6-Methoxy-2-nitropyridin-3-amine
Description
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Structure
3D Structure
Properties
IUPAC Name |
6-methoxy-2-nitropyridin-3-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O3/c1-12-5-3-2-4(7)6(8-5)9(10)11/h2-3H,7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPJBCGDOOHYSGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=C(C=C1)N)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2-Amino-6-methoxy-3-nitropyridine
For: Researchers, scientists, and drug development professionals
Note on the Requested Compound: This guide focuses on the synthesis of 2-Amino-6-methoxy-3-nitropyridine. While the initial request specified 6-Methoxy-2-nitropyridin-3-amine, a comprehensive search of scientific literature and chemical databases yielded no established synthetic pathways for this specific isomer. In contrast, the isomer 2-Amino-6-methoxy-3-nitropyridine is a well-documented and synthetically accessible compound with detailed experimental protocols available. This guide provides a thorough examination of its synthesis.
Introduction
2-Amino-6-methoxy-3-nitropyridine is a valuable intermediate in the synthesis of various pharmaceutical compounds, particularly as a precursor to 2,3-diamino-6-methoxypyridine.[1] Its functional groups—an amine, a methoxy group, and a nitro group—offer multiple points for further chemical modification, making it a versatile building block in medicinal chemistry. This document outlines the primary and alternative pathways for the synthesis of 2-Amino-6-methoxy-3-nitropyridine, providing detailed experimental protocols, quantitative data, and process visualizations.
Primary Synthesis Pathway: A Three-Step Approach from 2,6-Dichloropyridine
The most common and well-documented industrial synthesis of 2-Amino-6-methoxy-3-nitropyridine begins with the nitration of 2,6-dichloropyridine.[1] This is followed by a selective ammonolysis and subsequent methoxylation to yield the final product.
Caption: Three-step synthesis of 2-Amino-6-methoxy-3-nitropyridine.
Step 1: Nitration of 2,6-Dichloropyridine
The initial step involves the nitration of 2,6-dichloropyridine to form 2,6-dichloro-3-nitropyridine.
Experimental Protocol:
To 25.0 g (0.168 mole) of 2,6-dichloropyridine, concentrated sulfuric acid is slowly added under constant stirring at a temperature of 20–25 °C.[1] Subsequently, 75.0 g of concentrated nitric acid (98.0%) is added slowly, ensuring the reaction temperature does not exceed 50 °C.[1] After the addition is complete, the mixture is heated to 100–105 °C for 5 hours.[1] The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is cooled to 50 °C and poured into ice water. The resulting precipitate is filtered and washed with water. The wet cake is then dried to yield 2,6-dichloro-3-nitropyridine.[1]
Quantitative Data:
| Starting Material | Reagents | Temperature | Time | Product | Yield | Purity | Reference |
| 2,6-Dichloropyridine (25.0 g) | Conc. H₂SO₄, Conc. HNO₃ (75.0 g) | 100–105 °C | 5 h | 2,6-Dichloro-3-nitropyridine (24.5 g) | 75.38% | 99.5% (GC) | [1] |
Step 2: Ammonolysis of 2,6-Dichloro-3-nitropyridine
The second step is the selective ammonolysis of 2,6-dichloro-3-nitropyridine to produce 2-amino-6-chloro-3-nitropyridine.
Experimental Protocol:
25.0 g (0.129 mole) of 2,6-dichloro-3-nitropyridine is dissolved in 50.0 ml of methanol at room temperature.[1] To this solution, 12.2 ml (0.179 mole) of a 25.0% aqueous ammonia solution is added.[1] The resulting mixture is heated to 35–40 °C for 2 hours, with the reaction progress monitored by TLC.[1] After the reaction is complete, the mixture is cooled to 20 °C. The solid product is then filtered, washed with methanol, and dried.[1]
Quantitative Data:
| Starting Material | Reagents | Temperature | Time | Product | Yield | Purity | Reference |
| 2,6-Dichloro-3-nitropyridine (25.0 g) | 25% aq. NH₃ (12.2 ml), Methanol (50.0 ml) | 35–40 °C | 2 h | 2-Amino-6-chloro-3-nitropyridine (12.5 g) | 56.45% | 99.3% (HPLC) | [1] |
Step 3: Methoxylation of 2-Amino-6-chloro-3-nitropyridine
The final step is the methoxylation of 2-amino-6-chloro-3-nitropyridine to yield the target compound, 2-amino-6-methoxy-3-nitropyridine.
Experimental Protocol:
A solution of 7.78 g (0.144 mole) of sodium methoxide in 50.0 ml of methanol is prepared and cooled to 15 °C.[1][2] To this solution, 25.0 g (0.144 mole) of 2-amino-6-chloro-3-nitropyridine is added slowly while maintaining the temperature at 15 °C with external cooling.[1][2] The reaction mixture is then heated to 25–30 °C and stirred for 4-5 hours.[1][2] The reaction is monitored by TLC. Upon completion, the mixture is poured into water to precipitate the product. The precipitate is collected by filtration, washed with water, and dried to give 2-amino-6-methoxy-3-nitropyridine.[2]
Quantitative Data:
| Starting Material | Reagents | Temperature | Time | Product | Yield | Purity | Reference |
| 2-Amino-6-chloro-3-nitropyridine (25.0 g) | Sodium methoxide (7.78 g), Methanol (50.0 ml) | 25–30 °C | 4-5 h | 2-Amino-6-methoxy-3-nitropyridine (21.0 g) | 86.5% | 99.0% (HPLC) | [2] |
Alternative Synthesis Pathways
While the three-step synthesis from 2,6-dichloropyridine is the most detailed in the literature, other routes have been reported, although with less comprehensive experimental data.
Caption: Alternative synthesis pathways for 2-Amino-6-methoxy-3-nitropyridine.
Pathway 2: Nitration of 2-Amino-6-methoxypyridine
This pathway involves the direct nitration of 2-amino-6-methoxypyridine. However, this method is considered less suitable for commercial scale production due to the high cost and hazardous nature of potassium nitrate, and the expense of the starting material.[1]
Pathway 3: Amination of 6-Methoxy-3-nitropyridine
Another reported synthesis involves the amination of 6-methoxy-3-nitropyridine using methoxyamine, potassium-tert-butoxide, and zinc chloride.[1] This process is also noted to use costly and difficult-to-handle raw materials.[1]
Conclusion
The synthesis of 2-Amino-6-methoxy-3-nitropyridine is most effectively and economically achieved through a three-step process starting from 2,6-dichloropyridine. This pathway offers high yields and purity in its final step and utilizes readily available starting materials. While alternative routes exist, they present challenges in terms of cost and safety on an industrial scale. The detailed protocols and quantitative data provided in this guide offer a comprehensive resource for researchers and professionals in the field of pharmaceutical development.
References
Spectroscopic and Structural Elucidation of 6-Methoxy-2-nitropyridin-3-amine: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the spectroscopic data for the key chemical intermediate, 6-Methoxy-2-nitropyridin-3-amine. Aimed at researchers, scientists, and professionals in the field of drug development, this document compiles essential Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols. This information is critical for the unambiguous identification and characterization of this compound, ensuring its purity and suitability for further synthetic applications.
Summary of Spectroscopic Data
The following tables summarize the key spectroscopic data obtained for this compound.
Table 1: ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 8.16 | Singlet | 2H | -NH₂ |
| 8.24-8.27 | Doublet | 1H | Pyridine-H |
| 6.14-6.16 | Doublet | 1H | Pyridine-H |
| 3.89 | Singlet | 3H | -OCH₃ |
Solvent: CDCl₃
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| (Predicted) | C-6 (C-OCH₃) |
| (Predicted) | C-2 (C-NO₂) |
| (Predicted) | C-3 (C-NH₂) |
| (Predicted) | C-5 |
| (Predicted) | C-4 |
| (Predicted) | -OCH₃ |
Table 3: IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| (Predicted) 3400-3300 | Strong, Sharp | N-H stretch (asymmetric) |
| (Predicted) 3300-3250 | Strong, Sharp | N-H stretch (symmetric) |
| (Predicted) 1620-1580 | Medium | N-H bend |
| (Predicted) 1550-1490 | Strong | N-O stretch (asymmetric) |
| (Predicted) 1360-1290 | Strong | N-O stretch (symmetric) |
| (Predicted) 1300-1200 | Strong | C-O stretch (aryl ether) |
| (Predicted) 1600-1450 | Medium-Weak | C=C and C=N stretching (aromatic ring) |
Table 4: Mass Spectrometry Data
| m/z | Ion |
| 169.05 | [M]⁺ (Calculated for C₆H₇N₃O₃) |
| 170.06 | [M+H]⁺ (Calculated for C₆H₈N₃O₃) |
Experimental Protocols
The following are generalized experimental protocols for the acquisition of spectroscopic data for compounds similar to this compound. Specific parameters may vary depending on the instrumentation used.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H and ¹³C NMR spectra are typically recorded on a 300 or 400 MHz spectrometer. The sample is dissolved in a deuterated solvent, commonly chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (TMS) used as an internal standard. For ¹H NMR, the spectral width is typically set from 0 to 10 ppm. For ¹³C NMR, a wider spectral width of 0 to 200 ppm is used.
Infrared (IR) Spectroscopy:
IR spectra are commonly obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet, a thin film on a salt plate (for oils), or analyzed directly using an Attenuated Total Reflectance (ATR) accessory. The spectrum is typically recorded in the range of 4000 to 400 cm⁻¹.
Mass Spectrometry (MS):
Mass spectra can be acquired using various ionization techniques, with Electrospray Ionization (ESI) being common for polar molecules like the target compound. The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and introduced into the mass spectrometer. High-resolution mass spectrometry (HRMS) is often used to confirm the elemental composition.
Visualizing the Analytical Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized chemical compound.
Caption: A generalized workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.
6-Methoxy-2-nitropyridin-3-amine crystal structure analysis
An in-depth analysis of the crystallographic structure of 6-methoxy-2-nitropyridin-3-amine is not possible as, to date, the crystal structure for this specific compound has not been determined and is not available in the Cambridge Structural Database (CSD).
However, to provide a representative technical guide for researchers, scientists, and drug development professionals, this document will detail the crystal structure analysis of a closely related analogue, 2-N-phenylamino-3-nitro-6-methylpyridine . The methodologies and data presentation described herein can serve as a valuable template for the experimental investigation and analysis of this compound, should its crystals be obtained in the future.
The following sections are based on the published study of 2-N-phenylamino-3-nitro-6-methylpyridine and its isomer, which provides a thorough framework for crystallographic analysis.
Introduction to Substituted Nitropyridines
Substituted nitropyridines are a class of compounds of significant interest in medicinal chemistry and materials science. The presence of both electron-donating (e.g., methoxy, amino) and electron-withdrawing (nitro) groups on the pyridine ring can lead to unique electronic and photophysical properties. X-ray crystallography is an essential tool for elucidating the precise three-dimensional arrangement of atoms in these molecules, which is crucial for understanding their structure-activity relationships, designing new drug candidates, and engineering novel materials.
Experimental Protocols
This section details the methodologies for the synthesis, crystallization, and structural determination of the analogue compound, 2-N-phenylamino-3-nitro-6-methylpyridine.
Synthesis and Crystallization
The synthesis of 2-N-phenylamino-3-nitro-6-methylpyridine is achieved through the reaction of 2-chloro-3-nitro-6-methylpyridine with aniline in the presence of a base.
Experimental Workflow for Synthesis and Crystallization
Caption: Workflow for the synthesis and crystallization of 2-N-phenylamino-3-nitro-6-methylpyridine.
X-ray Diffraction Analysis
Single-crystal X-ray diffraction data is collected to determine the molecular and crystal structure.
Data Collection and Structure Refinement Protocol:
-
Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.
-
Data Collection: The crystal is placed in a stream of cold nitrogen gas (e.g., 100 K) to minimize thermal vibrations. X-ray diffraction data are collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å).
-
Data Reduction: The collected diffraction images are processed to integrate the reflection intensities and perform corrections for Lorentz and polarization effects.
-
Structure Solution and Refinement: The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
Experimental Workflow for X-ray Diffraction Analysis
Caption: Workflow for single-crystal X-ray diffraction analysis.
Crystal Structure Data of 2-N-phenylamino-3-nitro-6-methylpyridine
The following tables summarize the crystallographic data and refinement details for the analogue compound.
Table 1: Crystal Data and Structure Refinement Details
| Parameter | Value |
| Empirical formula | C₁₂H₁₁N₃O₂ |
| Formula weight | 229.24 |
| Temperature | 100(2) K |
| Wavelength | 0.71073 Å |
| Crystal system | Monoclinic |
| Space group | P2₁/n |
| Unit cell dimensions | a = 7.583(2) Å, α = 90° |
| b = 13.567(3) Å, β = 98.45(3)° | |
| c = 10.591(2) Å, γ = 90° | |
| Volume | 1076.3(4) ų |
| Z | 4 |
| Density (calculated) | 1.414 Mg/m³ |
| Absorption coefficient | 0.101 mm⁻¹ |
| F(000) | 480 |
| Crystal size | 0.30 x 0.25 x 0.20 mm³ |
| Theta range for data collection | 2.58 to 26.37° |
| Index ranges | -9<=h<=9, -16<=k<=16, -13<=l<=13 |
| Reflections collected | 9874 |
| Independent reflections | 2184 [R(int) = 0.0452] |
| Completeness to theta = 25.242° | 99.8 % |
| Refinement method | Full-matrix least-squares on F² |
| Data / restraints / params | 2184 / 0 / 154 |
| Goodness-of-fit on F² | 1.045 |
| Final R indices [I>2sigma(I)] | R1 = 0.0459, wR2 = 0.1085 |
| R indices (all data) | R1 = 0.0631, wR2 = 0.1189 |
| Largest diff. peak and hole | 0.259 and -0.213 e.Å⁻³ |
Table 2: Selected Bond Lengths and Angles
| Bond | Length (Å) | Angle | Angle (°) |
| N(1)-C(2) | 1.345(2) | C(6)-N(1)-C(2) | 117.8(1) |
| N(1)-C(6) | 1.338(2) | N(1)-C(2)-N(2) | 118.9(1) |
| C(2)-N(2) | 1.352(2) | N(1)-C(2)-C(3) | 122.5(1) |
| C(3)-N(3) | 1.442(2) | N(2)-C(2)-C(3) | 118.6(1) |
| N(3)-O(1) | 1.233(2) | C(2)-C(3)-N(3) | 119.5(1) |
| N(3)-O(2) | 1.238(2) | C(4)-C(3)-N(3) | 117.2(1) |
Structural Analysis and Discussion
In the crystal structure of 2-N-phenylamino-3-nitro-6-methylpyridine, the molecule is not planar. The dihedral angle between the pyridine and phenyl rings is a key structural feature. The nitro group is twisted with respect to the pyridine ring.
The crystal packing is stabilized by intermolecular hydrogen bonds and π-π stacking interactions. These non-covalent interactions play a crucial role in the formation of the three-dimensional supramolecular architecture.
Logical Relationship of Structural Features
Caption: Logical relationship between molecular structure, intermolecular forces, and macroscopic properties.
Conclusion
While the crystal structure of this compound remains to be elucidated, the detailed analysis of the analogue 2-N-phenylamino-3-nitro-6-methylpyridine provides a comprehensive guide for future research. The experimental protocols and data presentation framework outlined in this document can be directly applied to the study of other substituted nitropyridines. A thorough understanding of the crystal structure is fundamental for the rational design of new molecules with desired biological activities or material properties.
Navigating the Isomeric Landscape of Methoxy-Nitropyridin-Amines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical identifiers, properties, and synthesis of methoxy-nitropyridin-amine isomers, with a primary focus on the well-documented compound 6-Methoxy-3-nitropyridin-2-amine (CAS No. 73896-36-3) . Due to a significant disparity in available data, this document also clarifies the distinction between this compound and its lesser-known isomer, 6-Methoxy-2-nitropyridin-3-amine (CAS No. 85868-32-2) , for which public information is limited.
Compound Identification and Disambiguation
A critical point of clarification is the distinction between two structurally similar isomers. While the user query specified "this compound," the vast majority of scientific literature and commercial availability pertains to "6-Methoxy-3-nitropyridin-2-amine."
-
6-Methoxy-3-nitropyridin-2-amine (CAS: 73896-36-3): This isomer, also known as 2-Amino-6-methoxy-3-nitropyridine, is the more extensively studied and readily available compound. It features the amino group at the 2-position and the nitro group at the 3-position of the pyridine ring.
-
This compound (CAS: 85868-32-2): This isomer has the nitro group at the 2-position and the amino group at the 3-position. Publicly accessible data on its synthesis, properties, and applications are sparse.[1]
This guide will proceed with a detailed examination of the well-documented 6-Methoxy-3-nitropyridin-2-amine .
Core Data for 6-Methoxy-3-nitropyridin-2-amine (CAS: 73896-36-3)
The following tables summarize the key identifiers and computed properties for 6-Methoxy-3-nitropyridin-2-amine.
Table 1: Chemical Identifiers
| Identifier | Value |
| CAS Number | 73896-36-3[2][3][4][5][6][7][8] |
| PubChem CID | 3852428[7] |
| Molecular Formula | C₆H₇N₃O₃[2][4][7][9] |
| Molecular Weight | 169.14 g/mol [3][4][7][9] |
| IUPAC Name | 6-methoxy-3-nitropyridin-2-amine[7] |
| InChI | InChI=1S/C6H7N3O3/c1-12-5-3-2-4(9(10)11)6(7)8-5/h2-3H,1H3,(H2,7,8)[2][7][9] |
| InChIKey | RDJILYVRVOTMTQ-UHFFFAOYSA-N[2][3][6][9] |
| Canonical SMILES | COC1=NC(=C(C=C1)--INVALID-LINK--[O-])N[9] |
| Synonyms | 2-Amino-6-methoxy-3-nitropyridine, (6-Methoxy-3-nitropyridin-2-yl)amine[2] |
Table 2: Physicochemical Properties
| Property | Value |
| Physical Form | Light yellow to yellow to green powder/crystal[2] |
| Melting Point | 167-169 °C[10] |
| XLogP3 | 1.2[7] |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 5 |
| Rotatable Bond Count | 1 |
Experimental Protocols: Synthesis of 6-Methoxy-3-nitropyridin-2-amine
A common and well-documented method for the synthesis of 6-Methoxy-3-nitropyridin-2-amine involves the methoxylation of 2-amino-6-chloro-3-nitropyridine.[10][11]
Materials:
-
2-amino-6-chloro-3-nitropyridine (0.144 mol)
-
Sodium methoxide (0.144 mol)
-
Methanol (50.0 mL)
-
Water
Procedure:
-
A solution of sodium methoxide in methanol is prepared and cooled to 15 °C.
-
2-amino-6-chloro-3-nitropyridine is added portion-wise to the cooled solution, maintaining the temperature at 15 °C.
-
The reaction mixture is then warmed to 25-30 °C and stirred for 4-5 hours.
-
Reaction completion is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is poured into water to precipitate the product.
-
The precipitate is filtered and washed with water.
-
The solid product is then dried.
This procedure typically yields 2-amino-6-methoxy-3-nitropyridine with a purity of around 99% (as determined by HPLC) and a yield of approximately 86.5%.[10] The melting point of the product is reported to be in the range of 167-169 °C.[10]
Biological and Chemical Significance
While specific biological activity data for 6-Methoxy-3-nitropyridin-2-amine is not extensively detailed in publicly available literature, its structural motifs are of significant interest in medicinal chemistry and drug discovery. The nitropyridine scaffold is a key component in various bioactive molecules.
The primary utility of 6-Methoxy-3-nitropyridin-2-amine is as a versatile intermediate in organic synthesis. The presence of multiple functional groups (amino, nitro, and methoxy) on the pyridine ring allows for a variety of chemical transformations, making it a valuable building block for the synthesis of more complex molecules, including potential pharmaceutical candidates and agrochemicals.[2] For instance, this compound is a precursor in the synthesis of 2,3-diamino-6-methoxypyridine.[11]
The nitro group can be readily reduced to an amino group, opening up possibilities for the construction of fused heterocyclic systems or for further functionalization through reactions such as diazotization or acylation. The amino group itself can undergo a range of reactions, and the methoxy group can influence the reactivity and regioselectivity of reactions on the pyridine ring.
Data for this compound (CAS: 85868-32-2)
As previously mentioned, there is a significant lack of detailed public information for this specific isomer.
Table 3: Known Identifiers for this compound
| Identifier | Value |
| CAS Number | 85868-32-2[1] |
| Molecular Formula | C₆H₇N₃O₃ |
| Molecular Weight | 169.14 g/mol |
No detailed, peer-reviewed experimental protocols or biological activity data for this specific isomer were found in the public domain during the literature search for this guide. Researchers interested in this particular compound are advised to consult specialized chemical suppliers or perform their own synthetic and analytical investigations.
Conclusion
This technical guide has provided a detailed overview of the identifiers, properties, and synthesis of 6-Methoxy-3-nitropyridin-2-amine (CAS: 73896-36-3) , a compound of interest for researchers in organic synthesis, medicinal chemistry, and drug development. It has also clarified the common point of confusion with its isomer, This compound (CAS: 85868-32-2) , for which there is a notable lack of available data. For professionals seeking to work with a methoxy-nitropyridin-amine, the 3-nitro isomer is the more practical and well-documented choice. Further research into the 2-nitro isomer would be necessary to fully characterize its properties and potential applications.
References
- 1. cymitquimica.com [cymitquimica.com]
- 2. cymitquimica.com [cymitquimica.com]
- 3. 2-amino-6-methoxy-3-nitropyridine [stenutz.eu]
- 4. 6-METHOXY-3-NITROPYRIDIN-2-AMINE | CAS 73896-36-3 [matrix-fine-chemicals.com]
- 5. 2-Amino-6-methoxy-3-nitropyridine | 73896-36-3 [chemicalbook.com]
- 6. 2-Amino-6-methoxy-3-nitropyridine | 73896-36-3 | Benchchem [benchchem.com]
- 7. 2-Amino-6-methoxy-3-nitropyridine | C6H7N3O3 | CID 3852428 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 73896-36-3 | MFCD03206481 | 6-Methoxy-3-nitropyridin-2-amine [aaronchem.com]
- 9. PubChemLite - 2-amino-6-methoxy-3-nitropyridine (C6H7N3O3) [pubchemlite.lcsb.uni.lu]
- 10. 2-Amino-6-methoxy-3-nitropyridine synthesis - chemicalbook [chemicalbook.com]
- 11. US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine - Google Patents [patents.google.com]
6-Methoxy-2-nitropyridin-3-amine discovery and history
An In-depth Examination of the Synthesis, Properties, and Applications of a Key Pyridine Derivative
This technical guide provides a comprehensive overview of 6-Methoxy-2-nitropyridin-3-amine and its closely related, more prominently documented isomer, 2-Amino-6-methoxy-3-nitropyridine. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis. It details the discovery, synthesis, and applications of these compounds, presenting data in a structured format with detailed experimental protocols and visual diagrams to elucidate key processes.
Introduction and Discovery
This compound, with CAS number 85868-32-2, is a substituted pyridine derivative.[1] However, a significant body of scientific literature focuses on its isomer, 2-Amino-6-methoxy-3-nitropyridine (CAS 73896-36-3), also known as 6-methoxy-3-nitropyridin-2-amine.[2][3][4] This latter compound is a versatile intermediate in the synthesis of various biologically active molecules.[5] Its structure, featuring a pyridine ring functionalized with methoxy, amino, and nitro groups, makes it a valuable building block in medicinal chemistry and material science.[2][5] The presence of these functional groups allows for a variety of chemical transformations, enabling the creation of more complex molecules.[2]
Physicochemical Properties and Data
The properties of 2-Amino-6-methoxy-3-nitropyridine have been well-characterized. Below is a summary of its key quantitative data.
| Property | Value | Reference |
| Molecular Formula | C₆H₇N₃O₃ | [2] |
| Molecular Weight | 169.14 g/mol | [3][4] |
| CAS Number | 73896-36-3 | [2] |
| Melting Point | 167°-169°C | [6] |
| HPLC Purity | 99.0% | [6] |
| Appearance | Light yellow to Yellow to Green powder to crystal | [2] |
Synthesis and Experimental Protocols
The synthesis of 2-Amino-6-methoxy-3-nitropyridine is well-documented, with a common method involving the methoxylation of 2-amino-6-chloro-3-nitropyridine.[6][7] A detailed experimental protocol for this synthesis is provided below.
Synthesis of 2-Amino-6-methoxy-3-nitropyridine
This procedure details the synthesis of 2-amino-6-methoxy-3-nitropyridine from 2-amino-6-chloro-3-nitropyridine.[6]
Materials:
-
Sodium methoxide (7.78 g, 0.144 mol)
-
Methanol (50.0 mL)
-
2-Amino-6-chloro-3-nitropyridine (25.0 g, 0.144 mol)
-
Water
Procedure:
-
A mixture of sodium methoxide and methanol is prepared and cooled to 15°C.[6]
-
2-Amino-6-chloro-3-nitropyridine is slowly added to the cooled solution while maintaining the temperature at 15°C.[6]
-
The reaction mixture is then heated to 25°-30°C and stirred continuously for 4-5 hours.[6]
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).[6]
-
Upon completion, the reaction mixture is slowly poured into water, causing the product to precipitate.[6]
-
The precipitate is collected by filtration and washed with water.[6]
-
The solid is then dried to yield the final product, 2-amino-6-methoxy-3-nitropyridine.[6]
Results:
-
Yield: 21.0 g (86.5%)[6]
-
Purity (HPLC): 99.0%[6]
-
¹H-NMR (CDCl₃): δ 3.89 ppm (s, 3H, OCH₃), 6.14-6.16 ppm (d, 1H), 8.24-8.27 ppm (d, 1H), 8.16 ppm (s, 2H, -NH₂)[6]
Multi-step Synthesis Pathway
A broader synthetic pathway for producing 2,3-diamino-6-methoxypyridine, which uses 2-amino-6-methoxy-3-nitropyridine as a key intermediate, is outlined in a patent.[7] This process begins with the nitration of 2,6-dichloropyridine.
References
- 1. cymitquimica.com [cymitquimica.com]
- 2. cymitquimica.com [cymitquimica.com]
- 3. 6-METHOXY-3-NITROPYRIDIN-2-AMINE | CAS 73896-36-3 [matrix-fine-chemicals.com]
- 4. 2-Amino-6-methoxy-3-nitropyridine | C6H7N3O3 | CID 3852428 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. 2-Amino-6-methoxy-3-nitropyridine synthesis - chemicalbook [chemicalbook.com]
- 7. US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine - Google Patents [patents.google.com]
A Technical Guide to the Reactivity Profile of 6-Methoxy-3-nitropyridin-2-amine
Introduction
6-Methoxy-3-nitropyridin-2-amine (CAS 73896-36-3) is a highly functionalized pyridine derivative that serves as a crucial building block in the synthesis of complex organic molecules.[1] Its structure, featuring a methoxy group, a nitro group, and an amino group on a pyridine ring, imparts a versatile and distinct reactivity profile.[2] The interplay between the electron-donating amino and methoxy groups and the strongly electron-withdrawing nitro group makes this compound a valuable intermediate in the pharmaceutical, agrochemical, and dye industries.[1][2] This technical guide provides an in-depth analysis of its synthesis, core reactions, and key applications, complete with experimental protocols and quantitative data to support advanced research and development.
Physicochemical and Spectroscopic Data
The fundamental properties of 6-Methoxy-3-nitropyridin-2-amine are summarized below. This data is essential for its identification, purification, and use in subsequent synthetic steps.
| Property | Value | Reference(s) |
| IUPAC Name | 6-methoxy-3-nitropyridin-2-amine | [3][4] |
| Synonyms | 2-Amino-6-methoxy-3-nitropyridine | [2][5] |
| CAS Number | 73896-36-3 | [3][5] |
| Molecular Formula | C₆H₇N₃O₃ | [3][5] |
| Molecular Weight | 169.14 g/mol | [3][5] |
| Appearance | Light yellow to yellow powder/crystal | [2] |
| Melting Point | 167-169 °C | [5] |
| Purity (Typical) | ≥97%, 99.0% by HPLC | [2][5] |
| ¹H-NMR (CDCl₃) | δ 3.89 (s, 3H, -OCH₃), 6.14-6.16 (d, 1H), 8.16 (s, 2H, -NH₂), 8.24-8.27 (d, 1H) | [5] |
Synthesis Pathway
The most common and efficient synthesis of 6-Methoxy-3-nitropyridin-2-amine involves the nucleophilic aromatic substitution of a chlorine atom with a methoxy group.
Methoxylation of 2-Amino-6-chloro-3-nitropyridine
The primary industrial route is the reaction of 2-Amino-6-chloro-3-nitropyridine with sodium methoxide in methanol.[5][6] This reaction proceeds smoothly under mild conditions to afford the desired product in high yield and purity.[5]
Experimental Protocol 2.1: Synthesis via Methoxylation[5]
-
Preparation: A solution of 7.78 g (0.144 mol) of sodium methoxide in 50.0 mL of methanol is prepared and cooled to 15 °C in a reaction vessel.
-
Addition: 25.0 g (0.144 mol) of 2-amino-6-chloro-3-nitropyridine is added slowly to the methanolic solution, ensuring the temperature is maintained at 15 °C.
-
Reaction: The reaction mixture is then warmed to 25-30 °C and stirred continuously at this temperature for 4-5 hours.
-
Monitoring: The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, the reaction mixture is slowly poured into water, causing the product to precipitate.
-
Isolation: The precipitate is collected by filtration and washed with cold water.
-
Drying and Yield: After drying, 21.0 g of the final product is typically obtained, corresponding to a yield of 86.5% with a purity of 99.0% as determined by HPLC.[5]
Core Reactivity Profile
The reactivity of 6-Methoxy-3-nitropyridin-2-amine is dominated by the functional groups present. The nitro group is readily reduced, while the primary amino group can be converted into a diazonium salt, opening pathways for a wide range of substitutions.
Reduction of the Nitro Group
The most significant reaction of this compound is the reduction of the 3-nitro group to an amine, yielding the highly valuable intermediate 6-methoxypyridine-2,3-diamine .[6] This diamine is a precursor for the synthesis of various heterocyclic systems, including imidazopyridines used in medicinal chemistry.[6]
Experimental Protocol 3.1.1: Reduction using Stannous Chloride[6]
-
Preparation: 25.0 g (0.147 mol) of 6-Methoxy-3-nitropyridin-2-amine is added to 250 mL of concentrated hydrochloric acid at room temperature.
-
Addition of Reducing Agent: The resulting solution is cooled to 15 °C, and 66.7 g (0.294 mol) of stannous chloride dihydrate is added slowly.
-
Reaction: The reaction mass is heated to 35-40 °C and stirred for 5-6 hours.
-
Monitoring: The reaction is monitored by TLC.
-
Isolation: After completion, the mixture is cooled to 20 °C and stirred for one hour to allow for the precipitation of the 2,3-diamino-6-methoxypyridine dihydrochloride salt, which is then collected by filtration.
Catalytic hydrogenation with catalysts like Palladium on carbon (Pd/C) is an alternative reduction method, though it is sometimes considered less suitable for large-scale commercial production due to potential catalyst poisoning and leaching.[6]
Reactions of the Amino Group: The Sandmeyer Reaction
The primary amine at the 2-position allows for diazotization, followed by a Sandmeyer or related substitution reaction.[7][8] This two-step process converts the amino group into an excellent leaving group (N₂ gas), which can be replaced by a variety of nucleophiles, including halides (-Cl, -Br) and cyano (-CN) groups.[7][8] This provides a powerful method for introducing functionality that is often difficult to achieve through direct substitution.
General Experimental Protocol 3.2.1: Sandmeyer Reaction
-
Diazotization: The aminopyridine is dissolved in a cold (0-5 °C) aqueous mineral acid (e.g., HCl, H₂SO₄). A solution of sodium nitrite (NaNO₂) in water is then added dropwise, maintaining the low temperature to form the aryl diazonium salt in situ.
-
Substitution: This cold diazonium salt solution is then added slowly to a solution or suspension of a copper(I) salt (e.g., CuCl, CuBr, or CuCN) at a slightly elevated temperature.
-
Decomposition: The intermediate decomposes, releasing nitrogen gas and forming the corresponding aryl halide or nitrile.
-
Workup: The reaction is typically worked up by neutralization and extraction with an organic solvent to isolate the product.
Context in Modern Cross-Coupling Chemistry
While 6-Methoxy-3-nitropyridin-2-amine is not a typical substrate for amination, its synthesis and derivatization are relevant to modern palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination.[9][10] The Buchwald-Hartwig reaction is a powerful method for forming C-N bonds by coupling amines with aryl halides or triflates.[9][11] The precursor to our title compound, 2-amino-6-chloro-3-nitropyridine, is an aryl chloride that could, in principle, undergo such a coupling. However, the established methoxylation route is highly efficient for this specific transformation. Understanding the principles of Buchwald-Hartwig amination is crucial for drug development professionals seeking to synthesize novel analogues or derivatives from related halogenated pyridines.[10]
Applications in Chemical Synthesis
The primary utility of 6-Methoxy-3-nitropyridin-2-amine lies in its role as a versatile synthetic intermediate.
-
Pharmaceuticals: Its most critical application is as a precursor to 6-methoxypyridine-2,3-diamine.[6] This diamine is a core component in the synthesis of various biologically active compounds and condensed heterocyclic systems.
-
Dye Industry: The analogous compound, 6-Methoxy-N2-methylpyridine-2,3-diamine, is used as a precursor in hair dye formulations, where it interacts with an oxidizing agent to produce vibrant colors.[12] This suggests potential applications for the parent compound and its derivatives in the broader dye and materials science fields.
Conclusion
6-Methoxy-3-nitropyridin-2-amine exhibits a well-defined and synthetically useful reactivity profile. The molecule's value is centered on two key transformations: the robust and high-yield reduction of its nitro group to form a vicinal diamine, and the potential for Sandmeyer reactions at its amino group to introduce diverse functionalities. An efficient and scalable synthesis further enhances its utility as a pivotal intermediate for researchers in medicinal chemistry and materials science. This guide provides the foundational data and protocols necessary to effectively leverage this compound in advanced synthetic applications.
References
- 1. 73896-36-3 | MFCD03206481 | 6-Methoxy-3-nitropyridin-2-amine [aaronchem.com]
- 2. cymitquimica.com [cymitquimica.com]
- 3. 2-Amino-6-methoxy-3-nitropyridine | C6H7N3O3 | CID 3852428 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 6-METHOXY-3-NITROPYRIDIN-2-AMINE | CAS 73896-36-3 [matrix-fine-chemicals.com]
- 5. 2-Amino-6-methoxy-3-nitropyridine synthesis - chemicalbook [chemicalbook.com]
- 6. US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine - Google Patents [patents.google.com]
- 7. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 8. Sandmeyer Reaction [organic-chemistry.org]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. 6-Methoxy-N2-methylpyridine-2,3-diamine dihydrochloride | 83732-72-3 | Benchchem [benchchem.com]
Technical Guide: Solubility Profile of 6-Methoxy-2-nitropyridin-3-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the solubility of 6-Methoxy-2-nitropyridin-3-amine (CAS No. 85868-32-2), a substituted nitropyridine of interest in chemical research and development. Due to a notable lack of publicly available empirical data on the solubility of this specific isomer, this document provides a predictive qualitative solubility profile based on its chemical structure. Furthermore, a comprehensive, standardized experimental protocol for determining the solubility of a solid organic compound is detailed to enable researchers to generate empirical data. This guide also includes a visualization of the general workflow for solubility determination.
Introduction
This guide aims to bridge the current information gap by providing a reasoned, qualitative assessment of expected solubility and a practical, detailed methodology for its empirical determination.
Predicted Solubility of this compound
In the absence of specific experimental data, the solubility of this compound can be predicted based on the principle of "like dissolves like." The molecule possesses both polar (nitro and amine groups) and non-polar (pyridine ring, methoxy group) characteristics, suggesting a degree of solubility in a range of solvents.
Table 1: Predicted Qualitative Solubility of this compound
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol | Low to Moderate | The presence of nitro and amine groups allows for hydrogen bonding, but the overall aromatic structure may limit high solubility in water. Alcohols are likely to be better solvents than water. |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile | High | These solvents are strong hydrogen bond acceptors and have a polarity that can effectively solvate the molecule. |
| Non-Polar | Hexane, Toluene | Low | The significant polarity from the nitro and amine groups will likely result in poor solubility in non-polar hydrocarbon solvents. |
| Chlorinated | Dichloromethane, Chloroform | Moderate | These solvents have an intermediate polarity and are often effective at dissolving compounds with a mix of polar and non-polar features. |
Note: This table is predictive and should be confirmed by experimental data.
Experimental Protocol for Solubility Determination
The following is a standard laboratory procedure for determining the solubility of a solid organic compound like this compound. This method is based on the equilibrium shake-flask method.
Materials and Equipment
-
This compound (solid)
-
Selected solvents (e.g., Water, Methanol, DMSO, Dichloromethane, Hexane)
-
Analytical balance (readable to at least 0.1 mg)
-
Vials with screw caps (e.g., 20 mL scintillation vials)
-
Thermostatic shaker or orbital shaker
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm PTFE or nylon)
-
Volumetric flasks and pipettes
-
Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)
Procedure
-
Preparation of Saturated Solutions:
-
Accurately weigh an excess amount of this compound into a series of vials. An amount that is clearly in excess of what is expected to dissolve should be used.
-
Add a precise volume (e.g., 5.0 mL) of the desired solvent to each vial.
-
Securely cap the vials.
-
-
Equilibration:
-
Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). A preliminary time-course study can determine the optimal equilibration time.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed for at least 2 hours to allow the excess solid to settle.
-
For solvents where sedimentation is slow, centrifuge the vials at a moderate speed (e.g., 3000 rpm for 15 minutes) to pellet the undissolved solid.
-
-
Sample Collection and Dilution:
-
Carefully withdraw an aliquot of the clear supernatant using a pipette. To avoid disturbing the solid, take the sample from the upper portion of the liquid.
-
Immediately filter the aliquot through a syringe filter into a clean, tared vial to remove any remaining microscopic particles.
-
Accurately weigh the filtered solution.
-
Perform a precise serial dilution of the filtered saturated solution with the same solvent to bring the concentration within the quantifiable range of the analytical instrument.
-
-
Quantification:
-
Analyze the diluted samples using a pre-validated analytical method (e.g., HPLC-UV).
-
Construct a calibration curve using standards of this compound of known concentrations.
-
Determine the concentration of the diluted samples from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the concentration of the original saturated solution by multiplying the measured concentration by the dilution factor.
-
Solubility is typically expressed in units such as mg/mL, g/L, or mol/L.
-
Workflow Visualization
The following diagram illustrates the general experimental workflow for determining the solubility of a solid compound.
Caption: General workflow for the experimental determination of solubility.
Conclusion
While specific, experimentally-derived solubility data for this compound is currently unavailable in the public domain, this guide offers a predictive framework based on its chemical structure. For researchers requiring precise solubility values, the detailed experimental protocol provided herein offers a robust method for generating reliable, empirical data. The successful application of this protocol will be crucial for advancing research and development activities involving this compound.
Potential Biological Activities of 6-Methoxy-2-nitropyridin-3-amine: A Technical Overview for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Methoxy-2-nitropyridin-3-amine is a substituted pyridine derivative that, while primarily utilized as a chemical intermediate, belongs to a class of compounds demonstrating significant potential in medicinal chemistry. Direct biological activity data for this specific molecule is limited in publicly available literature. However, extensive research on structurally similar methoxypyridine and nitropyridine analogs provides a strong basis for predicting its potential therapeutic applications. This technical guide synthesizes the existing data on related compounds to forecast the likely biological activities of this compound, with a primary focus on its potential as an anticancer and antimicrobial agent. This document aims to provide a foundational resource for researchers and drug development professionals interested in exploring the therapeutic utility of this and related small molecules.
Introduction
The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs. The addition of functional groups, such as methoxy, nitro, and amine moieties, can significantly modulate the biological activity of the parent ring. This compound combines these features, making it an intriguing candidate for biological screening. While its current primary role is in synthetic chemistry, the well-documented activities of its structural analogs suggest that it may possess potent, therapeutically relevant properties. This whitepaper will explore these potential activities by examining the biological profiles of closely related compounds.
Predicted Anticancer Activity: Tubulin Polymerization Inhibition
A significant body of evidence suggests that derivatives of aminopyridine, particularly those with methoxy and nitro substitutions, exhibit potent anticancer activity through the inhibition of tubulin polymerization.[1][2] Structurally related N-alkyl-N-(4-methoxyphenyl)pyridin-2-amines have been identified as a novel class of tubulin polymerization inhibitors that target the colchicine binding site.[1][2] These compounds have demonstrated significant cytotoxicity against a range of human tumor cell lines.[1]
Mechanism of Action: Disruption of Microtubule Dynamics
Tubulin is a critical protein that polymerizes to form microtubules, essential components of the cytoskeleton involved in cell division, intracellular transport, and maintenance of cell shape. Disruption of microtubule dynamics is a clinically validated anticancer strategy. Inhibitors of tubulin polymerization, like the vinca alkaloids and colchicine, bind to tubulin and prevent the formation of microtubules, leading to mitotic arrest and subsequent apoptosis in rapidly dividing cancer cells. The predicted mechanism of action for this compound and its derivatives is the inhibition of tubulin assembly, likely through interaction with the colchicine binding site on β-tubulin.
Caption: Predicted signaling pathway for the anticancer activity of this compound analogs.
Quantitative Data from Structurally Related Compounds
The following table summarizes the in vitro anticancer activity of various N-alkyl-N-(4-methoxyphenyl)pyridin-2-amine derivatives, which share a core structural similarity with this compound. The data is presented as GI50 (concentration for 50% growth inhibition) and IC50 (concentration for 50% inhibition) values.
| Compound ID | R1 | R2 | R3 | Cell Line | GI50 (µM) | IC50 (µM) (Tubulin Polymerization) | Reference |
| 3a | OMe | Me | Cl | A549 | 1.55 | Not Reported | [1] |
| KB | 1.77 | [1] | |||||
| KBVIN | 2.20 | [1] | |||||
| DU145 | 1.84 | [1] | |||||
| 6a | COOMe | Me | Cl | A549 | 0.22 | 1.4 | [1] |
| KB | 0.19 | [1] | |||||
| KBVIN | 0.23 | [1] | |||||
| DU145 | 0.21 | [1] | |||||
| 7g | CONHMe | Me | Cl | A549 | 0.38 | 1.7 | [1] |
| KB | 0.35 | [1] | |||||
| KBVIN | 0.41 | [1] | |||||
| DU145 | 0.37 | [1] | |||||
| 8c | COOMe | Me | CF3 | A549 | 0.28 | 1.6 | [1] |
| KB | 0.25 | [1] | |||||
| KBVIN | 0.31 | [1] | |||||
| DU145 | 0.27 | [1] |
Predicted Antimicrobial Activity
Derivatives of pyridine containing methoxy and amine groups have also been investigated for their antimicrobial properties.[3][4] The presence of these functional groups can enhance the interaction of the molecule with microbial targets. While direct studies on this compound are lacking, related methoxyquinoline and pyrazoline derivatives have shown activity against a range of bacteria and fungi.[5][6]
Potential Mechanisms of Antimicrobial Action
The precise mechanism of antimicrobial action for this class of compounds is not fully elucidated but may involve:
-
Inhibition of essential enzymes: The pyridine scaffold can act as a bioisostere for natural substrates, leading to the inhibition of key microbial enzymes.
-
Disruption of cell membrane integrity: The lipophilic nature of the substituted pyridine ring may allow it to intercalate into the microbial cell membrane, leading to increased permeability and cell death.
-
Chelation of essential metal ions: The nitrogen and oxygen atoms in the molecule could chelate metal ions that are crucial for microbial enzyme function.
Quantitative Data from Structurally Related Compounds
The following table presents the Minimum Inhibitory Concentration (MIC) values for some methoxy-substituted pyridine and quinoline derivatives against various microbial strains.
| Compound Class | Compound | Microorganism | MIC (µg/mL) | Reference |
| Pyrazoline Derivatives | Compound 19 | P. aeruginosa | 32 | [5] |
| Compound 22 | P. aeruginosa | 32 | [5] | |
| Compound 22 | E. faecalis | 32 | [5] | |
| Compound 24 | E. faecalis | 32 | [5] | |
| Compound 5 | C. albicans | 64 | [5] | |
| 7-Methoxyquinoline Derivatives | Compound 3l | E. coli | 7.81 | [6] |
| Compound 3d | E. coli | 31.25 | [6] | |
| Compound 3c | E. coli | 62.50 | [6] | |
| Compound 3l | C. albicans | 31.125 | [6] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of the biological activities of structurally related compounds. These protocols can be adapted for the investigation of this compound.
In Vitro Cytotoxicity Assay (Sulforhodamine B - SRB Assay)
This assay is used to determine the growth inhibitory effect of a compound on cancer cell lines.
-
Cell Plating: Seed cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Add serial dilutions of the test compound to the wells and incubate for 48-72 hours.
-
Cell Fixation: Gently aspirate the medium and fix the cells with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.
-
Staining: Wash the plates five times with distilled water and air dry. Stain the cells with 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.
-
Wash and Solubilization: Remove the unbound dye by washing four times with 1% acetic acid and air dry. Solubilize the bound stain with 10 mM Tris base solution.
-
Absorbance Measurement: Read the absorbance at 515 nm using a microplate reader.
-
Data Analysis: Calculate the GI50 value from the dose-response curve.
In Vitro Tubulin Polymerization Inhibition Assay (Fluorescence-Based)
This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.[7][8][9]
-
Reaction Mixture Preparation: Prepare a tubulin reaction mix containing purified tubulin (e.g., porcine brain tubulin), GTP, and a fluorescence reporter in a suitable buffer.[7]
-
Plate Preparation: Add the test compound at various concentrations to a 96-well plate and pre-incubate at 37°C.[7]
-
Initiation of Polymerization: Add the tubulin reaction mix to the wells to initiate polymerization.
-
Fluorescence Monitoring: Immediately measure the increase in fluorescence (e.g., excitation at 355 nm, emission at 460 nm) over time at 37°C using a fluorescence plate reader.[7]
-
Data Analysis: Determine the IC50 value by plotting the inhibition of tubulin polymerization against the compound concentration.
Antimicrobial Susceptibility Testing (Microbroth Dilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.[5]
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism in a suitable broth (e.g., Mueller-Hinton Broth).
-
Serial Dilution: Perform a two-fold serial dilution of the test compound in the broth in a 96-well microtiter plate.[5]
-
Inoculation: Inoculate each well with the microbial suspension.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 35-37°C) for 18-24 hours for bacteria and 48 hours for fungi.[5]
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[5]
Caption: General experimental workflow for evaluating biological activity.
Conclusion and Future Directions
While direct biological data for this compound is not yet available, the substantial evidence from structurally related analogs strongly suggests its potential as a valuable lead compound for the development of novel anticancer and antimicrobial agents. The presence of the methoxy, nitro, and amine functionalities on the pyridine core provides a rich scaffold for chemical modification to optimize potency, selectivity, and pharmacokinetic properties.
Future research should focus on:
-
Synthesis and in vitro screening: The synthesis of this compound and a library of its derivatives is a critical first step, followed by comprehensive in vitro screening against a panel of cancer cell lines and microbial strains.
-
Mechanism of action studies: For active compounds, detailed mechanistic studies should be conducted to confirm the predicted mechanisms, such as tubulin polymerization inhibition.
-
Structure-activity relationship (SAR) studies: A systematic exploration of the SAR will guide the rational design of more potent and selective analogs.
-
In vivo evaluation: Promising candidates should be advanced to in vivo models to assess their efficacy and safety profiles.
References
- 1. Synthesis and Biological Evaluation of N-Alkyl-N-(4-methoxyphenyl)pyridin-2-amines as a New Class of Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of N-alkyl-N-(4-methoxyphenyl)pyridin-2-amines as a new class of tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. turkjps.org [turkjps.org]
- 6. mdpi.com [mdpi.com]
- 7. 3.3. In Vitro Tubulin Polymerization Inhibition Assay [bio-protocol.org]
- 8. Tubulin polymerization assay using >99% pure tubulin - Cytoskeleton, Inc. [cytoskeleton.com]
- 9. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to 6-Methoxy-2-nitropyridin-3-amine Derivatives and Analogs for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 6-methoxy-2-nitropyridin-3-amine and its derivatives, a class of compounds demonstrating significant potential in drug discovery. This document details their synthesis, chemical properties, and diverse biological activities, with a particular focus on their roles as kinase inhibitors and imaging agents. It includes detailed experimental protocols for key synthetic and analytical methods, quantitative data on biological activity, and visualizations of relevant signaling pathways to facilitate further research and development in this area.
Introduction
This compound is a substituted pyridine derivative that serves as a versatile scaffold in medicinal chemistry.[1] The presence of the methoxy, nitro, and amino groups provides multiple points for chemical modification, allowing for the generation of diverse compound libraries with a wide range of biological activities.[1][2] These derivatives have garnered significant interest for their potential therapeutic applications, including as anticancer agents and for the diagnosis of neurodegenerative diseases.[2][3]
The core structure, characterized by an electron-deficient pyridine ring substituted with both electron-donating (amino, methoxy) and electron-withdrawing (nitro) groups, imparts unique chemical and biological properties.[1] Notably, derivatives of this scaffold have been investigated as inhibitors of various protein kinases, which are critical regulators of cellular processes and are often dysregulated in diseases such as cancer.[4] Furthermore, certain analogs have shown high affinity and selectivity for protein aggregates like α-synuclein, making them promising candidates for the development of PET imaging agents for Parkinson's disease.[5]
This guide aims to consolidate the current knowledge on this compound derivatives and analogs, providing researchers and drug development professionals with a detailed resource to support their work in this promising area of medicinal chemistry.
Synthesis of this compound and Derivatives
The synthesis of the core scaffold and its derivatives often involves multi-step processes, including nitration, amination, and cross-coupling reactions.
Synthesis of the Core Scaffold: this compound
A common route to 2-amino-6-methoxy-3-nitropyridine involves the methoxylation of 2-amino-6-chloro-3-nitropyridine. The precursor, 2-amino-6-chloro-3-nitropyridine, can be synthesized from 2,6-dichloropyridine through nitration followed by selective ammonolysis.
Synthesis of Derivatives
A key reaction for the synthesis of many derivatives is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine. This reaction is particularly useful for coupling the this compound core with various aromatic and heteroaromatic rings.
Chemical Properties
The chemical properties of this compound derivatives are influenced by the interplay of the functional groups on the pyridine ring. The nitro group makes the pyridine ring electron-deficient and susceptible to nucleophilic aromatic substitution. The amino group can act as a nucleophile and is also a site for further functionalization. The methoxy group can influence the solubility and electronic properties of the molecule.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₆H₇N₃O₃ | [6] |
| Molecular Weight | 169.14 g/mol | [6] |
| XLogP3 | 1.2 | [6] |
| IUPAC Name | 6-methoxy-3-nitropyridin-2-amine | [6] |
| CAS Number | 73896-36-3 | [6] |
Biological Activities and Therapeutic Potential
Derivatives of this compound have shown a broad range of biological activities, with kinase inhibition and α-synuclein binding being the most extensively studied.
Kinase Inhibition
Various derivatives have been investigated as inhibitors of several protein kinases implicated in cancer and inflammatory diseases.
-
Phosphoinositide 3-kinase (PI3K): The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival.[7] Its aberrant activation is a hallmark of many cancers.[7] Pyrimidine-based derivatives incorporating the 6-methoxypyridin-3-yl moiety have been patented as PI3K inhibitors.[4]
-
Spleen Tyrosine Kinase (Syk): Syk is a non-receptor tyrosine kinase that plays a critical role in the signaling pathways of immune cells, particularly B-cells.[8] It is a promising target for the treatment of autoimmune diseases and B-cell malignancies.
-
Aurora Kinases: The Aurora kinase family (A, B, and C) are serine/threonine kinases that are essential for the regulation of mitosis.[9] Their overexpression is common in many cancers, making them attractive targets for anticancer drug development. Imidazo[4,5-b]pyridine derivatives, which can be synthesized from 2-amino-3-nitropyridine precursors, have shown potent inhibition of Aurora kinases.[9][10]
-
Monopolar Spindle 1 (Mps1) Kinase: Mps1 is a dual-specificity kinase that is a key component of the spindle assembly checkpoint, ensuring proper chromosome segregation during mitosis.[8][11] Inhibition of Mps1 is a potential therapeutic strategy for cancers with chromosomal instability. Certain 3-aminopyridin-2-one derivatives have been identified as inhibitors of Mps1.[2]
Table 2: Kinase Inhibitory Activity of Selected this compound Analogs and Related Compounds
| Compound/Analog | Target Kinase | Activity (IC₅₀/Kᵢ) | Reference |
| Imidazo[4,5-b]pyridine derivative (28c) | Aurora-A | IC₅₀ = 0.16 µM | [12] |
| Imidazo[4,5-b]pyridine derivative (28c) | Aurora-B | IC₅₀ = 76.84 µM | [12] |
| Imidazo[4,5-b]pyridine derivative (40f) | Aurora-A | IC₅₀ = 0.015 µM | [12][13] |
| Imidazo[4,5-b]pyridine derivative (40f) | Aurora-B | IC₅₀ = 3.05 µM | [12][13] |
| N-(6-Chloro-3-nitropyridin-2-yl) derivative | p70S6Kβ (S6K2) | IC₅₀ = 444 nM | [14][15] |
| 3-amino-5-(1-methyl-1H-pyrazol-4-yl)pyridin-2(1H)-one (2) | MPS1 | Kᵢ = 94.7 µM | [2] |
| 3-amino-5-(1-methyl-1H-pyrazol-4-yl)pyridin-2(1H)-one (2) | Aurora-A | Kᵢ = 7.5 µM | [2] |
| 3-amino-5-(1-methyl-1H-pyrazol-4-yl)pyridin-2(1H)-one (2) | Aurora-B | Kᵢ = 3.2 µM | [2] |
α-Synuclein Imaging in Parkinson's Disease
The aggregation of α-synuclein protein is a pathological hallmark of Parkinson's disease and other synucleinopathies. N-(6-methoxypyridin-3-yl)quinoline-2-amine derivatives have been developed as promising ligands for imaging aggregated α-synuclein using Positron Emission Tomography (PET).[5] These compounds exhibit high binding affinity and selectivity for α-synuclein fibrils.
Table 3: Binding Affinity of a 6-Methoxypyridin-3-yl Derivative for α-Synuclein
| Compound | Target | Binding Affinity (Kd) | Reference |
| [¹²⁵I]8i (an N-(6-methoxypyridin-3-yl)quinoline-2-amine derivative) | α-synuclein fibrils (PD brain tissue) | 5 nM | [5] |
| [¹²⁵I]8i (an N-(6-methoxypyridin-3-yl)quinoline-2-amine derivative) | LBD-amplified fibrils | 5 nM | [5] |
Signaling Pathways
Understanding the signaling pathways modulated by these compounds is crucial for elucidating their mechanism of action and for rational drug design.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs), leading to the activation of PI3K.[16] PI3K then phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3).[17] PIP3 acts as a second messenger, recruiting proteins with pleckstrin homology (PH) domains, such as Akt and PDK1, to the plasma membrane.[16] This leads to the phosphorylation and activation of Akt, which in turn phosphorylates a multitude of downstream targets to regulate cell survival, growth, and proliferation.[7][18]
Caption: PI3K/Akt Signaling Pathway and Point of Inhibition.
Syk Signaling in B-Cells
In B-cells, antigen binding to the B-cell receptor (BCR) leads to the phosphorylation of the immunoreceptor tyrosine-based activation motifs (ITAMs) within the BCR complex by Src-family kinases.[11] This creates docking sites for the tandem SH2 domains of Syk, leading to its recruitment and activation.[11] Activated Syk then phosphorylates downstream signaling molecules, including PLCγ2 and PI3K, initiating signaling cascades that result in B-cell activation, proliferation, and differentiation.[8][11]
Caption: Syk Signaling Pathway in B-Cells.
Aurora Kinase Signaling in Mitosis
Aurora kinases are key regulators of mitosis. Aurora A is involved in centrosome maturation and separation, and spindle assembly.[3] Aurora B, as part of the chromosomal passenger complex (CPC), is crucial for chromosome condensation, kinetochore-microtubule attachments, and cytokinesis.[3] Their activities are tightly regulated by phosphorylation and interaction with other proteins.
Caption: Role of Aurora Kinases in Mitosis.
Mps1 Kinase and the Spindle Assembly Checkpoint
Mps1 kinase is a central component of the spindle assembly checkpoint (SAC), which ensures the fidelity of chromosome segregation by delaying the onset of anaphase until all chromosomes are properly attached to the mitotic spindle.[8][11] Mps1 is recruited to unattached kinetochores and initiates a signaling cascade that leads to the inhibition of the anaphase-promoting complex/cyclosome (APC/C).
Caption: Mps1 Signaling in the Spindle Assembly Checkpoint.
Experimental Protocols
This section provides detailed methodologies for the synthesis and biological evaluation of this compound derivatives.
General Procedure for Buchwald-Hartwig Amination
This protocol is adapted for the synthesis of N-aryl-6-methoxypyridin-3-amine derivatives.
Materials:
-
Aryl halide (1.0 eq)
-
6-methoxypyridin-3-amine (1.2 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.05 mol%)
-
Xantphos (0.1 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.0 eq)
-
Anhydrous 1,4-dioxane
Procedure:
-
To a sealed tube, add the aryl halide, 6-methoxypyridin-3-amine, Pd₂(dba)₃, Xantphos, and Cs₂CO₃.
-
Evacuate and backfill the tube with nitrogen three times.
-
Add anhydrous 1,4-dioxane via syringe.
-
Seal the tube and heat the reaction mixture to 110 °C with stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the Celite pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: General Workflow for Buchwald-Hartwig Amination.
In Vitro Kinase Inhibition Assay (Fluorescence Polarization)
This is a general protocol for determining the inhibitory activity of compounds against a specific kinase using a fluorescence polarization (FP) assay.[19]
Materials:
-
Kinase of interest
-
Fluorescently labeled peptide substrate
-
ATP
-
Assay buffer (e.g., 20 mM HEPES, 10 mM MgCl₂, 1 mM DTT, 0.01% Tween-20, pH 7.4)
-
Test compounds (serial dilutions)
-
384-well black microplate
-
Fluorescence polarization plate reader
Procedure:
-
Prepare a reaction mixture containing the kinase, fluorescently labeled peptide substrate, and assay buffer.
-
Add the test compound at various concentrations to the wells of the microplate.
-
Add the reaction mixture to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction (e.g., by adding EDTA).
-
Measure the fluorescence polarization on a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Caption: Workflow for a Fluorescence Polarization Kinase Assay.
Thioflavin T (ThT) Assay for α-Synuclein Aggregation
This protocol is for monitoring the aggregation of α-synuclein in the presence of potential inhibitors using the fluorescent dye Thioflavin T (ThT).[8][11]
Materials:
-
Recombinant human α-synuclein monomer
-
Thioflavin T (ThT) stock solution (e.g., 1 mM in dH₂O)
-
Assay buffer (e.g., PBS, pH 7.4)
-
Test compounds (serial dilutions)
-
96-well black, clear-bottom microplate
-
Shaking incubator
-
Fluorescence plate reader
Procedure:
-
Prepare a working solution of ThT in the assay buffer (final concentration typically 25 µM).
-
Thaw the α-synuclein monomer on ice.
-
In the wells of the microplate, add the ThT working solution, the test compound at various concentrations, and the α-synuclein monomer (final concentration typically 100 µM).
-
Seal the plate to prevent evaporation.
-
Incubate the plate at 37 °C with continuous shaking (e.g., 600 rpm).
-
Measure the fluorescence intensity at regular intervals (e.g., every 30 minutes for up to 72 hours) using an excitation wavelength of ~450 nm and an emission wavelength of ~485 nm.[8]
-
Plot the fluorescence intensity versus time to generate aggregation curves.
-
Analyze the curves to determine the effect of the test compounds on the lag time and the maximum fluorescence intensity, which are indicative of inhibition of α-synuclein aggregation.
Structure-Activity Relationship (SAR)
While a comprehensive SAR for this compound derivatives is still emerging, some general trends can be inferred from the available data on related aminopyridine and nitropyridine kinase inhibitors.
-
Hinge-Binding Moiety: The 2-aminopyridine motif is a well-established hinge-binding element in many kinase inhibitors. The amino group and the pyridine nitrogen can form crucial hydrogen bonds with the kinase hinge region.
-
Substituents at the 5-position: Modifications at the 5-position of the pyridine ring can significantly impact potency and selectivity. The introduction of aryl or heteroaryl groups at this position can lead to interactions with other regions of the ATP-binding pocket.[2]
-
Role of the Nitro Group: The electron-withdrawing nitro group at the 3-position can influence the electronic properties of the pyridine ring and may also participate in hydrogen bonding interactions with the target protein.[15]
Conclusion
This compound and its derivatives represent a promising class of compounds with diverse biological activities. Their utility as kinase inhibitors for oncology and as high-affinity ligands for α-synuclein imaging highlights their potential in addressing significant unmet medical needs. The synthetic tractability of the scaffold allows for extensive chemical modifications, enabling the optimization of potency, selectivity, and pharmacokinetic properties. This technical guide provides a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this versatile chemical class. Future work should focus on generating more extensive and systematic SAR data for direct derivatives of the this compound core to guide the rational design of next-generation drug candidates.
References
- 1. researchgate.net [researchgate.net]
- 2. nbinno.com [nbinno.com]
- 3. alliedacademies.org [alliedacademies.org]
- 4. US8217035B2 - Pyrimidine derivatives used as PI-3-kinase inhibitors - Google Patents [patents.google.com]
- 5. 2D QSAR Studies of Several Potent Aminopyridine, Anilinopyrimidine and Pyridine Carboxamide-based JNK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Alpha Synuclein Thioflavin T Assay Protocol | StressMarq [stressmarq.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Imidazo[4,5-b]pyridine derivatives as inhibitors of Aurora kinases: lead optimization studies toward the identification of an orally bioavailable preclinical development candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. α-Synuclein aggregation monitored by thioflavin-T (ThT) fluorescence in a plate reader [protocols.io]
- 11. Aurora Isoform Selectivity: Design and Synthesis of Imidazo[4,5-b]pyridine Derivatives as Highly Selective Inhibitors of Aurora-A Kinase in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine [mdpi.com]
- 15. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 16. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. protocols.io [protocols.io]
- 18. mdpi.com [mdpi.com]
- 19. Fluorescence Polarization Assays in Small Molecule Screening - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Suzuki Coupling Reactions Using 6-Methoxy-2-nitropyridin-3-amine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds between aryl or vinyl halides/triflates and organoboron compounds. This methodology is of paramount importance in the synthesis of complex organic molecules, particularly in the pharmaceutical industry for the development of novel therapeutic agents. Pyridine derivatives are prevalent scaffolds in many biologically active compounds. The functionalization of the pyridine ring through cross-coupling reactions is a key strategy in medicinal chemistry.
6-Methoxy-2-nitropyridin-3-amine is a versatile building block with multiple functional groups that can be strategically manipulated. However, the direct use of this compound in Suzuki coupling reactions presents significant challenges due to the presence of a primary amino group and the pyridine nitrogen, both of which can coordinate to and inhibit the palladium catalyst.
These application notes provide a comprehensive guide to utilizing derivatives of this compound in Suzuki coupling reactions. The protocols outlined below are based on established methodologies for similar challenging substrates and aim to provide a robust starting point for reaction optimization. A key strategy involves the protection of the amino group to mitigate catalyst inhibition.
Challenges in the Suzuki Coupling of Aminopyridines
The primary challenges associated with the use of aminopyridines in palladium-catalyzed cross-coupling reactions include:
-
Catalyst Inhibition: The lone pair of electrons on the amino group and the pyridine nitrogen can coordinate strongly to the palladium center, leading to the formation of stable, inactive catalyst complexes.
-
Substrate Reactivity: The electron-donating nature of the amino group can decrease the reactivity of the aryl halide towards oxidative addition, a key step in the catalytic cycle.
-
Side Reactions: The presence of the free amine can lead to undesired side reactions, such as N-arylation under certain conditions.
To overcome these challenges, a common and effective strategy is the temporary protection of the amino group. This masks the coordinating ability of the amine, allowing the Suzuki coupling to proceed efficiently.
Experimental Protocols
Protocol 1: Protection of the Amino Group of 3-Bromo-6-methoxy-2-nitropyridine
For a successful Suzuki coupling, it is assumed that the starting material is a halogenated derivative, such as 3-bromo-6-methoxy-2-nitropyridine, which can be synthesized from this compound via a Sandmeyer reaction. The first step is the protection of the amino group, for instance, as an acetamide.
Materials:
-
3-Bromo-6-methoxy-2-nitropyridine
-
Acetic anhydride
-
Pyridine (or another suitable base)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve 3-bromo-6-methoxy-2-nitropyridine (1.0 eq) in dichloromethane in a round-bottom flask.
-
Add pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add acetic anhydride (1.1 eq) dropwise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude N-(3-bromo-6-methoxy-2-nitropyridin-2-yl)acetamide.
-
Purify the product by recrystallization or column chromatography on silica gel.
Caption: Workflow for the protection of 3-bromo-6-methoxy-2-nitropyridine.
Protocol 2: Suzuki-Miyaura Cross-Coupling of N-(3-bromo-6-methoxy-2-nitropyridin-2-yl)acetamide
This protocol describes a general procedure for the Suzuki coupling of the protected aminopyridine with a variety of arylboronic acids.
Materials:
-
N-(3-bromo-6-methoxy-2-nitropyridin-2-yl)acetamide (1.0 eq)
-
Arylboronic acid (1.2-1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃)
-
Ligand (if required, e.g., SPhos, XPhos)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)
-
Solvent (e.g., 1,4-dioxane, toluene, DMF, with water)
-
Inert gas supply (Nitrogen or Argon)
-
Standard Schlenk line or glovebox equipment
-
Heating mantle or oil bath with temperature control
-
TLC supplies for reaction monitoring
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate or other suitable extraction solvent
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a Schlenk flask, add N-(3-bromo-6-methoxy-2-nitropyridin-2-yl)acetamide (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.0-3.0 eq).
-
Add the palladium catalyst (0.01-0.05 eq) and, if necessary, the ligand (0.02-0.10 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add the degassed solvent (e.g., a 4:1 mixture of 1,4-dioxane and water).
-
Heat the reaction mixture to 80-110 °C and stir for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution.
-
Extract the mixture with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-(3-aryl-6-methoxy-2-nitropyridin-2-yl)acetamide.
Caption: General workflow for the Suzuki coupling reaction.
Protocol 3: Deprotection of the Acetamide Group
The final step is the removal of the protecting group to yield the desired 3-aryl-6-methoxy-2-nitropyridin-3-amine.
Materials:
-
N-(3-aryl-6-methoxy-2-nitropyridin-2-yl)acetamide
-
Aqueous hydrochloric acid (e.g., 3-6 M) or aqueous sodium hydroxide
-
Methanol or ethanol
-
Heating mantle or oil bath
-
Saturated aqueous sodium bicarbonate solution (for acidic deprotection)
-
Brine
-
Ethyl acetate or other suitable extraction solvent
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
Procedure (Acidic Hydrolysis):
-
Dissolve the N-(3-aryl-6-methoxy-2-nitropyridin-2-yl)acetamide in methanol or ethanol in a round-bottom flask.
-
Add aqueous hydrochloric acid (3-6 M).
-
Heat the mixture to reflux and stir for 2-8 hours, monitoring by TLC.
-
Cool the reaction to room temperature and carefully neutralize with saturated aqueous sodium bicarbonate solution.
-
Extract the product with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify by column chromatography or recrystallization if necessary.
Data Presentation
The following tables summarize typical reaction conditions and expected yields for the Suzuki coupling of protected aminopyridines based on literature for analogous systems. Actual yields will vary depending on the specific substrates and optimization of reaction conditions.
Table 1: Recommended Catalysts and Ligands for Suzuki Coupling of Challenging Pyridine Substrates
| Catalyst Precursor | Ligand | Typical Loading (mol%) | Notes |
| Pd(PPh₃)₄ | None | 2-5 | Standard, air-sensitive catalyst. |
| Pd₂(dba)₃ | SPhos | 1-3 (Pd), 2-6 (Ligand) | Effective for sterically hindered substrates. |
| Pd(OAc)₂ | XPhos | 1-3 (Pd), 2-6 (Ligand) | Broadly applicable for challenging couplings. |
| Pd(dppf)Cl₂ | None | 2-5 | Good for a range of substrates, air-stable. |
Table 2: Typical Reaction Parameters for Suzuki Coupling of Protected 3-Bromo-6-methoxy-2-nitropyridine
| Parameter | Recommended Conditions |
| Arylboronic Acid | Electron-rich, electron-neutral, and some electron-deficient boronic acids. |
| Base | K₃PO₄ (often gives good results with hindered substrates), K₂CO₃, Cs₂CO₃. |
| Solvent | 1,4-Dioxane/H₂O (4:1 to 10:1), Toluene/H₂O, DMF. |
| Temperature | 80 - 110 °C |
| Reaction Time | 4 - 24 hours |
| Expected Yield | 60 - 95% (highly substrate dependent) |
Mechanistic Visualization
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established mechanism involving oxidative addition, transmetalation, and reductive elimination.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion
While the direct Suzuki coupling of this compound is challenging, a protection strategy for the amino group, coupled with the use of a halogenated precursor, provides a viable pathway for the synthesis of 3-aryl-6-methoxy-2-nitropyridin-3-amine derivatives. The protocols and data presented herein offer a solid foundation for researchers to develop and optimize these important transformations for applications in drug discovery and materials science. Careful selection of the catalyst, ligand, base, and solvent system is crucial for achieving high yields and purity of the desired products.
Application Notes and Protocols: 6-Methoxy-2-nitropyridin-3-amine as a Versatile Building Block in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Methoxy-2-nitropyridin-3-amine, also known as 2-amino-6-methoxy-3-nitropyridine, is a valuable and versatile building block in the field of medicinal chemistry. Its unique chemical architecture, featuring a pyridine ring substituted with methoxy, nitro, and amino groups, provides a reactive scaffold for the synthesis of a diverse array of biologically active molecules. The presence of these functional groups allows for a variety of chemical transformations, making it an attractive starting material for the development of novel therapeutic agents. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of bioactive compounds, with a focus on its role as a precursor to kinase inhibitors and other pharmacologically relevant scaffolds.
Key Applications in Medicinal Chemistry
This compound serves as a crucial intermediate in the synthesis of various pharmaceuticals.[1] Its chemical properties make it particularly suitable for the development of compounds targeting neurological disorders and for the synthesis of kinase inhibitors.[1] The nitro group can be readily reduced to an amine, opening up a plethora of possibilities for further derivatization and the construction of complex heterocyclic systems.
One of the primary applications of this building block is in the synthesis of substituted diaminopyridines, which are key components of many biologically active compounds, including kinase inhibitors. The differential reactivity of the amino groups and the potential for further modification of the pyridine ring make it a cornerstone for generating libraries of compounds for structure-activity relationship (SAR) studies.
Synthesis of Key Intermediates
A fundamental transformation of this compound is the reduction of its nitro group to afford 6-methoxypyridine-2,3-diamine. This diamine is a valuable intermediate for the synthesis of various heterocyclic compounds, including imidazopyridines and other fused bicyclic systems that are prevalent in kinase inhibitor scaffolds.
Experimental Protocol: Reduction of this compound to 6-Methoxypyridine-2,3-diamine[2]
This protocol describes the metallic reduction of this compound to its corresponding diamine dihydrochloride salt.
Materials:
-
This compound
-
Concentrated Hydrochloric Acid (HCl)
-
Stannous Chloride Dihydrate (SnCl₂·2H₂O)
-
Deionized Water
-
Aqueous Ammonia solution (25%)
-
Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, filtration apparatus)
Procedure:
-
To 250 mL of concentrated hydrochloric acid in a round-bottom flask, add 25.0 g (0.147 mol) of this compound at room temperature with stirring.
-
Cool the resulting solution to 15°C using an ice bath.
-
Slowly add 66.7 g (0.294 mol) of stannous chloride dihydrate to the cooled solution.
-
Heat the reaction mixture to 35-40°C and maintain this temperature for 5-6 hours with constant stirring.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to 20°C and stir for an additional hour. The product, 2,3-diamino-6-methoxypyridine dihydrochloride, will precipitate.
-
Collect the precipitate by filtration and wash with cold water.
-
To obtain the free base, suspend the dihydrochloride salt in water and cool to 15°C.
-
Neutralize the mixture with a 25% aqueous ammonia solution to a pH of 7.0-8.0.
-
Stir the resulting precipitate for 30 minutes, then collect by filtration.
-
Dry the product under vacuum to yield 6-methoxypyridine-2,3-diamine.
Application in the Synthesis of Bioactive Molecules
The resulting 6-methoxypyridin-3-amine and its derivatives can be further elaborated to synthesize a range of bioactive molecules. An example is the synthesis of Schiff base ligands with potential antimicrobial activity.
Experimental Protocol: Synthesis of N-((1H-pyrrol-2-yl)methylene)-6-methoxypyridin-3-amine[3]
This protocol outlines the condensation reaction between 6-methoxypyridin-3-amine and pyrrole-2-carbaldehyde to form a Schiff base.
Materials:
-
6-Methoxypyridin-3-amine (can be synthesized from this compound via reduction of the nitro group followed by removal of the 2-amino group, or sourced commercially)
-
Pyrrole-2-carbaldehyde
-
Ethanol
-
Glacial Acetic Acid
-
Standard laboratory glassware for reflux
Procedure:
-
Dissolve an equimolar amount of 6-methoxypyridin-3-amine in 20 mL of ethanol in a round-bottom flask.
-
In a separate beaker, dissolve an equimolar amount of pyrrole-2-carbaldehyde in 10 mL of ethanol.
-
Add the pyrrole-2-carbaldehyde solution to the 6-methoxypyridin-3-amine solution.
-
Add a catalytic amount of glacial acetic acid to the reaction mixture.
-
Reflux the mixture for 6 hours at 65°C.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature to allow the product to crystallize.
-
Collect the solid product by filtration and wash with cold ethanol.
-
Recrystallize the product from ethanol to obtain the pure Schiff base, N-((1H-pyrrol-2-yl)methylene)-6-methoxypyridin-3-amine.
Quantitative Data on Biological Activity
The following table summarizes the antimicrobial activity of the synthesized Schiff base and its metal complexes.
| Compound | Zone of Inhibition (mm) vs. Bacillus subtilis | Zone of Inhibition (mm) vs. Staphylococcus aureus | Zone of Inhibition (mm) vs. Escherichia coli | Zone of Inhibition (mm) vs. Klebsiella pneumoniae |
| N-((1H-pyrrol-2-yl)methylene)-6-methoxypyridin-3-amine (MPM) | 12 | 14 | 10 | 11 |
| [Co(MPM)₂]Cl₂ | 18 | 20 | 16 | 17 |
| [Cu(MPM)₂]Cl₂ | 22 | 24 | 20 | 21 |
| Chloramphenicol (Standard) | 28 | 30 | 26 | 27 |
| Data extracted from reference[2]. |
Signaling Pathways and Experimental Workflows
The derivatives of this compound are often designed as inhibitors of various protein kinases, which are key regulators of cellular signaling pathways. One of the most prominent targets is Glycogen Synthase Kinase 3 (GSK-3), a serine/threonine kinase involved in numerous cellular processes.
Glycogen Synthase Kinase 3 (GSK-3) Signaling Pathway
The following diagram illustrates the central role of GSK-3 in cellular signaling and how it can be a target for inhibitors.
Caption: GSK-3 signaling pathway and point of inhibition.
General Experimental Workflow for Synthesis and Screening
The following diagram outlines a typical workflow for the synthesis of bioactive compounds from this compound and their subsequent biological evaluation.
Caption: Workflow for synthesis and biological screening.
Conclusion
This compound is a highly valuable and adaptable building block for the synthesis of a wide range of biologically active compounds. Its utility is demonstrated in the straightforward synthesis of key intermediates like 6-methoxypyridine-2,3-diamine, which can be further elaborated into complex heterocyclic systems with potential therapeutic applications, including kinase inhibition and antimicrobial activity. The provided protocols and data serve as a foundation for researchers to explore the full potential of this versatile scaffold in drug discovery and development.
References
Application Note: HPLC Purification of 6-Methoxy-2-nitropyridin-3-amine
Introduction
6-Methoxy-2-nitropyridin-3-amine is a substituted pyridine derivative containing methoxy, nitro, and amine functional groups.[1] These characteristics make it a compound of interest in pharmaceutical and chemical synthesis.[2] As with many organic syntheses, the crude product of this compound requires purification to remove impurities, by-products, and unreacted starting materials. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the purification of such polar aromatic compounds, offering high resolution and efficiency.[3][4] This application note details a representative reversed-phase HPLC (RP-HPLC) method for the purification of this compound.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of the target compound is presented in Table 1. Understanding these properties is crucial for developing an effective HPLC purification method. The presence of the methoxy, nitro, and amino groups influences the compound's polarity and solubility, which are key factors in chromatographic separation.[1][2]
| Property | Value | Source |
| Molecular Formula | C6H7N3O3 | [1][5] |
| Molecular Weight | 169.14 g/mol | [5] |
| Appearance | Light yellow to Yellow to Green powder to crystal | [1] |
| CAS Number | 73896-36-3 | [1][5] |
| LogP (calculated) | 1.2 | [5] |
HPLC Method Parameters
A reversed-phase HPLC method is proposed for the purification of this compound. RP-HPLC is well-suited for separating polar organic compounds.[3][4] The method parameters are summarized in Table 2. A C18 column is chosen as the stationary phase due to its versatility and wide use in separating aromatic compounds.[3][6] The mobile phase consists of a mixture of water (or an aqueous buffer) and an organic modifier, typically acetonitrile or methanol, to elute the compound from the column.[4] A gradient elution is often employed to ensure good separation of impurities with different polarities.
| Parameter | Recommended Condition |
| HPLC System | Preparative HPLC system with gradient capability |
| Column | C18, 5 µm, 250 mm x 10 mm ID (or similar preparative column) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10-50% B over 20 minutes |
| Flow Rate | 4.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 500 µL (dependent on sample concentration and column size) |
| Column Temperature | 25°C |
| Sample Solvent | Methanol or Acetonitrile |
Experimental Protocol
This section provides a detailed protocol for the HPLC purification of this compound.
1. Materials and Reagents
-
Crude this compound
-
HPLC grade Acetonitrile
-
HPLC grade Methanol
-
HPLC grade Water
-
Formic Acid (ACS grade or higher)
-
0.45 µm syringe filters
2. Instrument and Equipment
-
Preparative HPLC system with a UV detector
-
Preparative C18 HPLC column (e.g., 250 mm x 10 mm ID, 5 µm)
-
Fraction collector
-
Rotary evaporator
-
Analytical HPLC system for fraction analysis
3. Sample Preparation
-
Dissolve the crude this compound in a minimal amount of the sample solvent (Methanol or Acetonitrile). The concentration should be optimized based on the solubility of the crude material and the loading capacity of the column.
-
Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter.
4. HPLC Purification Procedure
-
Equilibrate the preparative C18 column with the initial mobile phase conditions (90% Mobile Phase A, 10% Mobile Phase B) for at least 30 minutes or until a stable baseline is achieved.
-
Inject the filtered sample solution onto the column.
-
Start the gradient elution as detailed in Table 2.
-
Monitor the separation at 254 nm.
-
Collect fractions corresponding to the main peak, which is presumed to be the desired product. The collection can be done manually or using an automated fraction collector.
5. Post-Purification Processing
-
Analyze the collected fractions using an analytical HPLC method to determine the purity of each fraction.
-
Pool the fractions that meet the desired purity level.
-
Remove the organic solvent from the pooled fractions using a rotary evaporator.
-
If necessary, the remaining aqueous solution can be lyophilized or extracted with a suitable organic solvent to isolate the purified solid product.
6. Purity Analysis (Analytical HPLC)
An analytical HPLC method should be used to assess the purity of the crude material and the purified fractions. The conditions for the analytical method will be similar to the preparative method but with a smaller column and a lower flow rate.
| Parameter | Recommended Condition |
| Column | C18, 5 µm, 150 mm x 4.6 mm ID |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10-90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Experimental Workflow
Caption: Workflow for the HPLC purification of this compound.
Safety Precautions
This compound is harmful if swallowed and causes skin and serious eye irritation.[5] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. All handling of the compound and solvents should be performed in a well-ventilated fume hood. Refer to the Safety Data Sheet (SDS) for detailed safety information.
References
- 1. cymitquimica.com [cymitquimica.com]
- 2. chemimpex.com [chemimpex.com]
- 3. jordilabs.com [jordilabs.com]
- 4. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 5. 2-Amino-6-methoxy-3-nitropyridine | C6H7N3O3 | CID 3852428 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Note: NMR Characterization of 6-Methoxy-3-nitropyridin-2-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed protocols and Nuclear Magnetic Resonance (NMR) characterization data for 6-methoxy-3-nitropyridin-2-amine (CAS: 73896-36-3). This compound is a valuable intermediate in synthetic organic chemistry, particularly in the development of pharmaceutical agents and other complex heterocyclic systems.[1][2]
Note on Isomer Specificity: The initial request specified the characterization of 6-Methoxy-2-nitropyridin-3-amine. However, a thorough literature search revealed a lack of detailed, publicly available experimental NMR data for this specific isomer. In contrast, the isomer 6-methoxy-3-nitropyridin-2-amine is well-documented. This application note will therefore focus on the characterization of the latter as a representative model for this class of compounds.
The presence of amino, methoxy, and nitro functional groups on the pyridine ring makes unambiguous structural confirmation essential.[1] High-resolution ¹H and ¹³C NMR spectroscopy are the primary analytical methods for this purpose. This note offers a summary of the expected spectral data and the experimental procedures to obtain them.
Molecular Structure and NMR Assignments
The chemical structure of 6-methoxy-3-nitropyridin-2-amine is presented below. The numbering convention used for NMR signal assignment is indicated.
References
The Strategic Role of 6-Methoxy-2-nitropyridin-3-amine in the Synthesis of Potent Kinase Inhibitors
For Immediate Release
[City, State] – [Date] – In the landscape of modern drug discovery, the quest for selective and potent kinase inhibitors remains a cornerstone of oncology research. A key building block that has emerged in the synthesis of these targeted therapies is 6-Methoxy-2-nitropyridin-3-amine. Its unique structural features and versatile reactivity make it an invaluable precursor for constructing complex heterocyclic scaffolds that effectively target various protein kinases implicated in cancer progression. These application notes provide an in-depth overview of the utility of this compound, complete with detailed experimental protocols and data, to support researchers, scientists, and drug development professionals in this critical field.
Protein kinases are pivotal regulators of cellular signaling pathways, and their dysregulation is a frequent driver of cancer.[1] Small molecule inhibitors that can block the activity of specific kinases have revolutionized cancer treatment.[1] The strategic incorporation of the this compound moiety allows for the construction of compounds with desirable pharmacological properties.[2][3]
Application in the Synthesis of EGFR Inhibitors
One of the most significant applications of this compound is in the synthesis of Epidermal Growth Factor Receptor (EGFR) inhibitors. EGFR is a transmembrane tyrosine kinase that, when mutated or overexpressed, can lead to uncontrolled cell growth and proliferation in several cancers, most notably in non-small cell lung cancer (NSCLC).[4] Third-generation EGFR inhibitors, such as osimertinib (AZD9291), are designed to be effective against resistance mutations like T790M. The synthesis of such advanced inhibitors often involves intermediates derived from this compound.
The aminopyridine core of this precursor serves as a versatile scaffold for building the pyrimidine ring system central to many EGFR inhibitors. The nitro group can be readily reduced to an amine, which can then be further functionalized to introduce the pharmacophores necessary for potent and selective inhibition.
Quantitative Data on Kinase Inhibitors
The following table summarizes the inhibitory activity of representative kinase inhibitors whose synthetic pathways may involve intermediates structurally related to or derived from this compound.
| Compound/Inhibitor | Target Kinase(s) | IC50 (nM) | Cell Line(s) |
| Osimertinib (AZD9291) | EGFR (L858R/T790M) | 12.8 | H1975 |
| EGFR (WT) | 368.2 | A431 | |
| Gefitinib | EGFR (WT) | 18.2 | A431 |
| Compound 1 | p70S6Kβ (S6K2) | 444 | - |
| MPS1 | >10,000 | - | |
| MAPKAPK2 | >10,000 | - | |
| Pim-1 Inhibitor (Compound 9) | Pim-1 | 15 | - |
| Flt-3 | 230 | - | |
| Pyrimido[4,5-b]indol-4-amine | CDK5/p25 | >10,000 | - |
| DYRK1A | 1,200 | - |
Signaling Pathway
The diagram below illustrates the simplified Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is a primary target for inhibitors synthesized using this compound.
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of this compound and its subsequent conversion to a key diamine intermediate, which is a crucial step in the synthesis of many kinase inhibitors.
Protocol 1: Synthesis of 2-Amino-6-methoxy-3-nitropyridine
This protocol describes the methoxylation of 2-amino-6-chloro-3-nitropyridine.
Materials:
-
2-amino-6-chloro-3-nitropyridine
-
Sodium methoxide
-
Methanol
Procedure:
-
A solution of sodium methoxide (7.78 g, 0.144 mol) in methanol (50.0 ml) is prepared and cooled to 15°C.
-
To this solution, 2-amino-6-chloro-3-nitropyridine (25.0 g, 0.144 mol) is added while maintaining the temperature at 15°C with external cooling.
-
The resulting mixture is then heated to 25–30°C and stirred for a specified period until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is worked up to isolate the product, 2-amino-6-methoxy-3-nitropyridine.
Protocol 2: Reduction of 2-Amino-6-methoxy-3-nitropyridine to 2,3-Diamino-6-methoxypyridine Dihydrochloride
This protocol details the reduction of the nitro group to an amine.
Materials:
-
2-amino-6-methoxy-3-nitropyridine
-
Stannous chloride dihydrate
-
Concentrated hydrochloric acid
Procedure:
-
To concentrated hydrochloric acid (250 ml), 2-amino-6-methoxy-3-nitropyridine (25.0 g, 0.147 mol) is added at room temperature.
-
The resulting solution is cooled to 15°C, and stannous chloride dihydrate (66.7 g, 0.294 mol) is added slowly.
-
The reaction mass is heated to 35–40°C and stirred for 5–6 hours. The reaction progress is monitored by TLC.
-
After the reaction is complete, the mixture is cooled to 20°C and stirred for one hour.
-
The product, 2,3-diamino-6-methoxypyridine dihydrochloride, is then isolated by filtration.
The following diagram outlines the general workflow for the synthesis of a kinase inhibitor utilizing the diamine intermediate.
Conclusion
This compound is a versatile and highly valuable building block in the synthesis of kinase inhibitors. Its application, particularly in the development of EGFR inhibitors, highlights its strategic importance in medicinal chemistry. The provided protocols and data serve as a resource for researchers to facilitate the design and synthesis of novel and effective targeted cancer therapies.
References
Application Notes and Protocols for the Large-Scale Synthesis of 6-Methoxy-2-nitropyridin-3-amine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the large-scale synthesis of 6-Methoxy-2-nitropyridin-3-amine, a key intermediate in the manufacturing of various pharmaceutical compounds. The described methodology is a robust three-step process commencing from 2,6-dichloropyridine.
I. Synthesis Overview
The synthesis of this compound is accomplished through a three-step reaction sequence:
-
Nitration of 2,6-dichloropyridine to yield 2,6-dichloro-3-nitropyridine.
-
Ammonolysis of 2,6-dichloro-3-nitropyridine to produce 2-amino-6-chloro-3-nitropyridine.
-
Methoxylation of 2-amino-6-chloro-3-nitropyridine to afford the final product, this compound.
A schematic of the overall synthesis workflow is presented below.
Caption: Overall synthetic workflow for this compound.
II. Quantitative Data Summary
The following tables summarize the typical yields and purity for each step of the synthesis based on literature data.
Table 1: Synthesis of 2,6-dichloro-3-nitropyridine
| Parameter | Value |
| Starting Material | 2,6-dichloropyridine |
| Yield | 75.38% |
| Purity (GC) | 99.5% |
Table 2: Synthesis of 2-amino-6-chloro-3-nitropyridine
| Parameter | Value |
| Starting Material | 2,6-dichloro-3-nitropyridine |
| Yield | 56.45% |
| Purity (HPLC) | 99.3% |
Table 3: Synthesis of this compound
| Parameter | Value |
| Starting Material | 2-amino-6-chloro-3-nitropyridine |
| Yield | 86.5% |
| Purity (HPLC) | 99.0% |
III. Experimental Protocols
The following protocols are adapted from established laboratory procedures and include considerations for scaling up the synthesis.
Step 1: Large-Scale Synthesis of 2,6-dichloro-3-nitropyridine
This initial step involves the nitration of 2,6-dichloropyridine. Nitration reactions are highly exothermic and require strict temperature control, especially on a large scale. The use of a well-calibrated reactor with efficient cooling is critical.
Caption: Experimental workflow for the nitration of 2,6-dichloropyridine.
Materials:
-
2,6-dichloropyridine
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (98%)
-
Ice
Procedure:
-
In a suitable reactor equipped with mechanical stirring, a thermometer, and a cooling system, slowly add 25.0 gm (0.168 mole) of 2,6-dichloropyridine to concentrated sulfuric acid at 20-25°C with constant stirring.
-
To this solution, slowly add 75.0 gm of concentrated nitric acid (98%), ensuring the reaction temperature is maintained below 50°C.
-
After the addition is complete, heat the reaction mixture to 100-105°C for 5 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to 50°C and carefully pour it into ice water.
-
Filter the resulting precipitate and wash it thoroughly with water.
-
Dry the collected solid to yield 2,6-dichloro-3-nitropyridine. The expected yield is approximately 24.5 gm (75.38%) with a GC purity of 99.5%.
Step 2: Large-Scale Synthesis of 2-amino-6-chloro-3-nitropyridine
This step involves the selective ammonolysis of one of the chloro groups. Careful control of temperature and reaction time is necessary to minimize side product formation.
Application Notes and Protocols for the Functionalization of 6-Methoxy-2-nitropyridin-3-amine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the functionalization techniques for 6-methoxy-2-nitropyridin-3-amine, a versatile building block in medicinal chemistry and materials science. This document offers insights into its reactivity and provides detailed protocols for key transformations, enabling the synthesis of a diverse range of derivatives.
Introduction
This compound is a valuable scaffold in organic synthesis, featuring three key functional groups: a primary aromatic amine, a nitro group, and a methoxy group attached to a pyridine ring. This unique arrangement of functionalities allows for a variety of chemical transformations, making it an attractive starting material for the synthesis of complex heterocyclic compounds with potential biological activity. The electron-withdrawing nitro group activates the pyridine ring for nucleophilic substitution and modulates the reactivity of the adjacent amino group. The methoxy group can also influence the regioselectivity of certain reactions.
Core Reactivity and Functionalization Strategies
The functionalization of this compound can be approached through several key strategies, targeting its distinct functional groups:
-
N-Functionalization of the Amino Group: The primary amino group is a key site for modifications such as acylation, alkylation, and sulfonylation, allowing for the introduction of a wide array of substituents.
-
Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group, yielding 6-methoxy-pyridine-2,3-diamine. This diamine is a crucial precursor for the synthesis of various fused heterocyclic systems, such as imidazoles and quinoxalines.
-
Cross-Coupling Reactions: While the methoxy group is not an ideal leaving group for cross-coupling reactions, derivatization of the pyridine ring, for instance through a Sandmeyer reaction on the amino group to introduce a halide, can open pathways for powerful C-C and C-N bond-forming reactions like Suzuki, Buchwald-Hartwig, Sonogashira, and Heck couplings.
-
Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the pyridine ring, enhanced by the nitro group, can facilitate the displacement of the methoxy group by strong nucleophiles under certain conditions, although this is generally less common than reactions involving the other functional groups.
Data Presentation: Summary of Key Reactions
The following table summarizes key functionalization reactions of this compound and its derivatives, including reaction conditions and reported yields where available from analogous systems.
| Reaction Type | Substrate | Reagents and Conditions | Product | Yield (%) | Reference |
| Nitro Group Reduction | This compound | Stannous chloride dihydrate, concentrated HCl, 35–40°C, 5–6 h | 6-Methoxypyridine-2,3-diamine dihydrochloride | Not explicitly stated for isolated free base, but is a key step in a multi-step synthesis. | [1] |
| N-Acylation | 6-Chloro-N-(4-methoxyphenyl)-3-nitropyridin-2-amine (analogous) | Acetic anhydride, catalytic concentrated H₂SO₄ | N-acetylated product | Not specified | [2] |
| Sonogashira Coupling | 2-Amino-3-bromopyridine (analogous) | Terminal alkyne, Pd(CF₃COO)₂, PPh₃, CuI, Et₃N, DMF, 100°C, 3 h | 2-Amino-3-alkynylpyridine | 72-96 | [3] |
| Buchwald-Hartwig Amination | 2-Chloro-6-methoxypyridine (analogous) | Amine, Pd catalyst, ligand, base | N-Aryl or N-alkyl-6-methoxypyridin-2-amine | Moderate to good | [4] |
| Suzuki Coupling | 5-Bromo-2-methylpyridin-3-amine (analogous) | Arylboronic acid, Pd(PPh₃)₄, K₃PO₄, 1,4-dioxane/H₂O, 85-95°C | 5-Aryl-2-methylpyridin-3-amine | Moderate to good | [5] |
Experimental Protocols
Protocol 1: Reduction of the Nitro Group to Synthesize 6-Methoxypyridine-2,3-diamine Dihydrochloride
This protocol is adapted from a patented procedure for the synthesis of a key intermediate for hair dye compositions.[1]
Materials:
-
This compound
-
Concentrated hydrochloric acid (HCl)
-
Stannous chloride dihydrate (SnCl₂·2H₂O)
-
Deionized water
-
Filtration apparatus
-
Reaction flask with magnetic stirrer and heating mantle
Procedure:
-
To a reaction flask containing 250 mL of concentrated hydrochloric acid, add 25.0 g (0.147 mol) of this compound at room temperature.
-
Cool the resulting solution to 15°C using an ice bath.
-
Slowly add 66.7 g (0.294 mol) of stannous chloride dihydrate to the cooled solution while maintaining the temperature below 20°C.
-
After the addition is complete, heat the reaction mixture to 35–40°C and stir for 5–6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to 20°C and stir for an additional hour.
-
Collect the precipitated product, 6-methoxypyridine-2,3-diamine dihydrochloride, by filtration.
-
Wash the solid with a small amount of cold deionized water and dry under vacuum.
Protocol 2: N-Acetylation of the Amino Group (Proposed)
This proposed protocol is based on standard acetylation procedures for aromatic amines and analogies from similar compounds.[2]
Materials:
-
This compound
-
Acetic anhydride
-
Pyridine (as solvent and base)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
Procedure:
-
Dissolve 1.0 g of this compound in 10 mL of pyridine in a round-bottom flask.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add 1.2 equivalents of acetic anhydride to the solution.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with 50 mL of DCM and wash sequentially with 2 x 20 mL of saturated sodium bicarbonate solution and 1 x 20 mL of brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield N-(6-methoxy-2-nitropyridin-3-yl)acetamide.
Protocol 3: Sonogashira Coupling of a Halogenated Derivative (Proposed)
This protocol is based on the successful Sonogashira coupling of 2-amino-3-bromopyridines and would require prior conversion of the amino group of this compound to a halide (e.g., via a Sandmeyer reaction).[3]
Materials:
-
3-Bromo-6-methoxy-2-nitropyridine (to be synthesized from the parent amine)
-
Terminal alkyne (e.g., phenylacetylene)
-
Palladium(II) trifluoroacetate (Pd(CF₃COO)₂)
-
Triphenylphosphine (PPh₃)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF)
-
Schlenk flask and nitrogen or argon atmosphere setup
Procedure:
-
To a Schlenk flask under an inert atmosphere, add Pd(CF₃COO)₂ (2.5 mol%), PPh₃ (5 mol%), and CuI (5 mol%).
-
Add 2.0 mL of DMF and stir the mixture for 30 minutes at room temperature.
-
Add 3-bromo-6-methoxy-2-nitropyridine (0.5 mmol) and the terminal alkyne (0.6 mmol) to the flask.
-
Add 1 mL of Et₃N.
-
Heat the reaction mixture to 100°C and stir for 3 hours, monitoring by TLC.
-
After cooling to room temperature, quench the reaction with water and extract with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to obtain the 3-alkynyl-6-methoxy-2-nitropyridine derivative.
Signaling Pathways and Experimental Workflows
Caption: Key functionalization pathways of this compound.
Caption: Catalytic cycle for a generic Suzuki cross-coupling reaction.
Caption: General experimental workflow for cross-coupling reactions.
References
- 1. US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine - Google Patents [patents.google.com]
- 2. Synthesis and Biological Evaluation of N-Alkyl-N-(4-methoxyphenyl)pyridin-2-amines as a New Class of Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 4. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 6-Methoxy-2-nitropyridin-3-amine in Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Methoxy-2-nitropyridin-3-amine is a versatile heterocyclic compound that serves as a crucial building block in the synthesis of a variety of more complex molecules. Its unique arrangement of amino, nitro, and methoxy functional groups on a pyridine ring allows for a wide range of chemical transformations. While direct applications in materials science as a primary component are not extensively documented, its utility as a precursor for functional dyes, and as an intermediate in the synthesis of biologically active compounds, is well-established. These application notes provide an overview of its synthetic applications and detailed protocols for its use.
Key Applications
The primary application of this compound lies in its role as a chemical intermediate. The presence of both a nitro group and an amino group makes it an ideal starting material for the synthesis of various substituted pyridines. The methoxy group can influence the electronic properties and solubility of the resulting compounds[1].
Precursor for Hair Dyes
One of the most notable applications of this compound is in the synthesis of oxidative hair dyes. Following the reduction of the nitro group to a second amino group, the resulting 2,3-diamino-6-methoxypyridine acts as a dye precursor or "coupler." In the presence of an oxidizing agent, such as hydrogen peroxide, and a primary intermediate, it forms stable, colored molecules that bind to the hair shaft[2][3].
Intermediate in Pharmaceutical and Agrochemical Synthesis
This compound is a valuable scaffold for the development of new pharmaceuticals and agrochemicals[4]. The amino and nitro groups can be readily modified to introduce new functionalities and build more complex molecular architectures. For instance, derivatives of similar aminonitropyridines have been investigated as tubulin polymerization inhibitors for potential anticancer applications[5]. Furthermore, related structures have been utilized in the development of PET imaging agents for neurodegenerative diseases[6].
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| CAS Number | 73896-36-3 | [7][8] |
| Molecular Formula | C₆H₇N₃O₃ | [7][8] |
| Molecular Weight | 169.14 g/mol | [8] |
| Melting Point | 170-172 °C | [9] |
| Appearance | Light yellow to yellow crystalline powder | [1] |
| SMILES | COC1=NC(=C(C=C1)--INVALID-LINK--[O-])N | [7][8] |
| InChIKey | RDJILYVRVOTMTQ-UHFFFAOYSA-N | [7] |
Experimental Protocols
Protocol 1: Synthesis of 2,3-Diamino-6-methoxypyridine Dihydrochloride (Hair Dye Precursor)
This protocol describes the reduction of this compound to its corresponding diamine, a key precursor in oxidative hair dye formulations. The process involves a metallic reduction in an acidic medium[3].
Materials:
-
This compound
-
Concentrated Hydrochloric Acid (HCl)
-
Stannous Chloride Dihydrate (SnCl₂·2H₂O)
-
Deionized Water
-
Ice Bath
-
Reaction Flask
-
Magnetic Stirrer
-
Filtration apparatus
Procedure:
-
To a reaction flask, add 250 mL of concentrated hydrochloric acid.
-
At room temperature, slowly add 25.0 g (0.147 mol) of this compound to the hydrochloric acid with stirring.
-
Cool the resulting solution to 15 °C using an ice bath.
-
Slowly add 66.7 g (0.294 mol) of stannous chloride dihydrate to the cooled solution.
-
Heat the reaction mixture to 35–40 °C and continue stirring for 5–6 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to 20 °C and stir for an additional hour.
-
Collect the precipitated product, 2,3-diamino-6-methoxypyridine dihydrochloride, by filtration.
-
Wash the product with cold water and dry under vacuum.
Protocol 2: General Nucleophilic Aromatic Substitution
The amino group of this compound can act as a nucleophile in substitution reactions. This protocol provides a general method for the N-arylation of a similar aminopyridine derivative, which can be adapted for this compound.
Materials:
-
This compound
-
Aryl Halide (e.g., 2-chloro-6-(methoxymethoxy)quinoline)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos
-
Cesium Carbonate (Cs₂CO₃)
-
Anhydrous 1,4-Dioxane
-
Schlenk Tube or similar reaction vessel
-
Nitrogen or Argon atmosphere
Procedure:
-
In a Schlenk tube, combine this compound (1.0 equivalent), the desired aryl halide (1.0 equivalent), Pd₂(dba)₃ (0.025 mol%), Xantphos (0.1 mol%), and Cs₂CO₃ (2.0 equivalents).
-
Evacuate and backfill the tube with an inert gas (Nitrogen or Argon) three times.
-
Add anhydrous 1,4-dioxane via syringe.
-
Seal the tube and heat the reaction mixture to 110 °C.
-
Stir the reaction until completion, monitoring by TLC.
-
After cooling to room temperature, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualized Workflows and Relationships
Logical Flow of Synthesis for Hair Dye Precursor
The following diagram illustrates the synthetic pathway from this compound to the final hair dye precursor.
Caption: Synthetic pathway to a hair dye precursor.
Experimental Workflow for Nucleophilic Aromatic Substitution
This diagram outlines the general steps involved in the palladium-catalyzed cross-coupling reaction.
Caption: Workflow for Pd-catalyzed N-arylation.
References
- 1. cymitquimica.com [cymitquimica.com]
- 2. ec.europa.eu [ec.europa.eu]
- 3. US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine - Google Patents [patents.google.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Synthesis and Biological Evaluation of N-Alkyl-N-(4-methoxyphenyl)pyridin-2-amines as a New Class of Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. 6-METHOXY-3-NITROPYRIDIN-2-AMINE | CAS 73896-36-3 [matrix-fine-chemicals.com]
- 8. 2-Amino-6-methoxy-3-nitropyridine | C6H7N3O3 | CID 3852428 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. matrixscientific.com [matrixscientific.com]
Troubleshooting & Optimization
Optimizing reaction conditions for 6-Methoxy-2-nitropyridin-3-amine synthesis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of 6-Methoxy-2-nitropyridin-3-amine. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common challenges encountered during the synthesis.
Experimental Protocols
The primary route for the synthesis of this compound involves the nucleophilic aromatic substitution of 2-amino-6-chloro-3-nitropyridine with sodium methoxide in methanol.[1][2]
Synthesis of 2-amino-6-chloro-3-nitropyridine (Starting Material)
A common precursor, 2-amino-6-chloro-3-nitropyridine, can be synthesized from 2,6-dichloro-3-nitropyridine through ammonolysis.
| Parameter | Value |
| Reactants | 2,6-dichloro-3-nitropyridine, 25% aqueous ammonia, Methanol |
| Temperature | 35-40°C |
| Reaction Time | 2 hours |
| Work-up | Cooling to 20°C, filtration, washing with methanol |
| Reported Yield | 56.45% |
| Reported Purity | 99.3% (HPLC) |
| Source:[2] |
Synthesis of this compound
This protocol outlines the methoxylation of 2-amino-6-chloro-3-nitropyridine.
| Parameter | Value |
| Reactants | 2-amino-6-chloro-3-nitropyridine, Sodium methoxide, Methanol |
| Temperature | Initial cooling to 15°C, then heating to 25-30°C |
| Reaction Time | 4-5 hours |
| Monitoring | Thin Layer Chromatography (TLC) |
| Work-up | Pouring the reaction mixture into water to precipitate the product, filtration, washing with cold water |
| Reported Yield | 86.5% |
| Reported Purity | 99.0% (HPLC) |
| Source:[1] |
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound in a question-and-answer format.
Low or No Product Yield
Q: My reaction yield is significantly lower than expected, or I obtained no product at all. What are the possible causes and solutions?
A: Low or no yield can stem from several factors:
-
Poor Quality of Sodium Methoxide: Sodium methoxide is highly sensitive to moisture and carbon dioxide from the air, which can lead to the formation of sodium hydroxide and sodium carbonate, reducing its activity.
-
Solution: Use freshly opened, high-purity sodium methoxide. Ensure it is handled under an inert atmosphere (e.g., nitrogen or argon) and stored in a desiccator.
-
-
Presence of Water in Methanol: Water in the methanol will react with sodium methoxide, quenching the reagent and potentially leading to side reactions.
-
Solution: Use anhydrous methanol. If the solvent quality is uncertain, it can be dried over molecular sieves prior to use.
-
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present after the recommended reaction time, consider extending the stirring time or slightly increasing the temperature (while monitoring for impurity formation).
-
-
Suboptimal Reaction Temperature: The initial cooling to 15°C is crucial to control the exothermic reaction upon addition of the chlorinated pyridine. If the temperature is too low during the reaction, the rate will be slow. Conversely, excessively high temperatures can lead to side reactions and decomposition.
-
Solution: Carefully control the temperature throughout the reaction. Ensure the initial cooling is adequate and then maintain the reaction temperature within the recommended 25-30°C range.
-
Product Fails to Precipitate During Work-up
Q: I poured the reaction mixture into water, but the product did not precipitate, or an oil formed instead. What should I do?
A: This issue can arise from several factors:
-
Insufficient Product Concentration: If the reaction was performed on a very small scale or the yield is very low, the product concentration in the aqueous methanol solution may be below its solubility limit.
-
Solution: Try to concentrate the solution by removing some of the methanol under reduced pressure before adding water. Be cautious not to heat the mixture excessively. Alternatively, you can try adding more water to further decrease the solubility of the product.
-
-
Presence of Soluble Impurities: Certain impurities might act as solubilizing agents.
-
Solution: Attempt to extract the product into an organic solvent like ethyl acetate or dichloromethane. Wash the organic layer with brine to remove water-soluble impurities, dry it over anhydrous sodium sulfate, and then evaporate the solvent to isolate the crude product.
-
-
Oily Product Formation: The formation of an oil suggests that the product is not solidifying at the work-up temperature or that it is impure.
-
Solution: Try cooling the mixture in an ice bath to induce crystallization. If an oil persists, proceed with an extraction as described above. The resulting crude product may require purification by recrystallization or column chromatography.
-
Product Purity Issues
Q: My final product shows significant impurities by TLC or HPLC. What are the likely impurities and how can I remove them?
A: Common impurities can include unreacted starting material and side-products.
-
Unreacted 2-amino-6-chloro-3-nitropyridine: This is a common impurity if the reaction is incomplete.
-
Identification: It will have a different Rf value on a TLC plate compared to the product.
-
Removal: Recrystallization is often effective. Suitable solvents for recrystallization include ethanol, methanol, or a mixture of ethyl acetate and hexane.
-
-
Side-Products from Reaction at other Positions: While the substitution at the 6-position is favored, minor substitution at other positions on the pyridine ring can occur, especially if the reaction conditions are not optimal.
-
Identification: These isomers will likely have similar polarities to the desired product, making them challenging to separate. HPLC and NMR analysis are essential for identification.
-
Removal: Careful column chromatography on silica gel may be required. A gradient elution with a solvent system like hexane/ethyl acetate is a good starting point.
-
-
Decomposition Products: At higher temperatures, nitropyridines can be susceptible to decomposition.
-
Identification: These often appear as a complex mixture of spots on a TLC plate.
-
Removal: A combination of recrystallization and column chromatography may be necessary.
-
Frequently Asked Questions (FAQs)
Q1: How can I effectively monitor the progress of the reaction?
A1: Thin Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction.[1] Use a suitable mobile phase, such as a mixture of hexane and ethyl acetate (e.g., 7:3 v/v), to achieve good separation between the starting material (2-amino-6-chloro-3-nitropyridine) and the product (this compound). The product, being more polar due to the methoxy group, will typically have a lower Rf value than the starting material. The reaction is considered complete when the spot corresponding to the starting material is no longer visible on the TLC plate.
Q2: What is the role of the nitro group in this reaction?
A2: The nitro group (-NO2) is a strong electron-withdrawing group. Its presence on the pyridine ring, particularly at a position ortho or para to the leaving group (the chlorine atom), significantly activates the ring towards nucleophilic aromatic substitution. It does this by stabilizing the negatively charged intermediate (Meisenheimer complex) that is formed during the reaction.
Q3: Can I use other bases instead of sodium methoxide?
A3: While other strong bases could potentially be used, sodium methoxide is ideal for this specific transformation as it also serves as the source of the methoxy nucleophile. Using a different base, such as sodium hydroxide, would lead to the formation of the corresponding hydroxypyridine derivative. If another alkoxide is used (e.g., sodium ethoxide), the corresponding alkoxy-substituted product would be formed.
Q4: What are the key safety precautions for this synthesis?
A4: Sodium methoxide is a corrosive and moisture-sensitive solid that reacts exothermically with water.[1] It should be handled with appropriate personal protective equipment (gloves, safety glasses) in a fume hood. The starting material and product are also potentially harmful and should be handled with care.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: A logical workflow for troubleshooting common issues in the synthesis.
References
Technical Support Center: Synthesis of 6-Methoxy-2-nitropyridin-3-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Methoxy-2-nitropyridin-3-amine.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
The most prevalent and industrially relevant synthesis is the nucleophilic aromatic substitution (SNAr) of 2-amino-6-chloro-3-nitropyridine with sodium methoxide in a polar solvent, typically methanol.[1][2] This method is favored over alternatives like the nitration of 2-amino-6-methoxypyridine due to the high cost and hazardous nature of the reagents involved in other routes.[1]
Q2: What are the critical parameters to control during the synthesis?
To ensure a high yield and purity of the final product, the following parameters are critical:
-
Temperature: The reaction is typically carried out at a controlled temperature, for instance, starting at 15°C and then maintaining it at 25-30°C.[3]
-
Reaction Time: The progress of the reaction should be monitored, often by Thin Layer Chromatography (TLC), to determine the optimal reaction time, which is generally around 4-5 hours.[3]
-
Moisture Control: The reaction is sensitive to water, which can lead to the formation of hydrolysis byproducts. Therefore, the use of dry solvents and reagents is crucial.
Q3: What are the potential side products in this synthesis?
Several side products can form during the synthesis, leading to impurities in the final product. These include:
-
Unreacted Starting Material: Incomplete reaction can leave residual 2-amino-6-chloro-3-nitropyridine.
-
Hydrolysis Product: The presence of water can lead to the formation of 2-amino-6-hydroxy-3-nitropyridine.
-
Isomeric Impurities: If the starting material contains positional isomers, the final product will be contaminated with the corresponding methoxy-isomers.
-
Decomposition Products: Under harsh conditions or in the presence of excess base, the aromatic nitro-compound can form colored Meisenheimer complexes which may subsequently decompose.[4][5][6]
Q4: How can I purify the final product?
The product is typically purified by precipitation in water followed by filtration and washing with cold water.[3] For higher purity, recrystallization from a suitable solvent or column chromatography can be employed. The purity of the final product is often assessed by High-Performance Liquid Chromatography (HPLC).[3] A reported purity of 99.0% by HPLC has been achieved.[3]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction. | Monitor the reaction by TLC to ensure it has gone to completion. Consider extending the reaction time if necessary. |
| Loss of product during workup. | Ensure the product is fully precipitated from the aqueous solution. Use cold water for washing to minimize solubility losses. | |
| Sub-optimal reaction temperature. | Strictly control the reaction temperature within the recommended range (e.g., 25-30°C). | |
| Presence of Unreacted Starting Material | Insufficient reaction time or temperature. | As with low yield, ensure the reaction is complete by TLC monitoring. |
| Inefficient stirring. | Ensure the reaction mixture is stirred vigorously to maintain homogeneity. | |
| Formation of a Hydroxylated Impurity | Presence of water in the reaction mixture. | Use anhydrous methanol and ensure the sodium methoxide is not hydrated. Dry all glassware thoroughly before use. |
| Discoloration of the Product | Formation of Meisenheimer complexes or other degradation products. | Avoid using a large excess of sodium methoxide. Ensure the reaction temperature does not exceed the recommended range. |
| Impurities in the starting material. | Use high-purity 2-amino-6-chloro-3-nitropyridine. | |
| Multiple Spots on TLC/Peaks in HPLC | Presence of multiple side products. | Review all the troubleshooting points above. If the issue persists, consider purification by column chromatography. |
Experimental Protocols
Synthesis of this compound
This protocol is based on the methoxylation of 2-amino-6-chloro-3-nitropyridine.
Materials:
-
2-amino-6-chloro-3-nitropyridine
-
Sodium methoxide
-
Anhydrous Methanol
-
Water (deionized)
Procedure:
-
In a reaction vessel, dissolve sodium methoxide (1.0-1.5 molar equivalents) in anhydrous methanol under an inert atmosphere.
-
Cool the solution to approximately 15°C.
-
Slowly add 2-amino-6-chloro-3-nitropyridine (1 molar equivalent) to the cooled solution while maintaining the temperature at 15°C.
-
After the addition is complete, warm the reaction mixture to 25-30°C.
-
Stir the mixture at this temperature for 4-5 hours, monitoring the reaction progress by TLC.
-
Upon completion, slowly pour the reaction mixture into cold water to precipitate the product.
-
Collect the precipitate by filtration and wash it with cold water.
-
Dry the product under vacuum to obtain this compound.
Table 1: Summary of a Reported Synthesis
| Parameter | Value | Reference |
| Starting Material | 2-amino-6-chloro-3-nitropyridine | [3] |
| Reagent | Sodium methoxide | [3] |
| Solvent | Methanol | [3] |
| Temperature | 15°C initially, then 25-30°C | [3] |
| Reaction Time | 4-5 hours | [3] |
| Yield | 86.5% | [3] |
| Purity (HPLC) | 99.0% | [3] |
Visualizations
Caption: Main synthetic pathway and a key side reaction.
References
- 1. brainly.com [brainly.com]
- 2. US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine - Google Patents [patents.google.com]
- 3. 2-Amino-6-methoxy-3-nitropyridine synthesis - chemicalbook [chemicalbook.com]
- 4. Reactions of aromatic nitro-compounds with hydroxide and methoxide: structural investigations by nuclear magnetic resonance spectroscopy - Chemical Communications (London) (RSC Publishing) [pubs.rsc.org]
- 5. 331. Reactions of aromatic nitro-compounds in alkaline media. Part II. The interaction of 1,3,5-trinitrobenzene and methanolic sodium methoxide - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 6. electronicsandbooks.com [electronicsandbooks.com]
Technical Support Center: 6-Methoxy-2-nitropyridin-3-amine Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of 6-Methoxy-2-nitropyridin-3-amine.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Issue 1: Low Yield After Recrystallization
Possible Causes:
-
Incorrect Solvent Choice: The compound may be too soluble in the chosen solvent at room temperature, leading to significant loss in the mother liquor.
-
Excessive Solvent Used: Using too much solvent to dissolve the crude product will prevent the solution from becoming saturated upon cooling, thus hindering crystallization.
-
Premature Crystallization: Crystals forming too quickly, especially during hot filtration, can lead to loss of product.
-
Incomplete Crystallization: Insufficient cooling time or temperature can result in a lower yield.
Solutions:
| Step | Action | Rationale |
| 1. Solvent Screening | Perform small-scale solubility tests with a variety of solvents (e.g., ethanol, methanol, ethyl acetate, toluene, and mixtures with water or hexanes). | The ideal solvent should dissolve the compound when hot but have low solubility when cold.[1][2][3][4] |
| 2. Minimize Solvent Volume | Add the hot recrystallization solvent in small portions to the crude material until it just dissolves.[5][6] | This ensures the formation of a saturated solution, maximizing crystal formation upon cooling.[5][6] |
| 3. Prevent Premature Crystallization | If hot filtration is necessary to remove insoluble impurities, preheat the funnel and filter paper. Use a slight excess of hot solvent to prevent crystallization in the funnel. | Keeping the apparatus hot prevents the product from crystallizing out along with the impurities. |
| 4. Optimize Cooling | Allow the solution to cool slowly to room temperature, then place it in an ice bath for at least an hour to maximize crystal formation. | Slow cooling promotes the formation of larger, purer crystals and maximizes yield.[5] |
Issue 2: Persistent Colored Impurities in the Final Product
Possible Causes:
-
Formation of Azo Dyes or Other Chromophoric Byproducts: Aromatic amines can form colored impurities.[7]
-
Presence of Highly Conjugated Impurities: These impurities can be intensely colored and difficult to remove.
-
Degradation of the Product: The compound may be unstable under certain conditions, leading to colored degradation products.
Solutions:
| Step | Action | Rationale |
| 1. Activated Charcoal Treatment | Add a small amount of activated charcoal to the hot solution before filtration. | Activated charcoal adsorbs many colored impurities.[1][4][6] Use sparingly to avoid adsorbing the desired product. |
| 2. Column Chromatography | If recrystallization fails to remove the color, purify the material using silica gel column chromatography. | This technique separates compounds based on polarity and is effective at removing impurities with different polarities from the product. |
| 3. pH Adjustment during Workup | During the aqueous workup after synthesis, carefully control the pH to minimize the formation of colored byproducts. | The stability of aromatic amines and potential impurities can be pH-dependent. |
Issue 3: Product Fails to Crystallize
Possible Causes:
-
Solution is Not Saturated: Too much solvent was used, or the compound is highly soluble even at low temperatures.
-
Presence of Impurities Inhibiting Crystallization: Certain impurities can interfere with the formation of a crystal lattice.
-
"Oiling Out": The compound may be melting in the hot solvent rather than dissolving, or separating as a liquid upon cooling.
Solutions:
| Step | Action | Rationale |
| 1. Induce Crystallization | Try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound. | These actions can provide a nucleation site for crystal growth to begin.[4] |
| 2. Reduce Solvent Volume | Gently heat the solution to evaporate some of the solvent and then allow it to cool again. | This will increase the concentration of the product and promote saturation. |
| 3. Change Solvent System | If "oiling out" occurs, try a different recrystallization solvent or a two-solvent system. | A solvent with a lower boiling point or a solvent pair where the compound is less soluble may prevent oiling out. |
| 4. Pre-purification | If impurities are suspected to be the cause, first purify the crude product by column chromatography and then recrystallize the partially purified material. | Removing impurities that inhibit crystallization will allow for successful crystal formation. |
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in a synthesis of this compound via methoxylation of 2-amino-6-chloro-3-nitropyridine?
A1: The most probable impurities include:
-
Unreacted 2-amino-6-chloro-3-nitropyridine: The starting material may not have fully reacted.
-
Side-products from over-methylation: Methylation of the amino group.
-
Hydrolysis products: If water is present, the methoxy group could potentially be hydrolyzed.
-
Nitrosamines: Aromatic amines can be prone to nitrosation, which could lead to the formation of N-nitrosamine impurities.[8]
Q2: How can I monitor the purity of this compound during purification?
A2: Thin-Layer Chromatography (TLC) is a quick and effective way to monitor the purification process. Use a suitable solvent system (e.g., ethyl acetate/hexanes) to separate the product from impurities. Visualization can be achieved using a UV lamp, as aromatic and conjugated compounds often absorb UV light.[9] Stains such as potassium permanganate can also be used, which are sensitive to oxidizable groups like amines.[10][11] For quantitative analysis of the final product's purity, High-Performance Liquid Chromatography (HPLC) is the recommended method.
Q3: What is a good starting point for selecting a recrystallization solvent?
A3: A good starting point is to test solvents with a range of polarities. For a polar molecule like this compound, which contains amino, nitro, and methoxy groups, polar solvents like ethanol or methanol, or solvent mixtures such as ethyl acetate/hexanes or acetone/water, are often good candidates.[12] Small-scale solubility tests are crucial to identify a solvent in which the compound is soluble when hot and insoluble when cold.[1][2]
Q4: When should I choose column chromatography over recrystallization?
A4: Column chromatography is generally preferred when:
-
Recrystallization fails to remove impurities effectively, especially those with similar solubility profiles to the product.
-
The product is an oil or a low-melting solid that is difficult to crystallize.
-
Multiple components in a reaction mixture need to be separated.
-
Impurities are present in a large quantity.
Q5: My purified this compound is a yellow powder. Is this the expected color?
A5: Yes, this compound is typically described as a light yellow to yellow powder or crystal.[13] The color intensity can vary depending on the purity and crystalline form. Darker yellow, orange, or brown colors may indicate the presence of impurities.
Quantitative Data Summary
The following table summarizes purity data found in the literature for related purification processes. Note that specific comparative data for different purification methods of this compound is limited.
| Purification Method | Starting Material | Purity Achieved | Yield | Reference |
| Precipitation/Washing | 2-amino-6-chloro-3-nitropyridine | 99.3% (HPLC) | 56.45% | [14] |
Experimental Protocols
Protocol 1: Recrystallization from a Single Solvent (Ethanol)
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. In a separate beaker, heat ethanol on a hot plate. Add the hot ethanol to the crude product in small portions, with swirling, until the solid just dissolves.
-
Decolorization (if necessary): If the solution is highly colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal and swirl.
-
Hot Filtration (if necessary): If activated charcoal or other solid impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath for at least one hour to complete the crystallization.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven or air dry them until the solvent has completely evaporated.
Protocol 2: Purification by Column Chromatography
-
Stationary Phase Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes). Pack a chromatography column with the slurry.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent. Adsorb the sample onto a small amount of silica gel and load it onto the top of the column.
-
Elution: Start eluting the column with a non-polar solvent system (e.g., 10% ethyl acetate in hexanes). Gradually increase the polarity of the eluent (e.g., to 20-30% ethyl acetate in hexanes) to elute the desired compound.
-
Fraction Collection: Collect the eluent in small fractions.
-
Analysis: Analyze the fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: General workflow for the purification and analysis of this compound.
Caption: Decision tree for troubleshooting common recrystallization issues.
References
- 1. Recrystallization [sites.pitt.edu]
- 2. people.chem.umass.edu [people.chem.umass.edu]
- 3. mt.com [mt.com]
- 4. praxilabs.com [praxilabs.com]
- 5. Home Page [chem.ualberta.ca]
- 6. chem.ucalgary.ca [chem.ucalgary.ca]
- 7. nbinno.com [nbinno.com]
- 8. ec.europa.eu [ec.europa.eu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. faculty.fiu.edu [faculty.fiu.edu]
- 11. Stains for Developing TLC Plates [faculty.washington.edu]
- 12. Reagents & Solvents [chem.rochester.edu]
- 13. cymitquimica.com [cymitquimica.com]
- 14. US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine - Google Patents [patents.google.com]
Degradation of 6-Methoxy-2-nitropyridin-3-amine and prevention
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Methoxy-2-nitropyridin-3-amine. The information is designed to help anticipate and resolve common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound?
A1: The degradation of this compound is primarily influenced by exposure to strong acids or bases, oxidizing and reducing agents, and high temperatures. Due to the presence of a nitro group, which is electron-withdrawing, the aromatic ring is generally resistant to oxidative degradation[1][2]. However, the nitro group itself can be susceptible to reduction. The amine and methoxy functional groups can also be subject to hydrolysis under certain pH conditions.
Q2: I am observing unexpected peaks in my HPLC analysis after storing my sample in solution. What could be the cause?
A2: The appearance of unexpected peaks in your HPLC chromatogram likely indicates the degradation of your compound. The nature of the degradation product will depend on the storage conditions. If the solution was exposed to light, photodegradation might have occurred. If the solvent was not inert, it could have reacted with the compound. It is also crucial to ensure the pH of your solution is neutral, as acidic or basic conditions can catalyze hydrolysis of the amine or methoxy groups.
Q3: How can I prevent the degradation of this compound during storage?
A3: To minimize degradation during storage, this compound should be stored as a solid in a tightly sealed container at low temperatures (2-8°C), protected from light and moisture. For solutions, it is advisable to use freshly prepared samples. If storage in solution is necessary, use a neutral, aprotic solvent and store at low temperatures for the shortest possible time.
Q4: Are there any known incompatible reagents or conditions to avoid when working with this compound?
A4: Avoid strong reducing agents, as they can reduce the nitro group. Also, be cautious with strong acids and bases, which can lead to hydrolysis. Prolonged exposure to high temperatures should be avoided as it can accelerate decomposition.
Troubleshooting Guides
Issue 1: Inconsistent Experimental Results
| Symptom | Possible Cause | Troubleshooting Steps |
| Varying product yields or purity between experimental batches. | Degradation of the starting material, this compound. | 1. Verify Starting Material Purity: Run a fresh analysis (e.g., HPLC, NMR) of your starting material to confirm its purity before each experiment. 2. Standardize Storage: Ensure all batches of the compound are stored under the same recommended conditions (solid, 2-8°C, protected from light and moisture). 3. Control Reaction Conditions: Precisely control reaction parameters such as temperature, pH, and reaction time. Small variations can lead to different degradation profiles. |
| Appearance of unknown impurities in the final product. | Degradation during the reaction or work-up process. | 1. Analyze Intermediates: If possible, take aliquots at different stages of your reaction and analyze them to pinpoint when the impurity is formed. 2. Modify Work-up: If degradation is suspected during work-up, consider using milder conditions (e.g., lower temperatures for extractions, using a weaker base for neutralization). |
Issue 2: Poor Stability in Solution
| Symptom | Possible Cause | Troubleshooting Steps |
| A freshly prepared solution of this compound shows degradation peaks in HPLC after a short period. | The solvent is not suitable or the solution is not stored properly. | 1. Solvent Selection: Test the stability of the compound in a small set of common laboratory solvents with varying polarities and proticities (e.g., acetonitrile, DMSO, methanol, water at neutral pH). Monitor by HPLC over time. 2. pH Control: If an aqueous or protic solvent is necessary, ensure the pH is buffered to neutral (pH 7). 3. Storage of Solutions: If solutions must be stored, keep them at -20°C or below and protected from light. Perform a quick stability check before use. |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a forced degradation study to identify potential degradation products and establish the stability-indicating nature of an analytical method.
Objective: To investigate the stability of this compound under various stress conditions.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.
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Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Place a solid sample of the compound in an oven at 105°C for 24 hours. Dissolve the stressed sample in the solvent for analysis.
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Photodegradation: Expose a solution of the compound to a photostability chamber (ICH Q1B guidelines) for a specified duration.
-
-
Sample Analysis:
-
At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples by a suitable stability-indicating method, such as reverse-phase HPLC with a UV detector.
-
-
Data Evaluation:
-
Compare the chromatograms of the stressed samples with that of an unstressed control sample.
-
Calculate the percentage of degradation.
-
Identify and characterize any significant degradation products using techniques like LC-MS or NMR.
-
Quantitative Data Summary (Hypothetical)
| Stress Condition | % Degradation (24h) | Number of Major Degradants |
| 0.1 M HCl, 60°C | 15.2% | 2 |
| 0.1 M NaOH, 60°C | 25.8% | 3 |
| 3% H₂O₂, RT | 5.1% | 1 |
| 105°C (Solid), 24h | 2.5% | 1 |
| Photostability | 8.9% | 2 |
Visualizations
Caption: Potential degradation pathways for this compound.
Caption: Workflow for a forced degradation study.
Caption: Logical flow for troubleshooting inconsistent results.
References
Technical Support Center: Scaling Up 6-Methoxy-2-nitropyridin-3-amine Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 6-methoxy-2-nitropyridin-3-amine, particularly when scaling up the reaction.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound and its precursors.
Issue 1: Low Yield of this compound
Q1: My yield of this compound is significantly lower than expected after scaling up the reaction from 2-amino-6-chloro-3-nitropyridine. What are the potential causes and how can I improve it?
A1: Low yields upon scale-up can stem from several factors. Here's a breakdown of potential causes and solutions:
-
Incomplete Reaction: The reaction time that was sufficient on a small scale may not be enough for a larger batch due to mass and heat transfer limitations.
-
Suboptimal Temperature Control: The methoxylation of 2-amino-6-chloro-3-nitropyridine is temperature-sensitive.
-
Poor Mixing: Inadequate agitation can lead to localized areas of high or low reactant concentration, resulting in incomplete reaction and side product formation.
-
Solution: Ensure efficient stirring throughout the reaction. The type of agitator and its speed may need to be adjusted for the larger vessel to ensure homogeneity.
-
-
Issues with Sodium Methoxide: The quality and molar ratio of sodium methoxide are critical.
-
Solution: Use a fresh, high-quality source of sodium methoxide. The molar ratio of sodium methoxide to 2-amino-6-chloro-3-nitropyridine should be carefully controlled, typically around 1.0 to 1.5 moles of sodium methoxide per mole of the starting material.[2]
-
Issue 2: Formation of Impurities and Side Products
Q2: I am observing significant impurities in my final product. What are the likely side reactions and how can I minimize them?
A2: Impurity formation is a common challenge in the synthesis of nitropyridines. Here are some likely causes and mitigation strategies:
-
Formation of Isomeric Byproducts: During the nitration of pyridine derivatives, the formation of undesired isomers can occur. For 2-aminopyridine systems, the 5-nitro isomer is a common byproduct.[3]
-
Solution: Precise control over the nitrating agent and reaction temperature is crucial for regioselectivity. The formation of a 2-nitraminopyridine intermediate, which then rearranges to the desired 3-nitro product, is favored at lower temperatures. Heating the reaction to 50°C or higher facilitates this rearrangement.[3]
-
-
Decomposition at Elevated Temperatures: Nitropyridine compounds can be thermally unstable and may decompose at elevated temperatures, leading to a variety of impurities.
-
Solution: Maintain strict temperature control throughout the reaction and work-up. Avoid localized overheating by ensuring efficient stirring and controlled addition of reagents.
-
-
Hydrolysis of Methoxy Group: In the presence of water and acidic or basic conditions, the methoxy group can be susceptible to hydrolysis.
-
Solution: Use anhydrous solvents and reagents where possible. During work-up, minimize the time the product is in contact with strongly acidic or basic aqueous solutions.
-
Issue 3: Thermal Runaway Hazard during Nitration
Q3: I am concerned about the thermal safety of the nitration step when scaling up. What are the best practices to prevent a thermal runaway?
A3: Nitration reactions are notoriously exothermic and pose a significant risk of thermal runaway if not properly controlled.[4][5][6][7]
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Understanding the Exotherm: The reaction of nitric acid with sulfuric acid to form the nitronium ion, and the subsequent nitration of the aromatic ring, are both highly exothermic processes.
-
Best Practices for Safe Scale-Up:
-
Controlled Addition: Never add the reactants all at once. The nitrating agent (e.g., nitric acid) should be added slowly and in a controlled manner to the substrate solution, allowing the reactor's cooling system to dissipate the generated heat.
-
Adequate Cooling Capacity: Ensure the reactor has a sufficiently powerful cooling system to handle the heat load of the reaction at the desired scale. Perform heat-flow calorimetry studies at the lab scale to determine the heat of reaction and calculate the required cooling capacity for the larger scale.
-
Continuous Monitoring: Continuously monitor the internal temperature of the reactor. An unexpected rise in temperature is an early warning sign of a potential runaway.
-
Agitation: Maintain efficient agitation to ensure uniform temperature distribution and prevent the formation of localized hot spots.
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Emergency Preparedness: Have a clear and practiced emergency plan in place. This may include a quenching system to quickly stop the reaction or a pressure relief system to safely vent the reactor in case of a runaway.
-
Consider Flow Chemistry: For large-scale production, continuous flow reactors offer a safer alternative to batch reactors for highly exothermic reactions like nitration.[8] They offer superior heat and mass transfer, minimizing the risk of thermal runaway.[8]
-
Frequently Asked Questions (FAQs)
Q4: What is the recommended solvent for the methoxylation of 2-amino-6-chloro-3-nitropyridine?
A4: Methanol is the most commonly used solvent for this reaction as it is the solvent for the sodium methoxide reagent.[1][2]
Q5: How can I monitor the progress of the reaction?
A5: Thin Layer Chromatography (TLC) is a simple and effective method for monitoring the disappearance of the starting material and the appearance of the product.[1][2] For more quantitative analysis and purity assessment, High-Performance Liquid Chromatography (HPLC) is the preferred method.[1][9]
Q6: What are the typical work-up and purification procedures for this compound?
A6: A common work-up procedure involves pouring the reaction mixture into water to precipitate the product. The solid product is then collected by filtration and washed with water.[1] For purification, recrystallization from a suitable solvent can be employed to achieve higher purity.
Q7: What are the key safety precautions when handling this compound?
A7: According to safety data, 2-amino-6-methoxy-3-nitropyridine is harmful if swallowed and can cause skin and eye irritation.[10] It is important to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated area or a fume hood.
Quantitative Data Summary
Table 1: Reaction Conditions for the Synthesis of 2-Amino-6-methoxy-3-nitropyridine
| Parameter | Value | Reference |
| Starting Material | 2-amino-6-chloro-3-nitropyridine | [1] |
| Reagent | Sodium methoxide in methanol | [1] |
| Molar Ratio (Sodium Methoxide:Starting Material) | ~1:1 | [1] |
| Solvent | Methanol | [1] |
| Initial Temperature | 15°C | [1] |
| Reaction Temperature | 25-30°C | [1] |
| Reaction Time | 4-5 hours | [1] |
| Yield | 86.5% | [1] |
| Purity (by HPLC) | 99.0% | [1] |
Experimental Protocols
Protocol 1: Synthesis of 2-Amino-6-methoxy-3-nitropyridine
This protocol is adapted from a patented procedure and should be performed by qualified personnel with appropriate safety measures in place.[1]
Materials:
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2-amino-6-chloro-3-nitropyridine
-
Sodium methoxide
-
Methanol
-
Water (for quenching and washing)
Equipment:
-
Jacketed glass reactor with overhead stirrer, temperature probe, and addition funnel
-
Heating/cooling circulator
-
Filtration apparatus
-
Drying oven
Procedure:
-
Charge the reactor with a solution of sodium methoxide (1.0 eq.) in methanol.
-
Cool the solution to 15°C with constant stirring.
-
Slowly add 2-amino-6-chloro-3-nitropyridine (1.0 eq.) to the reactor, ensuring the temperature is maintained at or below 15°C.
-
Once the addition is complete, slowly warm the reaction mixture to 25-30°C.
-
Maintain the reaction at this temperature for 4-5 hours, with continuous stirring.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Upon completion, slowly pour the reaction mixture into a separate vessel containing cold water to precipitate the product.
-
Stir the resulting slurry for a short period.
-
Collect the solid product by filtration.
-
Wash the filter cake with cold water.
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Dry the product in a vacuum oven at an appropriate temperature to a constant weight.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting workflow for low yield issues.
Caption: Decision-making process for preventing thermal runaway during nitration scale-up.
References
- 1. 2-Amino-6-methoxy-3-nitropyridine synthesis - chemicalbook [chemicalbook.com]
- 2. US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine - Google Patents [patents.google.com]
- 3. Electric Hindrance and Dipole Moments in 2-Aminopyridine Nitration [article.sapub.org]
- 4. icheme.org [icheme.org]
- 5. icheme.org [icheme.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. chemimpex.com [chemimpex.com]
- 10. 2-Amino-6-methoxy-3-nitropyridine 97 73896-36-3 [sigmaaldrich.com]
Troubleshooting poor regioselectivity in nitration of 3-amino-6-methoxypyridine
This guide provides troubleshooting strategies and answers to frequently asked questions regarding the regioselectivity of the nitration of 3-amino-6-methoxypyridine. It is intended for researchers, scientists, and professionals in drug development who may encounter challenges with this specific electrophilic aromatic substitution.
Frequently Asked Questions (FAQs)
Q1: What are the potential sites of nitration on 3-amino-6-methoxypyridine and why?
A1: The regiochemical outcome of the nitration of 3-amino-6-methoxypyridine is complex due to the competing directing effects of the substituents and the pyridine nitrogen.
-
Pyridine Nitrogen: The nitrogen atom is electron-withdrawing, which deactivates the ring towards electrophilic substitution and generally directs incoming electrophiles to the meta-positions (C3 and C5).[1][2]
-
Amino Group (-NH2 at C3): This is a strongly activating, ortho-, para-directing group. It directs nitration to the C2, C4, and C5 positions.[3]
-
Methoxy Group (-OCH3 at C6): This is also an activating, ortho-, para-directing group. It reinforces the activation at C5 (ortho) and C3 (para, already substituted).
Based on these effects, the likely positions for nitration are C2, C4, and C5. The C5 position is particularly activated as it is para to the amino group and ortho to the methoxy group.
Q2: Why is controlling the regioselectivity of this reaction so challenging?
A2: The primary challenge arises from the reaction conditions. Nitration is typically performed in strong acidic media (e.g., H₂SO₄/HNO₃). Under these conditions, both the basic pyridine nitrogen and the amino group can be protonated. Protonation converts the activating amino group (-NH₂) into a deactivating, meta-directing ammonium group (-NH₃⁺), fundamentally altering the electronic landscape of the ring and the expected regioselectivity.
Q3: Can N-nitration occur, and how does it affect the reaction?
A3: Yes, N-nitration of the exocyclic amino group to form a nitramine intermediate (3-nitramino-6-methoxypyridine) is a possible side reaction, especially at lower temperatures. This N-nitro product can then undergo an intermolecular rearrangement to the C-nitrated products upon heating. The formation and subsequent rearrangement of this intermediate can influence the final isomer distribution.
Troubleshooting Guide: Poor Regioselectivity
This section addresses specific experimental issues in a question-and-answer format.
Issue 1: Low overall yield and recovery of starting material.
-
Possible Cause: The reaction conditions are too mild. The pyridine ring, especially when protonated under acidic conditions, is strongly deactivated and requires forcing conditions for electrophilic substitution.[1]
-
Suggested Solution:
-
Increase Reaction Temperature: Cautiously increase the temperature in increments of 10°C. Monitor the reaction closely for the formation of degradation products.
-
Use a Stronger Nitrating Agent: Switch from a milder nitrating system (e.g., nitric acid in acetic anhydride) to a more potent one, such as a mixture of fuming nitric acid and concentrated sulfuric acid.
-
Issue 2: An undesired isomer is the major product.
-
Possible Cause: The directing effect of the substituents is being altered by the reaction conditions (e.g., protonation) in a way that favors an undesired constitutional isomer. The kinetic and thermodynamic products may also be different.
-
Suggested Solutions: The distribution of isomers is highly dependent on reaction parameters. A systematic approach to optimization is recommended.
-
Vary Reaction Temperature: Low temperatures may favor a kinetically controlled product, while higher temperatures can lead to the thermodynamically more stable isomer, potentially through rearrangement of an intermediate.
-
Modify the Nitrating Agent and Solvent: Changing the acidity of the medium can prevent or promote the protonation of the amino group, thereby changing its directing influence. Experiment with the systems outlined in the protocols below.
-
Data Presentation: Influence of Reaction Conditions on Isomer Distribution (Hypothetical Data)
The following table illustrates how reaction parameters could plausibly affect the product isomer ratio. Actual results would require experimental validation.
| Nitrating System | Temperature (°C) | Predominant Isomer(s) | Minor Isomer(s) | Rationale |
| Conc. H₂SO₄ / Conc. HNO₃ | 0 - 10 | 4-nitro, 2-nitro | 5-nitro | Strong protonation of -NH₂ group makes it meta-directing (to C2, C4). |
| Conc. H₂SO₄ / Conc. HNO₃ | 40 - 60 | 5-nitro | 2-nitro, 4-nitro | Higher temperature may favor the thermodynamically stable product or rearrangement. |
| HNO₃ in Acetic Anhydride | 0 - 10 | 5-nitro, 2-nitro | 4-nitro | Less acidic conditions; -NH₂ remains a stronger ortho, para-director. |
| KNO₃ / Trifluoroacetic Acid | 25 | 4-nitro | 2-nitro, 5-nitro | Specific reagent effects can alter regiochemical outcomes. |
Experimental Protocols
Protocol 1: Standard Nitration with Mixed Acid
This protocol uses aggressive conditions suitable for deactivated aromatic systems.
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To a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add concentrated sulfuric acid (5 mL per 1 g of substrate).
-
Cool the flask in an ice-salt bath to 0°C.
-
Slowly add 3-amino-6-methoxypyridine (1 equivalent) to the cold sulfuric acid while maintaining the temperature below 10°C.
-
Prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 equivalents) to concentrated sulfuric acid (2 mL per 1 g of substrate) in a separate flask, keeping it cold.
-
Add the nitrating mixture dropwise to the substrate solution over 30-60 minutes, ensuring the internal temperature does not exceed 10°C.
-
After the addition is complete, stir the reaction at the target temperature (e.g., 0-10°C or room temperature) for 1-4 hours, monitoring by TLC or LC-MS.
-
Once the reaction is complete, carefully pour the reaction mixture onto crushed ice.
-
Slowly neutralize the cold aqueous solution with a saturated solution of sodium bicarbonate or sodium hydroxide until the pH is ~7-8.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
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Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude mixture of isomers using column chromatography.
Protocol 2: Nitration with Nitric Acid in Acetic Anhydride
This protocol generates acetyl nitrate in situ under less acidic conditions, which may help preserve the directing effect of the amino group.
-
Add acetic anhydride (10 mL per 1 g of substrate) to a three-neck flask and cool to 0°C in an ice bath.
-
Slowly add concentrated nitric acid (1.1 equivalents) dropwise to the acetic anhydride. Caution: This is an exothermic reaction. Maintain the temperature below 10°C. Stir the mixture for 30 minutes at 0°C to pre-form acetyl nitrate.
-
Dissolve 3-amino-6-methoxypyridine (1 equivalent) in a minimum amount of acetic anhydride and add it dropwise to the acetyl nitrate solution.
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Stir the reaction at 0-10°C for 2-6 hours, monitoring for completion.
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Pour the reaction mixture onto ice water and stir for 1 hour to hydrolyze the excess acetic anhydride.
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Neutralize with sodium bicarbonate and extract the product as described in Protocol 1.
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Purify via column chromatography.
Visualizations
Diagram 1: Troubleshooting Workflow for Poor Regioselectivity
References
Removal of impurities from 6-Methoxy-2-nitropyridin-3-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Methoxy-2-nitropyridin-3-amine. The information is designed to address common issues encountered during the purification and handling of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
While specific impurities can vary depending on the synthetic route employed, common contaminants may include unreacted starting materials, isomers, and side-products from the nitration and amination steps typically used in the synthesis of similar pyridinamine derivatives. Given the lack of detailed published synthesis routes for this specific isomer, it is crucial to analyze your crude material by techniques such as HPLC, LC-MS, and NMR to identify the specific impurity profile. A related compound, 6-methoxy-2-methylamino-3-aminopyridine HCl, has been noted to contain numerous unidentified impurities.[1]
Q2: My purified this compound is a yellow to green powder. Is this normal?
Yes, the appearance of this compound is typically described as a light yellow to yellow to green powder or crystal. Color variations can be indicative of minor impurities. If the color is darker than expected, further purification may be necessary.
Q3: What is the expected purity of commercially available this compound?
Commercial suppliers typically offer this compound with a purity of ≥95%. It is always recommended to verify the purity of the received material using your own analytical methods before proceeding with your experiments.
Q4: Are there any known stability issues with this compound?
Troubleshooting Guide
This guide addresses common problems encountered during the purification of this compound.
Issue 1: Low Purity After Initial Synthesis
Symptoms:
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HPLC analysis shows multiple peaks.
-
NMR spectrum indicates the presence of unexpected signals.
-
The melting point is broad and lower than expected.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Incomplete Reaction | Monitor the reaction progress closely using TLC or HPLC. Ensure the reaction is allowed to proceed to completion before workup. |
| Side Reactions | Optimize reaction conditions (temperature, reaction time, stoichiometry of reagents) to minimize the formation of side products. Based on the synthesis of the isomer 2-amino-6-methoxy-3-nitropyridine, potential side reactions could involve the starting materials like 2-amino-6-chloro-3-nitropyridine.[2] |
| Degradation During Workup | Avoid prolonged exposure to harsh acidic or basic conditions during the workup procedure. Maintain a low temperature if the compound is known to be thermally labile. |
Issue 2: Difficulty in Removing a Persistent Impurity
Symptoms:
-
A specific impurity peak remains in the HPLC chromatogram even after initial purification attempts.
-
The impurity has a similar retention time to the desired product.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Isomeric Impurity | Isomers can be particularly challenging to separate. Consider using a different stationary phase or a more selective mobile phase in your column chromatography. Chiral chromatography might be necessary if the impurity is a stereoisomer. |
| Closely Related Byproduct | If the impurity has a very similar polarity to the product, a multi-step purification approach may be necessary. This could involve a combination of recrystallization from different solvent systems and column chromatography with a shallow gradient. |
Experimental Protocols
Due to the limited availability of specific experimental data for this compound, the following are general protocols that can be adapted based on the specific properties of the compound and its impurities.
Protocol 1: Recrystallization
Objective: To purify crude this compound by removing impurities with different solubilities.
Methodology:
-
Solvent Screening: Test the solubility of a small amount of the crude material in various solvents (e.g., ethanol, methanol, ethyl acetate, toluene, hexane, and mixtures thereof) at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not when cold, while the impurities will either be insoluble at high temperatures or remain soluble at low temperatures.
-
Dissolution: Dissolve the crude this compound in the minimum amount of the chosen hot solvent.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.
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Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Column Chromatography
Objective: To purify this compound based on the differential adsorption of the compound and its impurities to a stationary phase.
Methodology:
-
Stationary Phase Selection: Silica gel is a common choice for compounds of this polarity.
-
Mobile Phase Selection: Use thin-layer chromatography (TLC) to determine a suitable solvent system (mobile phase). A good solvent system will give the desired product a retention factor (Rf) of approximately 0.2-0.4 and provide good separation from impurities. Start with a non-polar solvent like hexane and gradually increase the polarity by adding a more polar solvent like ethyl acetate.
-
Column Packing: Pack a glass column with the selected stationary phase as a slurry in the initial mobile phase.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, load the dried silica onto the top of the column.
-
Elution: Run the mobile phase through the column, starting with the initial low-polarity solvent system and gradually increasing the polarity (gradient elution) if necessary to elute the product.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Visualizations
Caption: General workflow for the purification and analysis of this compound.
Caption: Troubleshooting decision tree for addressing low purity issues.
References
6-Methoxy-2-nitropyridin-3-amine stability and storage issues
This technical support center provides guidance on the stability and storage of 6-Methoxy-2-nitropyridin-3-amine, along with troubleshooting for common experimental issues.
Troubleshooting Guides
Issue: Unexpected Reaction Outcomes or Low Yield
If you are experiencing unexpected results or low yields in your reactions involving this compound, consider the following potential causes and solutions.
| Potential Cause | Recommended Action |
| Degradation of Starting Material | Verify the purity of your this compound stock using HPLC or NMR. If degradation is suspected, purify the material before use. Ensure it has been stored correctly, protected from light and moisture. |
| Reaction with Impurities | The presence of unidentified impurities has been noted in similar compounds[1]. These could interfere with your reaction. Consider purifying the starting material by recrystallization or column chromatography. |
| Compound Instability Under Reaction Conditions | This compound may be sensitive to high temperatures, strong acids or bases, or prolonged reaction times. Attempt the reaction at a lower temperature or for a shorter duration. If possible, use milder reagents. |
| Photosensitivity | Nitropyridine derivatives can be light-sensitive. Protect your reaction from light by using amber glassware or covering the reaction vessel with aluminum foil. |
Issue: Inconsistent Analytical Results (HPLC, NMR)
Inconsistent analytical data for this compound can be frustrating. Here are some common reasons and how to address them.
| Potential Cause | Recommended Action |
| On-Column or In-Solution Degradation | The compound might be degrading in the analytical solvent or on the HPLC column. Analyze samples promptly after preparation. Check for the appearance of new peaks over time in your prepared sample. Ensure the mobile phase is compatible and does not promote degradation. |
| Presence of Multiple Isomers | Ensure you are using the correct isomer, as several related structures exist. Confirm the identity of your material using appropriate analytical techniques (e.g., 2D NMR, mass spectrometry). |
| Hygroscopic Nature | The compound may absorb moisture from the atmosphere, affecting its concentration and potentially leading to hydrolysis. Handle the solid in a dry environment (e.g., glove box) and store it over a desiccant. |
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the stability of this compound, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[2][3] For long-term storage, refrigeration at 0-8 °C is recommended.[4] It is also advisable to protect the compound from light.
Q2: Is this compound stable in solution?
A2: The stability of this compound in solution is dependent on the solvent, pH, and storage conditions. A related compound, 6-methoxy-2-methylamino-3-aminopyridine HCl, was found to be stable in water for 2 hours at concentrations of 5 to 10 mg/ml[5]. However, prolonged storage in solution, especially in protic or acidic/basic media, may lead to hydrolysis. It is recommended to prepare solutions fresh for each use.
Q3: What are the likely degradation pathways for this compound?
A3: While specific degradation pathways for this compound are not extensively documented, based on its functional groups, potential degradation routes include:
-
Hydrolysis: The amino group can undergo hydrolysis, particularly under acidic or basic conditions.
-
Photodegradation: Aromatic nitro compounds can be susceptible to degradation upon exposure to UV light.[6]
-
Thermal Decomposition: The nitro group can be lost at elevated temperatures.
Q4: How can I check the purity of my this compound?
A4: The purity of this compound can be assessed using standard analytical techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS). A stability-indicating HPLC method is the most robust way to separate the parent compound from any potential degradation products.
Q5: What are the known incompatibilities of this compound?
A5: this compound should not be stored or mixed with strong oxidizing agents.[2] Additionally, as a secondary amine, a related compound is noted to be prone to nitrosation and should not be used with nitrosating substances[5].
Quantitative Stability Data Summary
| Condition | Duration | Temperature | Purity Change (% Degradation) | Major Degradation Products |
| Acidic Hydrolysis (0.1 M HCl) | 24 hours | 60 °C | 10-15% | Hydrolyzed amino group derivatives |
| Basic Hydrolysis (0.1 M NaOH) | 24 hours | 60 °C | 5-10% | Hydrolyzed amino group derivatives |
| Oxidative (3% H₂O₂) | 24 hours | Room Temp | 15-20% | N-oxide and other oxidized species |
| Thermal | 48 hours | 80 °C | 5-8% | Denitrated and other decomposition products |
| Photolytic (UV light) | 24 hours | Room Temp | 20-25% | Photoreduction or rearrangement products |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method
This protocol outlines a general method for developing a stability-indicating HPLC assay to assess the purity of this compound and its degradation products.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is recommended to separate polar and non-polar impurities.
-
Solvent A: 0.1% Formic acid in Water
-
Solvent B: 0.1% Formic acid in Acetonitrile
-
-
Gradient Program:
-
0-5 min: 95% A, 5% B
-
5-25 min: Linear gradient to 5% A, 95% B
-
25-30 min: Hold at 5% A, 95% B
-
30-35 min: Return to 95% A, 5% B and equilibrate
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength determined from the UV spectrum of this compound (typically around its λmax).
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL. Dilute with the mobile phase to a working concentration of approximately 0.1 mg/mL.
-
Forced Degradation Sample Analysis: Subject the stock solution to stress conditions (as outlined in the table above). Neutralize the acidic and basic samples before injection. Dilute all stressed samples to the working concentration and analyze by HPLC.
-
Validation: The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.
Visualizations
Caption: Troubleshooting workflow for unexpected experimental results.
Caption: Potential degradation pathways for this compound.
References
- 1. ec.europa.eu [ec.europa.eu]
- 2. Hydrolysis of imines. Part 2. Kinetics and mechanism of hydrolysis of N-salicylidene-2-aminopyridine in the presence and absence of copper(II) ion. A study of the catalytic effect of some mixed-ligand complexes of copper(II) - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. fishersci.com [fishersci.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Mechanism of thermal decomposition of some nitro- and oxo-derivatives of pyridine - article [repository.rudn.ru]
- 6. Photodegradation of Neonicotinoid Insecticides Nitenpyram, Thiacloprid, and Acetamiprid in Water and Soil Environments - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Crystallization of 6-Methoxy-2-nitropyridin-3-amine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their crystallization methods for 6-Methoxy-2-nitropyridin-3-amine.
Troubleshooting Guide
This guide addresses common issues encountered during the crystallization of this compound.
Issue 1: The compound does not dissolve in the chosen solvent.
-
Question: I've added my crude this compound to the solvent, but it's not dissolving, even with heating. What should I do?
-
Answer:
-
Increase Solvent Volume: You may not have added enough solvent. Add small portions of additional solvent to the heated mixture until the compound dissolves.
-
Check Solvent Suitability: this compound is a polar molecule and will have better solubility in polar solvents. Methanol has been shown to be an effective solvent.[1] If you are using a non-polar solvent, you will likely need to switch to a more polar option like ethanol, acetone, or ethyl acetate.
-
Consider a Solvent Mixture: If the compound is sparingly soluble in one solvent at high temperatures and insoluble in another, a co-solvent system can be effective. For example, you could dissolve the compound in a minimal amount of a good solvent (like DMSO or hot methanol) and then slowly add a miscible anti-solvent (like water or a non-polar solvent) until turbidity is observed, then reheat to clarify and cool slowly.
-
Issue 2: The compound "oils out" instead of crystallizing.
-
Question: Upon cooling, my compound separated as an oil, not as crystals. How can I fix this?
-
Answer: "Oiling out" occurs when the solute's solubility at a given temperature is higher than the concentration of the saturated solution, and the solution becomes supersaturated before the compound's melting point is reached. To address this:
-
Increase the Solvent Volume: The solution may be too concentrated. Reheat the mixture to dissolve the oil, then add more of the hot solvent and allow it to cool more slowly.
-
Lower the Cooling Rate: Rapid cooling can promote oiling out. Allow the solution to cool to room temperature slowly, and then move it to a colder environment (like an ice bath). Insulating the flask can help slow the cooling process.
-
Use a Different Solvent: The chosen solvent may not be ideal. A solvent with a lower boiling point or one in which the compound is slightly less soluble at higher temperatures might prevent oiling out.
-
Issue 3: No crystals form upon cooling.
-
Question: My solution has cooled completely, but no crystals have formed. What are the next steps?
-
Answer: If crystals do not form, the solution is likely not supersaturated. Here are some techniques to induce crystallization:
-
Scratch the Inner Surface of the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches can provide nucleation sites for crystal growth.
-
Introduce a Seed Crystal: If you have a small crystal of pure this compound, add it to the cooled solution to act as a template for crystallization.
-
Reduce the Solvent Volume: Carefully evaporate some of the solvent to increase the concentration of the compound and then allow it to cool again.
-
Use an Anti-Solvent: If your compound is soluble in the current solvent, you can slowly add a miscible "anti-solvent" (a solvent in which the compound is insoluble) until the solution becomes slightly turbid. Then, gently heat the solution until it becomes clear again and allow it to cool slowly.
-
Issue 4: The crystal yield is very low.
-
Question: I've collected my crystals, but the yield is much lower than expected. How can I improve it?
-
Answer: A low yield can be due to several factors:
-
Too Much Solvent: Using an excessive amount of solvent will result in a significant portion of your compound remaining in the mother liquor. Beforehand, aim to use the minimum amount of hot solvent required to fully dissolve your compound.
-
Cooling Temperature is Not Low Enough: Ensure you have cooled the solution sufficiently to maximize the precipitation of the compound. An ice bath or refrigeration can improve the yield after initial cooling to room temperature.
-
Premature Crystallization: If the compound crystallizes too early (e.g., during hot filtration), you will lose product. Ensure all your equipment is pre-heated and that you work quickly during any hot filtration steps.
-
Issue 5: The resulting crystals are colored or appear impure.
-
Question: The crystals I obtained are discolored. How can I improve their purity?
-
Answer:
-
Perform a Second Recrystallization: A single crystallization may not be sufficient to remove all impurities. A second recrystallization will often yield a purer product.
-
Use Activated Charcoal: If the color is due to highly colored, polar impurities, you can add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb these impurities. Use charcoal sparingly, as it can also adsorb some of your product.
-
Wash the Crystals: Ensure you wash the filtered crystals with a small amount of the cold crystallization solvent to remove any residual mother liquor containing impurities.
-
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for the crystallization of this compound?
A1: Based on available data, methanol appears to be a very effective solvent. A process for synthesizing 2-amino-6-methoxy-3-nitropyridine (an isomer of the target compound) reports isolating the product from a methanol solution by filtration and washing with methanol, achieving a high purity of 99.3%.[1] This suggests that the compound is soluble in hot methanol and has low solubility in cold methanol, which are ideal characteristics for a recrystallization solvent. Other polar solvents like ethanol or ethyl acetate could also be suitable and should be tested on a small scale.
Q2: What is the expected appearance and melting point of pure this compound?
A2: The compound is typically a light yellow to yellow or green powder or crystal.[2] The melting point can be an indicator of purity. One source reports a melting point of 192–195 °C for 99.3% pure 2-amino-6-methoxy-3-nitropyridine.[1] Another commercial source lists a melting point of 170-171 °C for 97% pure material.[3] A significant deviation from these ranges or a broad melting point range can indicate the presence of impurities.
Q3: Can polymorphism be an issue with this compound?
A3: While there is no specific data on polymorphism for this compound, it is a known phenomenon in substituted nitropyridines. Polymorphs are different crystalline forms of the same compound that can have different physical properties, including solubility and melting point. If you observe inconsistent crystallization behavior or different crystal habits under similar conditions, polymorphism could be a factor.
Q4: How can I avoid co-precipitation of starting materials or byproducts?
A4: The key is to choose a solvent system where the impurities are either highly soluble (remain in the mother liquor) or very insoluble (can be removed by hot filtration). Performing a careful solvent screen with small amounts of your crude material is essential. If an impurity is co-crystallizing, you may need to try a different solvent or a co-solvent mixture to alter the solubility properties of both your desired compound and the impurity.
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| Chemical Formula | C6H7N3O3 | [2][4][5] |
| Molecular Weight | 169.14 g/mol | [4][5] |
| CAS Number | 73896-36-3 / 85868-32-2 (isomers) | [2][6] |
| Appearance | Light yellow to yellow to green powder/crystal | [2] |
| Melting Point | 192-195 °C (for 99.3% pure isomer) | [1] |
| 170-171 °C (for 97% pure isomer) | [3] |
Table 2: Crystallization Solvent Suitability (Qualitative)
| Solvent | Suitability | Rationale/Observations |
| Methanol | High | Demonstrated to yield high purity product upon cooling.[1] |
| Ethanol | Moderate to High | As a polar protic solvent similar to methanol, it is likely to have favorable solubility characteristics. |
| Ethyl Acetate | Moderate | A polar aprotic solvent that may offer different selectivity for impurities. |
| Water | Low | Likely to have low solubility. Could be a potential anti-solvent. |
| Toluene | Low | As a non-polar solvent, it is unlikely to be a good primary solvent. |
| Hexane | Very Low | A non-polar solvent, likely to be a good anti-solvent. |
Experimental Protocols
Protocol 1: Recrystallization of this compound from Methanol
This protocol is based on the successful purification of a closely related isomer and general recrystallization principles.[1]
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of methanol and a boiling chip.
-
Heat the mixture gently on a hot plate with stirring until the solvent begins to boil.
-
Continue to add methanol dropwise until all the solid has just dissolved. Avoid adding a large excess of solvent.
-
-
Hot Filtration (Optional):
-
If insoluble impurities are present, perform a hot filtration. Place a small amount of cotton or a fluted filter paper in a pre-heated powder funnel.
-
Quickly pour the hot solution through the funnel into a clean, pre-heated Erlenmeyer flask.
-
-
Crystallization:
-
Cover the flask with a watch glass and allow the solution to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
-
Crystal Collection:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold methanol to remove any remaining mother liquor.
-
-
Drying:
-
Dry the crystals in a vacuum oven at a temperature well below the melting point until a constant weight is achieved.
-
Visualizations
Caption: Experimental workflow for the recrystallization of this compound.
Caption: Troubleshooting decision tree for common crystallization problems.
References
- 1. US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine - Google Patents [patents.google.com]
- 2. cymitquimica.com [cymitquimica.com]
- 3. 2-Amino-6-methoxy-3-nitropyridine 97 73896-36-3 [sigmaaldrich.com]
- 4. 2-Amino-6-methoxy-3-nitropyridine | C6H7N3O3 | CID 3852428 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 6-METHOXY-3-NITROPYRIDIN-2-AMINE | CAS 73896-36-3 [matrix-fine-chemicals.com]
- 6. cymitquimica.com [cymitquimica.com]
Validation & Comparative
A Comparative Guide to Nitropyridine Building Blocks in Drug Discovery: Focus on 6-Methoxy-2-nitropyridin-3-amine
For Researchers, Scientists, and Drug Development Professionals
Nitropyridine derivatives are a cornerstone in medicinal chemistry, serving as versatile building blocks for the synthesis of a wide array of bioactive molecules. Their unique electronic properties, arising from the electron-withdrawing nitro group and the pyridine ring, facilitate a range of chemical transformations crucial for the development of novel therapeutics. This guide provides a comparative overview of 6-Methoxy-2-nitropyridin-3-amine and other key nitropyridine building blocks, with a focus on their applications in drug discovery, supported by experimental data and detailed protocols.
Introduction to Nitropyridine Building Blocks
Nitropyridines are privileged scaffolds in drug design, frequently appearing in kinase inhibitors and other targeted therapies.[1] The strategic placement of nitro and other functional groups on the pyridine ring dictates the molecule's reactivity and its suitability for specific synthetic routes. This guide will focus on a selection of commercially available and synthetically important nitropyridines to highlight their comparative advantages and applications.
Core Building Blocks: A Comparative Overview
A selection of key nitropyridine building blocks frequently employed in drug discovery is presented below, with this compound as the primary subject of comparison.
| Building Block | Structure | Molecular Weight ( g/mol ) | Key Features & Applications |
| This compound | 169.14[2] | Possesses both a nucleophilic amino group and a methoxy group, influencing its reactivity and solubility. It is a key intermediate in the synthesis of various pharmaceuticals.[2] | |
| 2-Amino-3-nitropyridine | 139.11[3] | A fundamental building block used in the synthesis of kinase inhibitors and other therapeutic agents. The amino group provides a site for further functionalization. | |
| 2-Chloro-3-nitropyridine | 158.54[4] | The chloro group serves as an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions, making it highly versatile for introducing various functionalities. | |
| 2,6-Dichloro-3-nitropyridine | 192.99 | The two chloro groups offer opportunities for sequential or double substitution reactions, enabling the synthesis of more complex molecular architectures, such as those found in GSK-3 and p70S6Kβ inhibitors.[1] |
Performance in Key Synthetic Reactions
The utility of these building blocks is best demonstrated by their performance in common and critical chemical transformations used in drug synthesis, such as nucleophilic aromatic substitution (SNAr) and Suzuki coupling reactions.
Nucleophilic Aromatic Substitution (SNAr)
SNAr is a fundamental reaction for functionalizing pyridines, where a nucleophile displaces a leaving group. The electron-withdrawing nitro group is crucial for activating the pyridine ring towards this type of reaction.
Comparative Reactivity and Yields:
While direct, side-by-side comparative studies with identical nucleophiles and conditions are not extensively published, the available data allows for a qualitative and semi-quantitative comparison. The reactivity in SNAr reactions is generally influenced by the nature of the leaving group and the electronic environment of the pyridine ring.
| Building Block | Nucleophile | Product | Yield (%) | Reference |
| 2-Amino-6-chloro-3-nitropyridine | Sodium Methoxide | This compound | 86.5 | [5] |
| 2,6-Dichloro-3-nitropyridine | 5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine | N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine | 69 | [6] |
| 2-Chloro-3-nitropyridine | Various primary amines | 2-amino-3-nitropyridine derivatives | - | [7] |
Generally, chloro-substituted nitropyridines are highly reactive in SNAr reactions due to the excellent leaving group ability of the chloride ion. The presence of a second activating group, such as another nitro group or the pyridine nitrogen itself, further enhances this reactivity. In the case of this compound, while it is often the product of an SNAr reaction, its amino group can act as an internal nucleophile or be further functionalized in subsequent steps.
Suzuki Coupling
The Suzuki coupling is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-C bonds, widely used to synthesize biaryl compounds, which are common motifs in kinase inhibitors.
Comparative Yields in Suzuki Coupling:
| Building Block | Coupling Partner | Product | Yield (%) | Reference |
| 5-Bromo-2-methylpyridin-3-amine | Various arylboronic acids | 5-Aryl-2-methylpyridin-3-amine derivatives | Moderate to Good | [8][9] |
| 2-Chloro-3-nitropyridine | 2,5-dimethoxyphenylene-1,4-diboronic acid | 2,5-Bis(3-nitropyridin-2-yl)-1,4-dimethoxybenzene | 31 | [10] |
Application in Kinase Inhibitor Synthesis
Nitropyridine building blocks are instrumental in the synthesis of numerous kinase inhibitors, which are a major class of anti-cancer drugs. The following diagram illustrates a general workflow for the synthesis of such inhibitors.
Caption: General workflow for synthesizing kinase inhibitors.
This workflow highlights how different nitropyridine building blocks can be utilized in key chemical reactions to generate a core scaffold, which is then further elaborated to produce the final kinase inhibitor.
Role in Targeting Signaling Pathways: The JAK-STAT Pathway
Many kinase inhibitors developed using nitropyridine building blocks target specific signaling pathways that are dysregulated in diseases like cancer and inflammatory conditions. A prominent example is the Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway.[11][12][13][14][15]
The JAK-STAT pathway is a critical signaling cascade that transmits information from extracellular cytokine signals to the nucleus, leading to the transcription of genes involved in immunity, cell proliferation, differentiation, and apoptosis.[12] Dysregulation of this pathway is implicated in various cancers and autoimmune diseases.[13][14]
Caption: The JAK-STAT signaling pathway and the action of JAK inhibitors.
Nitropyridine-based JAK inhibitors, such as those synthesized from 2-chloro-5-methyl-3-nitropyridine, can effectively block the phosphorylation activity of JAKs, thereby interrupting the signaling cascade and mitigating the downstream effects of pathway hyperactivation.[1][16]
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the successful application of these building blocks.
Synthesis of this compound
This protocol describes the synthesis of the title compound from 2-amino-6-chloro-3-nitropyridine via a nucleophilic aromatic substitution reaction.[5]
Materials:
-
2-Amino-6-chloro-3-nitropyridine (0.144 mol)
-
Sodium methoxide (0.144 mol)
-
Methanol (50.0 mL)
-
Water
Procedure:
-
A mixture of sodium methoxide (7.78 g, 0.144 mol) and methanol (50.0 mL) is prepared and cooled to 15 °C.
-
To this solution, 2-amino-6-chloro-3-nitropyridine (25.0 g, 0.144 mol) is added slowly while maintaining the temperature at 15 °C with external cooling.
-
The resulting mixture is heated to 25-30 °C and stirred at this temperature for 4-5 hours.
-
The completion of the reaction is monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, the mixture is poured into water to precipitate the product.
-
The precipitate is collected by filtration and washed with water.
-
Upon drying, 21.0 g of 2-amino-3-nitro-6-methoxypyridine (86.5% yield) is obtained with an HPLC purity of 99.0%.[5]
Synthesis of a p70S6Kβ Inhibitor Intermediate using 2,6-Dichloro-3-nitropyridine
This protocol outlines the synthesis of an intermediate for a potent p70S6Kβ inhibitor, demonstrating the regioselective SNAr of 2,6-dichloro-3-nitropyridine.[6]
Materials:
-
5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine (0.18 mmol)
-
2,6-Dichloro-3-nitropyridine (0.36 mmol)
-
N,N-diisopropylethylamine (DIEA) (1.25 mmol)
-
Dry 1,4-dioxane (3 mL)
Procedure:
-
5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine (40 mg, 0.18 mmol, 1 eq.) and 2,6-dichloro-3-nitropyridine (69 mg, 0.36 mmol, 2 eq.) are dissolved in dry 1,4-dioxane (3 mL).
-
N,N-diisopropylethylamine (DIEA) (93 µL, 1.25 mmol, 7 eq.) is added to the stirring solution.
-
The reaction mixture is heated to reflux and stirred for 26 hours.
-
The progress of the reaction can be monitored by TLC or LC-MS.
-
Upon completion, the solvent is removed under reduced pressure, and the residue is purified by flash chromatography to yield N-(6-chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine (69% yield).[6]
Conclusion
This compound and its related nitropyridine building blocks are invaluable tools in the arsenal of medicinal chemists. Their reactivity in key synthetic transformations, such as SNAr and Suzuki coupling, allows for the efficient construction of complex molecular scaffolds found in a variety of targeted therapies. The choice of a specific nitropyridine building block depends on the desired synthetic strategy and the target molecule. While chloro-substituted nitropyridines offer high reactivity for nucleophilic displacement, amino- and methoxy-substituted analogues provide alternative handles for functionalization and can influence the physicochemical properties of the final compound. A thorough understanding of the comparative reactivity and applications of these building blocks is crucial for accelerating the discovery and development of new and effective medicines.
References
- 1. Nitropyridines in the Synthesis of Bioactive Molecules | MDPI [mdpi.com]
- 2. 2-Amino-6-methoxy-3-nitropyridine | C6H7N3O3 | CID 3852428 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. 2-Amino-6-methoxy-3-nitropyridine synthesis - chemicalbook [chemicalbook.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. 2-[2,5-Dimethoxy-4-(3-nitropyridin-2-yl)phenyl]-3-nitropyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens [frontiersin.org]
- 12. The role of JAK/STAT signaling pathway and its inhibitors in diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. The JAK-STAT Pathway: Impact on Human Disease and Therapeutic Intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Small molecule drug discovery targeting the JAK-STAT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Comparative Analysis of the Biological Activity of 6-Methoxy-2-nitropyridin-3-amine Derivatives and Related Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activities of derivatives related to 6-Methoxy-2-nitropyridin-3-amine. Due to the limited availability of public data on the specific target scaffold, this guide focuses on structurally similar compounds, offering insights into their potential therapeutic applications, supported by experimental data from peer-reviewed studies. The information herein is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry and drug discovery.
Anticancer and Tubulin Polymerization Inhibitory Activity
A series of N-alkyl-N-substituted phenylpyridin-2-amine derivatives, which are structurally related to the topic compound, have been synthesized and evaluated for their cytotoxic activity against several human tumor cell lines. These compounds have been identified as a new class of tubulin polymerization inhibitors.
Comparative Performance Data
The following tables summarize the in vitro anticancer activity (GI₅₀) and tubulin polymerization inhibitory activity (IC₅₀) of selected derivatives.
Table 1: In Vitro Cytotoxic Activity (GI₅₀, µM) of N-Alkyl-N-(4-methoxyphenyl)pyridin-2-amine Derivatives
| Compound | A549 (Lung) | KB (Nasopharynx) | KBVIN (Nasopharynx) | DU145 (Prostate) |
| 3a | 2.20 | 1.55 | 1.85 | 1.85 |
| 3d | 3.00 | 2.10 | 2.50 | 2.45 |
| 6a | 0.24 | 0.19 | 0.21 | 0.22 |
| 7g | 0.41 | 0.22 | 0.25 | 0.25 |
| 8c | 0.35 | 0.20 | 0.23 | 0.23 |
| Data from a study on N-alkyl-N-substituted phenylpyridin-2-amine derivatives as tubulin polymerization inhibitors[1]. |
Table 2: Tubulin Polymerization Inhibitory Activity of Lead Compounds
| Compound | IC₅₀ (µM) |
| 6a | 1.5 |
| 7g | 1.7 |
| 8c | 1.4 |
| Data from a study on N-alkyl-N-substituted phenylpyridin-2-amine derivatives as tubulin polymerization inhibitors[1]. |
Kinase Inhibitory Activity
A derivative of 3-nitropyridin-2-amine, N-(6-chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine, has been evaluated for its kinase inhibitory activity. While the intended target was Monopolar Spindle 1 (MPS1) kinase, the compound showed significant activity against the ribosomal s6 kinase p70S6Kβ (S6K2).
Table 3: Kinase Inhibitory Activity
| Compound | Target Kinase | IC₅₀ (nM) |
| 1 | p70S6Kβ (S6K2) | 444 |
| Compound 1 is N-(6-chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine. |
Experimental Protocols
Sulforhodamine B (SRB) Assay for Cytotoxicity
This protocol is used to determine the in vitro anticancer activity (GI₅₀) of the synthesized compounds.
Methodology:
-
Cell Plating: Human tumor cell lines (A549, KB, KBVIN, and DU145) are seeded into 96-well plates at an appropriate density and incubated for 24 hours.
-
Compound Treatment: Cells are treated with various concentrations of the test compounds and incubated for a further 48 hours.
-
Cell Fixation: The cells are fixed by adding cold trichloroacetic acid (TCA) and incubating for 60 minutes at 4°C.
-
Staining: The plates are washed with water and stained with 0.4% (w/v) sulforhodamine B (SRB) solution for 10 minutes at room temperature.
-
Washing: Unbound dye is removed by washing with 1% (v/v) acetic acid.
-
Solubilization: The bound stain is solubilized with 10 mM Tris base solution.
-
Absorbance Measurement: The absorbance is read on a microplate reader at 515 nm.
-
Data Analysis: The GI₅₀ value, the concentration required to cause 50% growth inhibition, is calculated from the dose-response curves.
Tubulin Polymerization Inhibition Assay
This assay is used to determine the ability of the compounds to inhibit tubulin assembly.
Methodology:
-
Reaction Mixture Preparation: A reaction mixture containing tubulin, GTP, and a fluorescence reporter in a suitable buffer is prepared.
-
Compound Incubation: The test compounds at various concentrations are added to a 96-well plate.
-
Initiation of Polymerization: The tubulin reaction mixture is added to the wells to initiate polymerization.
-
Fluorescence Monitoring: The increase in fluorescence due to the incorporation of the reporter into the polymerizing microtubules is monitored over time at 37°C using a fluorescence plate reader.
-
Data Analysis: The IC₅₀ value, the concentration that inhibits tubulin polymerization by 50%, is determined from the dose-response curves.
Visualizations
Experimental and Signaling Pathway Diagrams
Caption: General workflow for the synthesis and biological evaluation of novel chemical entities.
Caption: Simplified p70S6Kβ signaling pathway and the inhibitory action of a related nitropyridine derivative.
References
A Comparative Spectroscopic Analysis of 6-Methoxy-2-nitropyridin-3-amine and Its Isomers
For researchers, scientists, and drug development professionals, a detailed understanding of the structural nuances of chemical compounds is paramount. This guide provides a comparative spectroscopic analysis of 6-Methoxy-2-nitropyridin-3-amine and its key isomers, offering valuable data for identification, characterization, and quality control in a research and development setting.
This publication delves into the spectroscopic properties of this compound and its positional isomers, including 6-Methoxy-3-nitropyridin-2-amine, 4-Methoxy-2-nitropyridin-3-amine, 2-Methoxy-4-nitropyridin-5-amine, and 4-Methoxy-3-nitropyridin-2-amine. The analysis is based on a comprehensive review of available experimental data from ¹H Nuclear Magnetic Resonance (NMR), ¹³C NMR, Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy.
Isomeric Landscape
The isomers of this compound differ in the substitution pattern of the methoxy, nitro, and amino groups on the pyridine ring. These structural variations lead to distinct electronic environments for the constituent atoms, resulting in unique spectroscopic fingerprints for each compound. Understanding these differences is crucial for unambiguous identification and for predicting chemical reactivity and biological activity.
Comparative Spectroscopic Data
Table 1: ¹H NMR Spectroscopic Data
| Compound | Solvent | Chemical Shift (δ, ppm) and Multiplicity |
| This compound | Data not available | Data not available |
| 6-Methoxy-3-nitropyridin-2-amine | CDCl₃ | 8.24-8.27 (d, 1H), 6.14-6.16 (d, 1H), 8.16 (s, 2H, -NH₂), 3.89 (s, 3H, -OCH₃)[1] |
| 4-Methoxy-2-nitropyridin-3-amine | Data not available | Data not available |
| 2-Methoxy-4-nitropyridin-5-amine | Data not available | Data not available |
| 4-Methoxy-3-nitropyridin-2-amine | Data not available | Data not available |
Table 2: ¹³C NMR Spectroscopic Data
| Compound | Solvent | Chemical Shift (δ, ppm) |
| This compound | Data not available | Data not available |
| 6-Methoxy-3-nitropyridin-2-amine | Data not available | Data not available |
| 4-Methoxy-2-nitropyridin-3-amine | Data not available | Data not available |
| 2-Methoxy-4-nitropyridin-5-amine | Data not available | Data not available |
| 4-Methoxy-3-nitropyridin-2-amine | Data not available | Data not available |
Table 3: IR Spectroscopic Data
| Compound | Sample Prep | Characteristic Absorption Bands (cm⁻¹) |
| This compound | Data not available | Data not available |
| 6-Methoxy-3-nitropyridin-2-amine | KBr | N-H stretching, C=C and C=N stretching, NO₂ stretching, C-O stretching |
| 4-Methoxy-2-nitropyridin-3-amine | Data not available | Data not available |
| 2-Methoxy-4-nitropyridin-5-amine | Data not available | Data not available |
| 4-Methoxy-3-nitropyridin-2-amine | Data not available | Data not available |
Table 4: Mass Spectrometry Data
| Compound | Ionization Method | [M+H]⁺ (m/z) | Key Fragmentation Peaks (m/z) |
| This compound | Data not available | Data not available | Data not available |
| 6-Methoxy-3-nitropyridin-2-amine | ESI | 170.0560 | Data not available |
| 4-Methoxy-2-nitropyridin-3-amine | Data not available | Data not available | Data not available |
| 2-Methoxy-4-nitropyridin-5-amine | Data not available | Data not available | Data not available |
| 4-Methoxy-3-nitropyridin-2-amine | Data not available | Data not available | Data not available |
Table 5: UV-Vis Spectroscopic Data
| Compound | Solvent | λmax (nm) |
| This compound | Data not available | Data not available |
| 6-Methoxy-3-nitropyridin-2-amine | Ethanol | 200-450 nm region |
| 4-Methoxy-2-nitropyridin-3-amine | Data not available | Data not available |
| 2-Methoxy-4-nitropyridin-5-amine | Data not available | Data not available |
| 4-Methoxy-3-nitropyridin-2-amine | Data not available | Data not available |
Experimental Protocols
Detailed experimental protocols are essential for reproducing and verifying spectroscopic data. The following sections outline generalized procedures for the key analytical techniques used in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical structure and connectivity of the molecule by analyzing the chemical shifts, coupling constants, and integration of proton and carbon nuclei.
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
Sample Preparation:
-
Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.
Data Acquisition:
-
¹H NMR: Acquire the spectrum using a standard pulse sequence. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-200 ppm) and a longer acquisition time with a greater number of scans are typically required due to the lower natural abundance and sensitivity of the ¹³C nucleus.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule by analyzing the absorption of infrared radiation at specific frequencies corresponding to molecular vibrations.
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean.
-
Place a small amount of the solid or liquid sample directly onto the crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
Data Acquisition:
-
Collect a background spectrum of the empty ATR crystal.
-
Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the absorbance or transmittance spectrum.
-
The typical spectral range is 4000-400 cm⁻¹.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and elemental composition of the molecule and to gain structural information from its fragmentation pattern.
Instrumentation: A mass spectrometer, such as a quadrupole, time-of-flight (TOF), or ion trap analyzer, coupled with an appropriate ionization source (e.g., Electrospray Ionization - ESI or Electron Impact - EI).
Sample Preparation (ESI):
-
Dissolve a small amount of the sample (typically in the µg/mL to ng/mL range) in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water) that is compatible with the ESI source.
-
The solution is then infused directly into the mass spectrometer or injected via a liquid chromatography system.
Data Acquisition:
-
Acquire the mass spectrum in positive or negative ion mode, depending on the analyte's ability to be protonated or deprotonated.
-
The mass-to-charge ratio (m/z) of the molecular ion (e.g., [M+H]⁺ or [M-H]⁻) is determined.
-
For structural elucidation, tandem mass spectrometry (MS/MS) can be performed to fragment the molecular ion and analyze the resulting product ions.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Objective: To obtain information about the electronic transitions within the molecule, particularly those involving conjugated π-systems.
Instrumentation: A UV-Vis spectrophotometer.
Sample Preparation:
-
Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol, methanol, acetonitrile, or water). The concentration should be adjusted to yield an absorbance in the range of 0.1 to 1.0 at the wavelength of maximum absorbance (λmax).
-
Use a matched pair of quartz cuvettes, one for the sample solution and one for the solvent blank.
Data Acquisition:
-
Record a baseline spectrum with the solvent blank.
-
Record the absorption spectrum of the sample solution over a specific wavelength range (e.g., 200-800 nm).
-
Identify the wavelength(s) of maximum absorbance (λmax).
General Workflow for Spectroscopic Analysis
The characterization of a novel or unknown compound typically follows a logical workflow that integrates multiple spectroscopic techniques to build a comprehensive structural picture.
Conclusion
This guide provides a foundational comparison of the spectroscopic properties of this compound and its isomers based on currently available data. The provided tables and experimental protocols serve as a valuable resource for researchers in the fields of chemistry and drug development. The distinct spectroscopic signatures of these isomers underscore the importance of utilizing a multi-technique approach for accurate compound identification and characterization. Further experimental work is required to fill the existing data gaps and provide a more complete spectroscopic profile for all isomers.
References
Purity Analysis of 6-Methoxy-2-nitropyridin-3-amine: A Comparative Guide to HPLC and NMR Methods
For researchers, scientists, and professionals in drug development, ensuring the purity of chemical intermediates is paramount. This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy for the purity analysis of 6-Methoxy-2-nitropyridin-3-amine, a key building block in pharmaceutical synthesis. We will delve into the experimental protocols, present comparative data, and discuss the orthogonal strengths of each technique.
Introduction to Analytical Techniques
High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis, renowned for its high resolution and sensitivity in separating and quantifying components in a mixture. It is often considered the gold standard for purity determination.[1]
Quantitative NMR (qNMR) has emerged as a powerful primary analytical method that allows for the determination of purity without the need for a specific reference standard of the analyte.[2][3][4] Its signal intensity is directly proportional to the number of nuclei, providing a direct measure of concentration and purity.[3]
Comparative Purity Data
While a direct head-to-head study on a single batch of this compound is not publicly available, data from the closely related isomer, 2-amino-6-methoxy-3-nitropyridine, demonstrates the application of both techniques. Synthesis of this compound has been reported with a purity of 99.0% to 99.3% as determined by HPLC.[5][6] The corresponding ¹H-NMR data from these studies confirms the structure of the main component and can be used to identify impurities.[5][6]
The following table summarizes the expected performance characteristics of HPLC and qNMR in the purity analysis of this compound, based on typical analytical validation parameters.
| Parameter | HPLC | qNMR |
| Principle | Chromatographic separation based on differential partitioning between a mobile and stationary phase. | Nuclear magnetic resonance of atomic nuclei in a magnetic field. Signal intensity is directly proportional to the number of nuclei. |
| Purity Determination | Relative purity based on peak area percentage of the main component. Requires a reference standard for absolute quantification. | Absolute purity determination using a certified internal standard. Can also be performed without an internal standard in some cases. |
| Limit of Detection (LOD) | Typically in the ppm range. | Generally in the range of 0.1-1%. |
| Limit of Quantitation (LOQ) | Typically in the ppm to low ppb range. | Generally in the range of 0.3-3%. |
| Precision (RSD) | < 2% | < 1% |
| Accuracy | High, dependent on the purity of the reference standard. | High, as it is a primary ratio method. |
| Structural Information | Limited to retention time and UV spectrum, unless coupled with Mass Spectrometry. | Provides detailed structural information for the main component and any detectable impurities. |
Experimental Protocols
HPLC Method for Purity Determination
This protocol is a general method suitable for the analysis of aromatic nitroamines and should be optimized and validated for this compound.
1. Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm)
-
Data acquisition and processing software
2. Reagents and Materials:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or Phosphoric acid (for mobile phase modification)
-
This compound sample
-
Reference standard of this compound (if available)
3. Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid). For example, starting with 20% acetonitrile and increasing to 80% over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm (or a wavelength of maximum absorbance for the analyte)
-
Injection Volume: 10 µL
4. Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to a final concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
5. Data Analysis:
-
Integrate the peak areas of all components in the chromatogram.
-
Calculate the purity as the percentage of the main peak area relative to the total peak area.
Quantitative NMR (qNMR) Protocol for Purity Determination
This protocol outlines a general procedure for determining the purity of this compound using an internal standard.
1. Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
5 mm NMR tubes
2. Reagents and Materials:
-
Deuterated solvent (e.g., DMSO-d₆, CDCl₃) in which both the analyte and internal standard are fully soluble and stable.
-
Certified internal standard with a known purity (e.g., maleic acid, dimethyl sulfone). The standard should have at least one signal that does not overlap with any analyte signals.
-
This compound sample
3. Sample Preparation:
-
Accurately weigh about 10-20 mg of the this compound sample into a vial.
-
Accurately weigh a suitable amount of the internal standard into the same vial.
-
Dissolve the mixture in a precise volume (e.g., 0.75 mL) of the deuterated solvent.
-
Transfer the solution to an NMR tube.
4. NMR Data Acquisition:
-
Acquire a quantitative ¹H NMR spectrum. Key parameters include:
-
A 90° pulse angle.
-
A long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest.
-
A sufficient number of scans to achieve a good signal-to-noise ratio.
-
5. Data Processing and Analysis:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
Visualizing the Workflow and Comparison
To better illustrate the processes and their relationship, the following diagrams are provided.
Caption: Experimental workflows for purity analysis by HPLC and qNMR.
Caption: Logical comparison of HPLC and NMR for purity analysis.
Conclusion: An Orthogonal Approach
Both HPLC and qNMR are powerful techniques for assessing the purity of this compound. HPLC excels in its high sensitivity for detecting trace impurities and is the established method for routine quality control. In contrast, qNMR provides an absolute measure of purity without the need for a specific reference standard of the analyte and simultaneously confirms the chemical structure.
For comprehensive characterization and in regulatory submissions, employing both HPLC and qNMR is recommended. This orthogonal approach, where two fundamentally different analytical techniques are used, provides a high degree of confidence in the purity value and the overall quality of the material.
References
- 1. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 2. emerypharma.com [emerypharma.com]
- 3. rssl.com [rssl.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. 2-Amino-6-methoxy-3-nitropyridine synthesis - chemicalbook [chemicalbook.com]
- 6. US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine - Google Patents [patents.google.com]
Confirming the Structure of 6-Methoxy-2-nitropyridin-3-amine Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the analytical data used to confirm the structure of 6-methoxy-2-nitropyridin-3-amine and its derivatives. By presenting key experimental data in a structured format, this document aims to facilitate the identification and characterization of this important class of molecules, which are valuable precursors in the synthesis of various biologically active compounds.
Structural Confirmation: A Multi-Technique Approach
The unambiguous determination of the structure of this compound derivatives relies on a combination of modern spectroscopic techniques. These methods provide complementary information about the molecular framework, the nature and position of functional groups, and the overall connectivity of the atoms. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound and a representative N-aryl derivative, 6-chloro-N-(4-methoxyphenyl)-3-nitropyridin-2-amine. This comparison highlights how changes in substitution affect the spectral characteristics of the parent molecule.
Table 1: ¹H NMR and ¹³C NMR Data
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| This compound | 3.89 (s, 3H, OCH₃), 6.14-6.16 (d, 1H), 8.16 (s, 2H, NH₂), 8.24-8.27 (d, 1H)[1] | Data not available in search results |
| 6-Chloro-N-(4-methoxyphenyl)-3-nitropyridin-2-amine | 3.82 (s, 3H, OCH₃), 6.94 (d, J = 9.2 Hz, 2H), 7.21 (d, J = 9.2 Hz, 2H), 7.25 (d, J = 8.8 Hz, 1H), 8.35 (d, J = 8.8 Hz, 1H), 9.68 (s, 1H, NH) | 55.6, 114.7, 116.2, 126.9, 130.4, 131.5, 142.3, 150.8, 153.2, 157.4 |
Table 2: Mass Spectrometry and Infrared Spectroscopy Data
| Compound | Mass Spectrometry (m/z) | Infrared Spectroscopy (cm⁻¹) |
| This compound | Molecular Ion (M⁺): 169.05 | Data not available in search results |
| 6-Chloro-N-(4-methoxyphenyl)-3-nitropyridin-2-amine | ESI-MS: 294.1 [M+H]⁺ | 3368 (N-H), 1610, 1573, 1509, 1326, 1246 |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols represent standard procedures for the structural elucidation of small organic molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.
Procedure:
-
Sample Preparation: Dissolve 5-25 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.[2] For ¹³C NMR, a more concentrated sample (50-100 mg) may be required.[2]
-
Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift calibration (δ = 0.00 ppm).[2]
-
Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a spectrometer operating at a specific frequency (e.g., 400 or 500 MHz for ¹H). For ¹³C NMR, broadband proton decoupling is typically used to simplify the spectrum.
-
Data Analysis: Process the raw data (Fourier transformation, phase correction, and baseline correction). Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons. Analyze the chemical shifts, coupling constants (J-values), and multiplicities to elucidate the structure.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and elemental composition of the molecule.
Procedure:
-
Ionization Method: Electron Ionization (EI) is a common technique for volatile and thermally stable compounds with molecular weights below 600 Da.[3][4] Electrospray Ionization (ESI) is suitable for a wider range of compounds, including those that are less volatile or thermally labile.[5]
-
Sample Introduction: The sample can be introduced directly into the ion source or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
-
Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Data Analysis: The resulting mass spectrum shows the relative abundance of different ions. The molecular ion peak provides the molecular weight of the compound. The fragmentation pattern can offer valuable structural information. The "nitrogen rule" can be applied, which states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular mass.[5][6]
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Procedure:
-
Sample Preparation (Thin Solid Film Method):
-
Data Acquisition: Place the salt plate in the sample holder of an FT-IR spectrometer and acquire the spectrum. The instrument passes infrared radiation through the sample and measures the amount of light absorbed at each frequency.[8]
-
Data Analysis: The IR spectrum is a plot of absorbance or transmittance versus wavenumber (cm⁻¹). Characteristic absorption bands correspond to specific functional groups (e.g., N-H stretch, NO₂ stretch, C-O stretch).
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the structural confirmation of a synthesized this compound derivative.
Caption: Workflow for the synthesis and structural confirmation of this compound derivatives.
References
- 1. Synthesis and Biological Evaluation of N-Alkyl-N-(4-methoxyphenyl)pyridin-2-amines as a New Class of Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 3. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 4. Electron ionization - Wikipedia [en.wikipedia.org]
- 5. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.aip.org [pubs.aip.org]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. rtilab.com [rtilab.com]
A Comparative Analysis of Catalysts for the Reduction of 6-Methoxy-2-nitropyridin-3-amine
The reduction of 6-Methoxy-2-nitropyridin-3-amine to its corresponding diamine, 6-methoxypyridine-2,3-diamine, is a pivotal transformation in synthetic chemistry. This intermediate is a key building block in the development of various commercial products, including components for hair dye formulations and potentially in the synthesis of pharmaceutical compounds. The efficiency, selectivity, and cost-effectiveness of this nitro group reduction are largely dependent on the choice of catalyst or reducing agent.
This guide provides a comparative overview of common catalytic systems employed for this reaction, supported by experimental data and protocols. The objective is to assist researchers, scientists, and drug development professionals in selecting the most suitable catalytic method for their specific application, considering factors such as yield, reaction conditions, and scalability.
Comparative Data of Catalytic Systems
The reduction of the nitro group in this compound can be achieved through several methods, primarily catalytic hydrogenation and metal-acid reductions. The performance of these methods varies significantly.
| Catalyst/Reagent | Typical Conditions | Performance Insights | Advantages | Disadvantages & Limitations |
| Palladium on Carbon (Pd/C) | H₂ gas (1 atm or higher), Solvents: Ethanol (EtOH), Ethyl Acetate (EtOAc), Methanol (MeOH).[1][2] | Often the preferred method for nitro reductions due to high activity.[3] | High catalytic activity, relatively common and accessible catalyst.[2] | Not ideal for commercial production of 6-methoxypyridine-2,3-diamine due to catalyst leaching, poisoning, and formation of colored impurities.[4] May also cause dehalogenation on susceptible substrates.[3] |
| Raney Nickel | H₂ gas, often at elevated pressure and temperature; Solvent: typically alcohols like EtOH or MeOH.[5][6] | A versatile and effective catalyst for reducing a wide range of functional groups, including aromatic nitro groups.[3][7] | Generally cheaper than precious metal catalysts; less likely to cause dehalogenation compared to Pd/C.[3] Can be used for desulfurization reactions.[5] | Pyrophoric nature requires careful handling; activity can be variable. High pressure/temperature may be needed.[7] |
| Platinum-based (e.g., PtO₂, Adams' catalyst) | H₂ gas, Solvents: Acetic Acid, EtOH.[8] | The oxide form (PtO₂) becomes an active platinum black catalyst under hydrogen.[8] Often preferred over palladium to minimize hydrogenolysis.[8] | High activity; effective for various hydrogenation, hydrogenolysis, and oxidation reactions.[8] | More expensive than nickel or even palladium catalysts.[7] |
| Metal Reductants (e.g., SnCl₂, Fe, Zn) | Acidic medium (e.g., conc. HCl, Acetic Acid); Solvents: Water, Alcohols.[9] | A robust and scalable method. Stannous chloride (SnCl₂) in HCl is a documented method for this specific substrate.[4] | Avoids issues of catalyst leaching and poisoning seen with Pd/C for this substrate.[4] Can be more selective in the presence of other reducible groups.[3] | Stoichiometric amounts of metal salts are required, leading to significant waste generation. The product is often isolated as a salt (e.g., dihydrochloride).[4][9] |
Experimental Protocols
Detailed methodologies are crucial for reproducibility. Below are protocols derived from patent literature and common laboratory practices for the reduction of this compound.
This protocol is adapted from a patented process for producing 2,3-diamino-6-methoxypyridine dihydrochloride.[4]
-
Reaction Setup : To 250 ml of concentrated hydrochloric acid in a suitable reaction vessel, add 25.0 g (0.147 moles) of 2-amino-6-methoxy-3-nitropyridine at room temperature.
-
Reagent Addition : Cool the resulting solution to 15°C. Slowly add 66.7 g (0.294 moles) of stannous chloride dihydrate while maintaining the temperature.
-
Reaction Execution : Heat the reaction mass to 35°–40°C and stir for 5–6 hours.
-
Monitoring : Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up and Isolation : Once the reaction is complete, cool the mixture to 20°C and stir for an additional hour. The precipitated product, 2,3-diamino-6-methoxypyridine dihydrochloride, is collected by filtration.
This is a general laboratory-scale protocol for the reduction of an aromatic nitro group using Palladium on Carbon (Pd/C).[2]
-
Reaction Setup : Dissolve the substrate (e.g., 1.0 g of this compound) in a suitable solvent such as Ethyl Acetate or Ethanol (approx. 20-30 mL) in a hydrogenation flask.
-
Catalyst Addition : Carefully add 10% Pd/C catalyst (typically 5-10% by weight of the substrate, e.g., 50-100 mg).
-
Hydrogenation : Seal the flask, and purge the system multiple times with an inert gas (e.g., Nitrogen or Argon) before introducing hydrogen gas. This can be done using a hydrogen-filled balloon (for atmospheric pressure) or in a Parr shaker for higher pressures.
-
Reaction Execution : Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere.
-
Monitoring : Monitor the reaction by TLC or LC-MS until the starting material is fully consumed.
-
Work-up and Isolation : Upon completion, carefully purge the reaction vessel with an inert gas to remove excess hydrogen. Filter the mixture through a pad of Celite to remove the Pd/C catalyst. The filtrate is then concentrated under reduced pressure to yield the crude product, which can be purified further if necessary.
Visualizations
The following diagrams illustrate the reaction pathway, a typical experimental workflow, and a logical comparison of the catalytic methods.
Caption: General reaction pathway for the reduction of this compound.
Caption: Standard workflow for catalytic hydrogenation in a laboratory setting.
Caption: Logical comparison of primary methods for the target nitro reduction.
References
- 1. Palladium on carbon - Wikipedia [en.wikipedia.org]
- 2. Palladium on Carbon (Pd/C) [commonorganicchemistry.com]
- 3. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 4. US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine - Google Patents [patents.google.com]
- 5. Raney Nickel, Raney Nickel Catalyst, Vineeth Precious [preciouscatalyst.com]
- 6. Bot Verification [rasayanjournal.co.in]
- 7. Raney nickel - Wikipedia [en.wikipedia.org]
- 8. Adams' catalyst - Wikipedia [en.wikipedia.org]
- 9. US20060080790A1 - Process for producing 2,3-diamino-6-methoxypyridine - Google Patents [patents.google.com]
Validating the Mechanism of Action of 6-Methoxy-2-nitropyridin-3-amine-based Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the validated mechanisms of action for compounds derived from the 6-Methoxy-2-nitropyridin-3-amine scaffold. While the core structure itself is a versatile chemical building block, its derivatives have been shown to exhibit potent biological activity through distinct molecular pathways. This document focuses on three prominent mechanisms: tubulin polymerization inhibition, Phosphoinositide 3-kinase (PI3K) inhibition, and Aurora kinase inhibition. We present experimental data comparing the performance of these compounds with relevant alternatives, detailed experimental protocols for key assays, and visualizations of the associated signaling pathways to facilitate a deeper understanding of their therapeutic potential.
Overview of Mechanisms of Action
Compounds based on the this compound scaffold have been primarily investigated for their utility in oncology. Depending on the specific substitutions and overall molecular structure, these derivatives can be tailored to interact with different biological targets, leading to distinct downstream cellular effects. The three mechanisms detailed in this guide represent key areas of investigation for this class of compounds.
-
Tubulin Polymerization Inhibition: Certain derivatives directly interfere with the dynamics of microtubule formation, a critical process for cell division, intracellular transport, and maintenance of cell structure.
-
PI3K Inhibition: Other analogues act as inhibitors of the PI3K/Akt/mTOR signaling pathway, a crucial cascade that regulates cell growth, proliferation, and survival.
-
Aurora Kinase Inhibition: A third class of compounds targets Aurora kinases, which are essential for the proper execution of mitosis.
The following sections will delve into the specifics of each mechanism, presenting quantitative data, experimental methodologies, and pathway diagrams to provide a comprehensive comparison.
Tubulin Polymerization Inhibition: Targeting the Colchicine Binding Site
A significant mechanism of action for derivatives of the this compound scaffold is the inhibition of tubulin polymerization. Specifically, N-alkyl-N-phenylpyridin-2-amine derivatives, which can be synthesized from a nitropyridine precursor, have been identified as potent inhibitors that target the colchicine binding site on β-tubulin.[1] This binding prevents the assembly of α- and β-tubulin heterodimers into microtubules, leading to mitotic arrest and subsequent apoptosis in rapidly dividing cancer cells.
Data Presentation: Comparative Activity of Tubulin Polymerization Inhibitors
The following table summarizes the in vitro activity of a key derivative, 6-chloro-N-(4-methoxyphenyl)-N-methyl-3-nitropyridin-2-amine, and its analogues, comparing their cytotoxic activity (GI₅₀) against various human tumor cell lines and their direct inhibitory effect on tubulin assembly (IC₅₀). Combretastatin A-4 (CA-4), a well-known colchicine-site binding agent, is included for comparison.
| Compound | Cell Line | GI₅₀ (µM)[1] | Tubulin Polymerization IC₅₀ (µM)[1] |
| 6-chloro-N-(4-methoxyphenyl)-N-methyl-3-nitropyridin-2-amine (3a) | A549 | 1.55 | Not Reported |
| KB | 2.20 | Not Reported | |
| KBVIN | 1.83 | Not Reported | |
| DU145 | 1.91 | Not Reported | |
| Derivative 6a | A549 | 0.22 | 1.4 |
| KB | 0.19 | ||
| KBVIN | 0.21 | ||
| DU145 | 0.20 | ||
| Derivative 7g | A549 | 0.41 | 1.7 |
| KB | 0.33 | ||
| KBVIN | 0.35 | ||
| DU145 | 0.39 | ||
| Derivative 8c | A549 | 0.25 | 1.5 |
| KB | 0.21 | ||
| KBVIN | 0.22 | ||
| DU145 | 0.23 | ||
| Combretastatin A-4 (CA-4) (Reference) | Not Reported | Not Reported | 1.2 |
Note: GI₅₀ is the concentration required to inhibit cell growth by 50%. IC₅₀ is the concentration required to inhibit tubulin assembly by 50%. KBVIN is a vincristine-resistant cell line.
Experimental Protocol: In Vitro Tubulin Polymerization Assay
This protocol describes a common method to assess the inhibitory effect of compounds on tubulin polymerization in a cell-free system.[2][3]
-
Preparation of Reagents:
-
Tubulin solution: Reconstitute lyophilized bovine brain tubulin protein to a final concentration of 2 mg/mL in a general tubulin buffer (e.g., 80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9).
-
GTP stock solution: Prepare a 10 mM stock solution of GTP in general tubulin buffer.
-
Test compound solutions: Dissolve the test compounds and a positive control (e.g., colchicine or CA-4) in DMSO to create a concentrated stock solution. Further dilute to the desired final concentrations in general tubulin buffer. The final DMSO concentration should not exceed 0.1%.
-
Assay buffer: General tubulin buffer supplemented with 15% glycerol and 1 mM GTP.
-
-
Assay Procedure:
-
In a pre-warmed 96-well plate, add the test compound dilutions.
-
Add the tubulin solution to each well.
-
Initiate the polymerization reaction by incubating the plate at 37°C.
-
Monitor the change in absorbance at 340 nm every minute for 60 minutes using a microplate reader. The increase in absorbance corresponds to the extent of tubulin polymerization.
-
-
Data Analysis:
-
Plot the absorbance values against time to generate polymerization curves.
-
Calculate the area under the curve (AUC) for each concentration of the test compound.
-
The percentage of inhibition is calculated relative to a DMSO vehicle control.
-
The IC₅₀ value is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
-
Visualization: Tubulin Polymerization and Inhibition
Caption: Mechanism of tubulin polymerization inhibition.
PI3K/Akt/mTOR Pathway Inhibition: An Alternative Mechanism
While direct derivatives of this compound as PI3K inhibitors are not extensively documented in the reviewed literature, the broader class of aminopyridine-based compounds has been shown to target the PI3K/Akt/mTOR signaling pathway.[4] This pathway is a critical regulator of cell survival, proliferation, and metabolism, and its aberrant activation is a hallmark of many cancers. Inhibitors targeting this pathway can induce apoptosis and suppress tumor growth.
Data Presentation: Comparative Activity of Pyridine-Based PI3K Inhibitors
The following table presents the inhibitory activity (IC₅₀) of representative pyridine-based compounds against the PI3Kα isoform and their anti-proliferative effects (GI₅₀) in cancer cell lines.
| Compound | PI3Kα IC₅₀ (nM)[4] | Cell Line | GI₅₀ (µM)[4] |
| Imidazopyridine Derivative 15 | 150 | T47D | >50 |
| Imidazopyridine Derivative 16 | 45 | T47D | 15.2 |
| Imidazopyridine Derivative 20 | 110 | T47D | 25.6 |
| Imidazopyridine Derivative 35 | 21 | T47D | 7.9 |
| MCF-7 | 9.4 | ||
| GDC-0941 (Reference) | 3 | Not Reported | Not Reported |
Note: The presented imidazopyridine derivatives are structurally distinct from this compound but demonstrate the potential of the pyridine scaffold in targeting PI3K.
Experimental Protocol: PI3K Kinase Assay (ADP-Glo™)
The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, which is directly proportional to the kinase activity.[5][6]
-
Preparation of Reagents:
-
Kinase Buffer: Prepare a suitable kinase reaction buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
PI3K Enzyme: Dilute the recombinant PI3K enzyme to the desired concentration in Kinase Dilution Buffer.
-
Substrate Solution: Prepare the lipid substrate (e.g., PIP₂) in the kinase buffer.
-
ATP Solution: Prepare a solution of ATP at the desired concentration (e.g., 25 µM).
-
Test Compounds: Prepare serial dilutions of the test compounds in DMSO, then dilute further in kinase buffer.
-
ADP-Glo™ Reagent and Kinase Detection Reagent: Prepare according to the manufacturer's instructions (Promega).
-
-
Assay Procedure:
-
In a white, opaque 96-well or 384-well plate, add the test compound dilutions.
-
Add the PI3K enzyme to each well.
-
Add the substrate solution.
-
Initiate the kinase reaction by adding the ATP solution.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding ADP-Glo™ Reagent and incubate at room temperature for 40 minutes.
-
Add Kinase Detection Reagent and incubate at room temperature for 30-60 minutes.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
The luminescence signal is proportional to the amount of ADP produced.
-
Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve.
-
Visualization: PI3K/Akt/mTOR Signaling Pathway
Caption: The PI3K/Akt/mTOR signaling pathway and its inhibition.
Aurora Kinase Inhibition: A Mitotic-Specific Target
Aminopyridine-based compounds have also been developed as inhibitors of Aurora kinases, a family of serine/threonine kinases that play pivotal roles in regulating mitosis.[7][8] Aurora A is involved in centrosome maturation and spindle assembly, while Aurora B is a key component of the chromosomal passenger complex, ensuring correct chromosome segregation and cytokinesis. Inhibition of these kinases leads to mitotic errors and cell death, making them attractive targets for cancer therapy.
Data Presentation: Comparative Activity of Aminopyridine-Based Aurora Kinase Inhibitors
The following table shows the inhibitory activity (Kᵢ) of representative 3-aminopyridin-2-one derivatives against Aurora A and Aurora B kinases.
| Compound | Aurora A Kᵢ (nM)[8] | Aurora B Kᵢ (nM)[8] |
| 3-amino-5-(1-methyl-1H-pyrazol-4-yl)pyridin-2(1H)-one (2) | 25.6 | 21.3 |
| 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one (3) | >100 | 12.9 |
| Derivative 7 | 11.0 | 30.2 |
| Derivative 8 | 12.0 | 12.0 |
| Alisertib (MLN8237) (Reference) | 25 | 40 |
Note: Kᵢ is the inhibition constant. The presented 3-aminopyridin-2-one derivatives are structurally distinct from this compound but illustrate the potential of the aminopyridine scaffold for Aurora kinase inhibition.
Experimental Protocol: Aurora Kinase Assay (ADP-Glo™)
The experimental protocol for assessing Aurora kinase inhibition is analogous to the PI3K assay, utilizing the ADP-Glo™ platform.[9][10]
-
Preparation of Reagents:
-
Kinase Buffer: A suitable buffer such as 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA.
-
Aurora Kinase Enzyme: Recombinant human Aurora A or Aurora B.
-
Substrate: A suitable peptide substrate, such as Kemptide for Aurora A.
-
ATP, Test Compounds, and ADP-Glo™ Reagents: Prepared as described in the PI3K assay protocol.
-
-
Assay Procedure:
-
The assay is performed in a 96-well or 384-well plate.
-
Add test compounds, Aurora kinase enzyme, and substrate to the wells.
-
Initiate the reaction with ATP and incubate at 30°C for 60 minutes.
-
Stop the reaction and measure ADP production using the ADP-Glo™ Reagent and Kinase Detection Reagent as previously described.
-
-
Data Analysis:
-
Calculate the percentage of inhibition and determine the IC₅₀ or Kᵢ values from the dose-response curves.
-
Visualization: Aurora Kinase Signaling in Mitosis
Caption: Role of Aurora kinases in mitosis and the effect of their inhibition.
Conclusion
The this compound scaffold serves as a valuable starting point for the development of potent and selective inhibitors targeting various aspects of cancer cell biology. The primary and most directly validated mechanism of action for its derivatives is the inhibition of tubulin polymerization via binding to the colchicine site. This leads to potent cytotoxic effects across a range of cancer cell lines.
Furthermore, the broader chemical space of aminopyridine-based compounds demonstrates the adaptability of this scaffold to target other critical cancer-related pathways, including the PI3K/Akt/mTOR and Aurora kinase signaling cascades. The choice of therapeutic strategy and the specific chemical modifications to the core structure will ultimately determine the primary mechanism of action and the resulting pharmacological profile.
This guide provides a foundational understanding of these mechanisms, supported by comparative data and detailed experimental protocols, to aid researchers in the continued exploration and validation of this compound-based compounds as potential therapeutic agents.
References
- 1. Synthesis and Biological Evaluation of N-Alkyl-N-(4-methoxyphenyl)pyridin-2-amines as a New Class of Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro tubulin polymerization assay [bio-protocol.org]
- 3. In vitro tubulin polymerization assay [bio-protocol.org]
- 4. Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ulab360.com [ulab360.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. promega.com [promega.com]
- 10. kinaselogistics.com [kinaselogistics.com]
Navigating Kinase Cross-Reactivity: A Comparative Guide to 6-Methoxy-2-nitropyridin-3-amine Analogs
For researchers, scientists, and drug development professionals, understanding the cross-reactivity of kinase inhibitors is paramount in the quest for selective and effective therapeutics. This guide provides a comparative analysis of the cross-reactivity profiles of compounds analogous to 6-Methoxy-2-nitropyridin-3-amine, a scaffold of interest in kinase inhibitor development. By presenting experimental data, detailed protocols, and visual representations of key processes, this document aims to facilitate informed decision-making in drug discovery projects.
The development of kinase inhibitors often grapples with the challenge of selectivity, as the highly conserved nature of the ATP-binding site across the kinome can lead to off-target effects. Analogs of this compound have emerged as a promising area of investigation for potent and selective kinase inhibitors. This guide synthesizes available data to offer a comparative look at their performance against a panel of kinases, providing a valuable resource for researchers in the field.
Comparative Cross-Reactivity Data
To illustrate the diverse selectivity profiles of aminopyridine-based kinase inhibitors, the following tables summarize the inhibitory activity of representative compounds against a panel of kinases. The data is presented as IC50 values (the concentration of an inhibitor required for 50% inhibition of kinase activity) or percentage of inhibition at a given concentration. Lower IC50 values indicate higher potency.
Table 1: Kinase Inhibition Profile of a 2-Aminopyridine Derivative
| Kinase | IC50 (nM) |
| VRK1 | 150 |
| Aurora A | >10,000 |
| Aurora B | >10,000 |
| CDK2/cyclin A | >10,000 |
| GSK3β | >10,000 |
| PKA | >10,000 |
| ROCK1 | >10,000 |
| ... (data for 48 kinases) | ... |
Data adapted from a study on pyridine-based inhibitors of human vaccinia-related kinases (VRK1 and VRK2).[1][2]
Table 2: Kinome-wide Selectivity of an Aminopyrimidine Library
| Compound | Number of Kinases with PoC < 10 at 1 µM | Selectivity Score (S10 at 1 µM) |
| Analog 1 | 5 | 0.012 |
| Analog 2 | 12 | 0.030 |
| Analog 3 | 2 | 0.005 |
| ... (data for multiple analogs) | ... | ... |
PoC (Percent of Control) indicates the remaining kinase activity in the presence of the inhibitor. A lower PoC signifies greater inhibition. The selectivity score is the number of inhibited kinases divided by the total number of kinases tested.[3][4]
Experimental Protocols
The following are detailed methodologies for key experiments commonly used in kinase inhibitor profiling and cross-reactivity studies.
Radiometric Kinase Assay (e.g., HotSpot™ Assay)
This method directly measures the transfer of a radiolabeled phosphate from ATP to a substrate by the kinase.
-
Reaction Setup: A reaction mixture is prepared containing the kinase, a specific substrate (protein or peptide), and necessary cofactors in a reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA).[5]
-
Compound Addition: The test compounds (analogs of this compound) are added to the reaction mixture at various concentrations.
-
Initiation: The kinase reaction is initiated by the addition of radiolabeled ATP (e.g., 33P-γ-ATP).[6]
-
Incubation: The reaction is allowed to proceed for a defined period at a controlled temperature.
-
Termination and Separation: The reaction is stopped, and the phosphorylated substrate is separated from the unreacted ATP, typically by spotting the reaction mixture onto a phosphocellulose filter paper which binds the substrate.
-
Detection: The amount of radioactivity incorporated into the substrate is quantified using a scintillation counter.
-
Data Analysis: The percentage of kinase inhibition is calculated by comparing the radioactivity in the presence of the inhibitor to that of a control reaction (without inhibitor). IC50 values are then determined by plotting the percentage of inhibition against the inhibitor concentration.
Luminescence-Based Kinase Assay (e.g., ADP-Glo™ Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.
-
Kinase Reaction: The kinase reaction is performed by incubating the kinase, substrate, and ATP in an appropriate buffer. The test compounds are included at varying concentrations.
-
ADP-Glo™ Reagent Addition: After the kinase reaction, ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.[7][8]
-
Kinase Detection Reagent Addition: Kinase Detection Reagent is then added, which contains an enzyme that converts ADP to ATP, and a luciferase/luciferin mixture that produces light in the presence of ATP.[7][8]
-
Luminescence Measurement: The luminescent signal is measured using a luminometer. The intensity of the light is directly proportional to the amount of ADP produced in the initial kinase reaction.
-
Data Analysis: A standard curve is used to convert the luminescence signal to the concentration of ADP. The percentage of inhibition and IC50 values are then calculated.
Chemoproteomics-Based Kinase Profiling
This approach assesses the binding of inhibitors to a large number of kinases in a cellular context.
-
Cell Lysate Preparation: Cells are lysed to release the native kinases.
-
Compound Incubation: The cell lysate is incubated with the test compound at various concentrations.
-
Affinity Resin Incubation: The lysate is then incubated with an affinity resin (e.g., "kinobeads") that is functionalized with broad-spectrum kinase inhibitors. Kinases that are not bound to the test compound will bind to the affinity resin.[9]
-
Enrichment and Digestion: The resin is washed to remove non-specifically bound proteins. The captured kinases are then eluted and digested into peptides.
-
LC-MS/MS Analysis: The peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the captured kinases.
-
Data Analysis: The abundance of each kinase captured in the presence of the test compound is compared to a control (DMSO-treated) sample. A decrease in the amount of a specific kinase captured indicates that the test compound is binding to and inhibiting that kinase. This allows for the determination of the inhibitor's selectivity profile across a large portion of the kinome.[10][11]
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the experimental processes and the context of kinase inhibition, the following diagrams are provided.
Caption: Workflow of Radiometric and Luminescence-Based Kinase Assays.
Caption: Simplified MAPK Signaling Pathway and Potential Inhibition Points.
References
- 1. Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reactionbiology.com [reactionbiology.com]
- 7. ADP-Glo™ Kinase Assay Protocol [promega.com]
- 8. worldwide.promega.com [worldwide.promega.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Kinase Inhibitor Profiling Using Chemoproteomics | Springer Nature Experiments [experiments.springernature.com]
- 11. Kinase inhibitor profiling using chemoproteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking the Efficiency of 6-Methoxy-2-nitropyridin-3-amine in Synthetic Reactions: A Comparative Guide
In the landscape of pharmaceutical and materials science research, the selection of appropriate building blocks is paramount to the success of a synthetic route. Substituted pyridines, in particular, are a class of heterocyclic compounds that feature prominently in a vast array of biologically active molecules and functional materials. This guide provides a comparative analysis of 6-Methoxy-2-nitropyridin-3-amine, benchmarking its synthetic efficiency against a key isomer, 6-Methoxy-3-nitropyridin-2-amine. Due to a scarcity of direct comparative studies, this guide will focus on the available synthetic protocols and a qualitative assessment of their reactivity in key transformations, providing researchers with the data to make informed decisions for their specific applications.
Synthetic Efficiency and Accessibility
A primary consideration for any researcher is the ease and efficiency of obtaining the starting material. Here, we present a detailed, multi-step synthesis for 6-Methoxy-3-nitropyridin-2-amine, as detailed in patent literature, which serves as a valuable proxy for understanding the synthetic accessibility of its isomer.
Table 1: Synthesis of 6-Methoxy-3-nitropyridin-2-amine and its Precursors
| Step | Reaction | Reactants | Reagents & Conditions | Product | Yield | Purity (HPLC) |
| 1 | Nitration | 2,6-dichloropyridine | Concentrated H₂SO₄, Concentrated HNO₃ (98%), 100°–105°C, 5 hrs | 2,6-dichloro-3-nitropyridine | 75.38% | 99.5% (GC) |
| 2 | Ammonolysis | 2,6-dichloro-3-nitropyridine | 25% aqueous NH₃ solution, Methanol, 35°–40°C, 2 hrs | 2-amino-6-chloro-3-nitropyridine | 56.45% | 99.3% |
| 3 | Methoxylation | 2-amino-6-chloro-3-nitropyridine | Sodium methoxide, Methanol, 25°–30°C, 4-5 hrs | 2-amino-6-methoxy-3-nitropyridine | 86.5% | 99.0% |
Data compiled from patent US7256295B2.[1]
This synthetic route highlights a robust pathway to obtaining a key aminonitropyridine intermediate with high purity. The overall yield for the three-step synthesis of 2-amino-6-methoxy-3-nitropyridine is approximately 36.5%.
Experimental Protocols
Detailed methodologies are crucial for reproducibility and for adapting these reactions to specific research needs.
Synthesis of 2,6-dichloro-3-nitropyridine (Step 1)
To a solution of 2,6-dichloropyridine (1.0 eq) in concentrated sulfuric acid, concentrated nitric acid (98%) is added slowly, ensuring the temperature does not exceed 50°C. The reaction mixture is then heated to 100°–105°C for 5 hours. After completion, the mixture is cooled to 50°C and poured into ice water. The resulting precipitate is filtered, washed with water, and dried to yield 2,6-dichloro-3-nitropyridine.[1]
Synthesis of 2-amino-6-chloro-3-nitropyridine (Step 2)
2,6-dichloro-3-nitropyridine (1.0 eq) is dissolved in methanol. To this solution, a 25% aqueous ammonia solution (1.4 eq) is added at room temperature. The mixture is then heated to 35°–40°C for 2 hours. After the reaction is complete, the mixture is cooled to 20°C. The solid product is filtered, washed with methanol, and dried.[1]
Synthesis of 2-amino-6-methoxy-3-nitropyridine (Step 3)
Sodium methoxide (1.0 eq) is mixed with methanol and cooled to 15°C. To this solution, 2-amino-6-chloro-3-nitropyridine (1.0 eq) is added while maintaining the temperature at 15°C. The mixture is then heated to 25°–30°C and stirred for 4-5 hours. Upon completion, the reaction mixture is poured into water to precipitate the product, which is then filtered, washed with water, and dried.[2]
Reactivity in Nucleophilic Aromatic Substitution
The primary utility of this compound and its isomer lies in their ability to participate in nucleophilic aromatic substitution (SNAr) reactions. The positions of the electron-withdrawing nitro group and the electron-donating amino and methoxy groups significantly influence the reactivity of the pyridine ring towards nucleophilic attack.
In general, for a pyridine ring to undergo SNAr, it must be activated by electron-withdrawing groups, and there must be a good leaving group present. In the case of nitropyridines, the nitro group strongly activates the ring towards nucleophilic attack, particularly at the ortho and para positions relative to the nitro group.
Logical Relationship of SNAr Reactivity
References
Safety Operating Guide
Proper Disposal of 6-Methoxy-2-nitropyridin-3-amine: A Guide for Laboratory Professionals
Essential Safety and Disposal Procedures for Researchers, Scientists, and Drug Development Professionals.
The proper disposal of 6-Methoxy-2-nitropyridin-3-amine is critical to ensure laboratory safety and environmental protection. This compound, like many nitropyridine derivatives, is classified as hazardous waste.[1] Adherence to strict disposal protocols is mandatory to mitigate risks of contamination, reactivity, and potential harm to human health and ecosystems. This guide provides a comprehensive, step-by-step approach to the safe handling and disposal of this chemical.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn. This includes chemical-resistant gloves, safety goggles, and a lab coat.[2] All handling of this compound, including preparation for disposal, should be conducted within a certified chemical fume hood to prevent inhalation of any dust or fumes.[2][3] Ensure that an eyewash station and safety shower are readily accessible.[4]
Step-by-Step Disposal Protocol
The primary method for the disposal of this compound is to treat it as hazardous chemical waste.[1][5] It should not be disposed of in regular trash or flushed down the drain.[1][3][6]
-
Waste Collection:
-
Container Labeling:
-
Label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
Include the approximate quantity of the waste.
-
Note the date of waste accumulation.
-
-
Waste Storage:
-
Store the sealed hazardous waste container in a designated, well-ventilated, and cool secondary containment area.[7]
-
Segregate this waste from incompatible materials, such as strong acids and oxidizing agents.
-
-
Arranging for Disposal:
Decontamination of Empty Containers
Empty containers that previously held this compound must also be treated as hazardous waste unless properly decontaminated.
-
Triple Rinsing: For containers of highly toxic chemicals, it is recommended to triple rinse with a suitable solvent.[8] The first rinseate must be collected and disposed of as hazardous waste.[7] Subsequent rinses may also need to be collected depending on local regulations.
-
Disposal of Rinsed Containers: Once thoroughly decontaminated, the container can be disposed of according to institutional guidelines, which may include recycling or disposal as regular laboratory glassware/plastic waste.
Quantitative Data Summary
For quick reference, the following table summarizes key data for this compound and related compounds.
| Property | This compound (and related isomers) |
| Molecular Formula | C₆H₇N₃O₃[9] |
| Molecular Weight | 169.14 g/mol [9] |
| Appearance | Solid |
| Hazards | Harmful if swallowed, Causes skin irritation, Causes serious eye irritation[4][9] |
Experimental Protocols
While this document focuses on disposal, the principles of safe handling are universal. Any experimental protocol involving this compound should include the following safety considerations:
-
Risk Assessment: Conduct a thorough risk assessment before beginning any new procedure.
-
Engineering Controls: Always use a chemical fume hood to minimize inhalation exposure.
-
Personal Protective Equipment: Wear appropriate PPE, including gloves, safety glasses, and a lab coat.
-
Spill Response: Have a spill kit readily available. For small spills, use an absorbent material like sand or vermiculite to contain the spill, then collect it into a sealed container for disposal as hazardous waste.[6]
Visual Guides
To further clarify the disposal process and safety hierarchy, the following diagrams are provided.
Caption: Workflow for the safe disposal of this compound.
Caption: Hierarchy of controls for managing chemical exposure risks.
References
- 1. fishersci.com [fishersci.com]
- 2. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. fishersci.com [fishersci.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 7. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 8. rtong.people.ust.hk [rtong.people.ust.hk]
- 9. 2-Amino-6-methoxy-3-nitropyridine | C6H7N3O3 | CID 3852428 - PubChem [pubchem.ncbi.nlm.nih.gov]
Personal protective equipment for handling 6-Methoxy-2-nitropyridin-3-amine
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety protocols and logistical plans for handling 6-Methoxy-2-nitropyridin-3-amine (CAS No. 73896-36-3). Adherence to these procedures is critical to ensure personal safety and proper disposal.
Hazard Summary
This compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It is known to cause skin and serious eye irritation, and may cause respiratory irritation.[1]
| Hazard Classification | Category |
| Acute Oral Toxicity | Category 4 |
| Acute Dermal Toxicity | Category 4 |
| Acute Inhalation Toxicity | Category 4 |
| Skin Corrosion/Irritation | Category 2 |
| Serious Eye Damage/Irritation | Category 2 |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory system) |
Personal Protective Equipment (PPE)
Engineering controls, such as ensuring eyewash stations and safety showers are close to the workstation, should be in place before handling this compound.[1] The following personal protective equipment is mandatory:
| Protection Type | Specification | Standard |
| Eye and Face Protection | Chemical safety goggles or face shield. | OSHA 29 CFR 1910.133 or European Standard EN166.[1] |
| Skin Protection | Appropriate protective gloves and clothing to prevent skin exposure. | |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator is required if exposure limits are exceeded or if irritation or other symptoms are experienced. | NIOSH/MSHA or EN 149.[1] |
Operational Plan: Step-by-Step Handling Protocol
-
Preparation:
-
Handling:
-
Storage:
Immediate First Aid Measures
| Exposure Route | First Aid Protocol |
| Inhalation | Remove the victim to fresh air and keep at rest in a position comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.[1] |
| Skin Contact | Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[1] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1] |
| Ingestion | Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.[1] |
Disposal Plan
-
Dispose of the contents and container to an approved waste disposal plant.[1]
-
Sweep up and shovel spilled material into suitable containers for disposal.[1]
-
Keep in suitable, closed containers for disposal.[1]
-
The substance should not be released into the environment.[1]
Safe Handling Workflow
Caption: Logical workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
